molecular formula C5H7NO2 B135095 (2-Methyl-1,3-oxazol-4-yl)methanol CAS No. 141567-53-5

(2-Methyl-1,3-oxazol-4-yl)methanol

Cat. No.: B135095
CAS No.: 141567-53-5
M. Wt: 113.11 g/mol
InChI Key: BGPDSEDYUPFTBI-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-oxazol-4-yl)methanol is a chemical compound containing both oxazole and alcohol functional groups, making it a versatile intermediate in organic synthesis and medicinal chemistry research. The oxazole ring is a privileged structure in drug discovery due to its presence in a wide range of biologically active molecules. As a heterocyclic building block, this compound serves as a key precursor for the synthesis of more complex chemical entities. Its molecular framework is particularly valuable for constructing potential pharmacophores, as seen in related structures where similar isoxazoline and oxazole derivatives are explored for their central nervous system activity, demonstrating significant potential in preclinical research models . Researchers utilize this methanol-functionalized oxazole to introduce the 2-methyl-oxazole moiety into larger molecular architectures, facilitating the study of structure-activity relationships in the development of new therapeutic agents.

Properties

IUPAC Name

(2-methyl-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPDSEDYUPFTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415960
Record name (2-Methyl-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141567-53-5
Record name (2-Methyl-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (2-Methyl-1,3-oxazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug development. The document details two robust synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and scale-up considerations.

Introduction

This compound is a heterocyclic compound featuring a 2-methyloxazole core with a hydroxymethyl substituent at the 4-position. This structural motif is of significant interest in the pharmaceutical industry due to its presence in various biologically active molecules. The oxazole ring can act as a bioisostere for amide or ester functionalities, potentially improving pharmacokinetic properties. The hydroxymethyl group provides a handle for further chemical modification and elaboration, making it a key intermediate in the synthesis of more complex drug candidates.

This guide outlines two principal synthetic strategies:

  • Pathway 1: A classical approach involving the formation of an oxazole ester intermediate followed by its reduction.

  • Pathway 2: A scalable route proceeding through a key aldehyde intermediate, which is subsequently reduced to the target alcohol.

Pathway 1: Synthesis via Reduction of an Oxazole Ester Intermediate

This pathway commences with the construction of the 2-methyloxazole ring system through a cyclocondensation reaction, followed by the reduction of the resulting ester to the desired primary alcohol.

Logical Workflow for Pathway 1

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Ester Reduction A Ethyl 2-chloroacetoacetate C Ethyl 2-methyl-1,3-oxazole-4-carboxylate A->C Cyclocondensation B Acetamide B->C D Ethyl 2-methyl-1,3-oxazole-4-carboxylate F This compound D->F Reduction E Lithium Aluminum Hydride (LiAlH4) E->F

Caption: Workflow for the synthesis of this compound via an ester intermediate.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-1,3-oxazole-4-carboxylate

This reaction is a variation of the Robinson-Gabriel synthesis of oxazoles.

  • Reaction: Ethyl 2-chloroacetoacetate is reacted with acetamide to form the oxazole ring.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 eq) and acetamide (2.0 eq).

    • Heat the reaction mixture to 100-110 °C. The mixture will become a clear solution and then gradually solidify.

    • After 2-3 hours of heating, cool the reaction mixture to room temperature.

    • Add water to the solid mass and stir vigorously to break up the solid.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Reduction of Ethyl 2-methyl-1,3-oxazole-4-carboxylate

The ester is reduced to the primary alcohol using a powerful reducing agent.

  • Reaction: The ester functional group is reduced to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄)[1].

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve ethyl 2-methyl-1,3-oxazole-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by column chromatography on silica gel.

Quantitative Data
StepReactantsProductReagents/SolventsTemperature (°C)Time (h)Yield (%)
1Ethyl 2-chloroacetoacetate, AcetamideEthyl 2-methyl-1,3-oxazole-4-carboxylateNone (neat)100-1102-3~70-80
2Ethyl 2-methyl-1,3-oxazole-4-carboxylateThis compoundLiAlH₄, THF0 to RT2-4>90

*Yields are estimated based on typical Robinson-Gabriel and LiAlH₄ reduction reactions.

Pathway 2: Scalable Synthesis via an Aldehyde Intermediate

This modern and highly scalable approach proceeds through the formation of a Weinreb amide, which is then selectively reduced to the corresponding aldehyde. A final, mild reduction affords the target alcohol. This pathway offers excellent control and is amenable to large-scale production.

Logical Workflow for Pathway 2

G cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Weinreb Amide Formation cluster_2 Step 3: Aldehyde Synthesis cluster_3 Step 4: Aldehyde Reduction A Ethyl 2-methyl-1,3-oxazole-4-carboxylate C 2-Methyl-1,3-oxazole-4-carboxylic acid A->C Hydrolysis B Sodium Hydroxide B->C D 2-Methyl-1,3-oxazole-4-carboxylic acid F N-methoxy-N-methyl-2-methyl-1,3-oxazole-4-carboxamide D->F Amidation E N,O-Dimethylhydroxylamine HCl, Coupling Agent E->F G N-methoxy-N-methyl-2-methyl-1,3-oxazole-4-carboxamide I 2-Methyloxazole-4-carboxaldehyde G->I Reduction H Lithium Aluminum Hydride (LiAlH4) H->I J 2-Methyloxazole-4-carboxaldehyde L This compound J->L Reduction K Sodium Borohydride (NaBH4) K->L

Caption: Scalable workflow for the synthesis of this compound via a Weinreb amide and aldehyde.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1,3-oxazole-4-carboxylic acid

  • Reaction: Saponification of the ethyl ester to the corresponding carboxylic acid.

  • Procedure:

    • Dissolve ethyl 2-methyl-1,3-oxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (1.1 eq) in water.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of N-methoxy-N-methyl-2-methyl-1,3-oxazole-4-carboxamide (Weinreb Amide)

  • Reaction: The carboxylic acid is converted to a Weinreb amide using a suitable coupling agent.

  • Procedure:

    • To a solution of 2-methyl-1,3-oxazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.

    • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Weinreb amide.

Step 3: Synthesis of 2-Methyloxazole-4-carboxaldehyde

  • Reaction: Selective reduction of the Weinreb amide to the aldehyde.

  • Procedure:

    • Dissolve the N-methoxy-N-methyl-2-methyl-1,3-oxazole-4-carboxamide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add a solution of LiAlH₄ (1.0 eq) in THF dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction at -78 °C for 1 hour.

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of potassium hydrogen sulfate.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography or crystallization.

Step 4: Synthesis of this compound

  • Reaction: Mild reduction of the aldehyde to the primary alcohol.

  • Procedure:

    • Dissolve 2-methyloxazole-4-carboxaldehyde (1.0 eq) in methanol or ethanol at 0 °C.

    • Add sodium borohydride (NaBH₄) (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water or acetone.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Quantitative Data for Scalable Synthesis
StepReactantsProductReagents/SolventsTemperature (°C)Time (h)Yield (%)
1Ethyl 2-methyl-1,3-oxazole-4-carboxylate2-Methyl-1,3-oxazole-4-carboxylic acidNaOH, Ethanol/WaterRT to 502-4>95
22-Methyl-1,3-oxazole-4-carboxylic acidN-methoxy-N-methyl-2-methyl-1,3-oxazole-4-carboxamideOxalyl chloride, DMF, N,O-Dimethylhydroxylamine HCl, Et₃N, DCM0 to RT3-6~85-95
3N-methoxy-N-methyl-2-methyl-1,3-oxazole-4-carboxamide2-Methyloxazole-4-carboxaldehydeLiAlH₄, THF-781~70-80
42-Methyloxazole-4-carboxaldehydeThis compoundNaBH₄, Methanol0 to RT1-2>95

Conclusion

Both presented pathways offer viable routes to this compound. Pathway 1 represents a more direct, classical approach suitable for smaller-scale laboratory synthesis. Pathway 2, while involving more steps, provides greater control and scalability, making it the preferred method for producing larger quantities of the target compound with high purity. The choice of synthesis route will depend on the specific requirements of the research or development program, including scale, available starting materials, and desired purity. This guide provides the necessary technical details to enable researchers to successfully synthesize this important heterocyclic building block.

References

An In-depth Technical Guide to the Chemical Properties of (2-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-1,3-oxazol-4-yl)methanol (CAS No: 141567-53-5) is a heterocyclic organic compound belonging to the oxazole family. The oxazole ring is a key structural motif in numerous biologically active molecules and serves as a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited availability of specific experimental data for this compound, this document also incorporates general information regarding the synthesis, reactivity, and biological significance of substituted oxazoles to provide a broader context for researchers. All quantitative data is summarized in structured tables, and general experimental methodologies are discussed.

Core Chemical Properties

This compound, with the molecular formula C₅H₇NO₂, is a substituted oxazole. The core structure consists of a 5-membered aromatic ring containing one nitrogen and one oxygen atom, with a methyl group at the 2-position and a hydroxymethyl group at the 4-position.

Chemical Identifiers
IdentifierValue
CAS Number 141567-53-5
Molecular Formula C₅H₇NO₂
Molecular Weight 113.12 g/mol
IUPAC Name This compound
Synonyms 2-Methyl-4-(hydroxymethyl)oxazole
Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the known data.

PropertyValueSource
Boiling Point 208.1°C at 760 mmHgSafety Data Sheet
Melting Point Data not available
Solubility Data not available
pKa Data not available

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature, the synthesis of substituted oxazoles is a well-established area of organic chemistry. The following sections describe general synthetic strategies that could be adapted for the preparation of this target molecule.

General Synthetic Approaches

Several named reactions are commonly employed for the synthesis of the oxazole ring. The choice of method typically depends on the desired substitution pattern and the availability of starting materials.

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones. For the synthesis of this compound, a suitable starting material would be an N-acetylated α-amino ketone bearing a protected hydroxymethyl group.

  • Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring. This is a versatile method for the preparation of various oxazoles.

  • From α-Haloketones and Amides (Bredereck-Gompper Synthesis): The reaction of an α-haloketone with a primary amide can also yield the corresponding oxazole.

Below is a generalized workflow for the synthesis of a 2,4-disubstituted oxazole, which could be conceptually applied for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction1 Step 1: N-Acetylation cluster_reaction2 Step 2: Cyclodehydration cluster_product Final Product start1 α-Amino Ketone (with protected -CH₂OH at C4) reaction1 Formation of 2-Acetamido Ketone Intermediate start1->reaction1 start2 Acetylating Agent (e.g., Acetic Anhydride) start2->reaction1 reaction2 Oxazole Ring Formation reaction1->reaction2 reagent Dehydrating Agent (e.g., H₂SO₄, P₂O₅) reagent->reaction2 product This compound (after deprotection) reaction2->product

Figure 1: Generalized workflow for the Robinson-Gabriel synthesis of a 2,4-disubstituted oxazole.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not currently available in public spectral databases. Researchers investigating this compound would need to perform their own analytical characterization.

Biological and Medicinal Chemistry Context

The oxazole scaffold is of significant interest to the pharmaceutical industry due to its presence in a wide range of biologically active compounds. While there is no specific information on the biological activity or signaling pathway involvement of this compound, the broader class of oxazole derivatives has been reported to exhibit a variety of therapeutic properties.

These properties include:

  • Antibacterial

  • Antifungal

  • Anti-inflammatory

  • Anticancer

  • Antitubercular

The biological activity of oxazole-containing molecules is often attributed to their ability to act as bioisosteres for amide or ester functionalities, potentially improving pharmacokinetic properties such as metabolic stability. The substituents on the oxazole ring play a crucial role in determining the specific biological target and the potency of the compound.

The following diagram illustrates the potential therapeutic areas where oxazole derivatives have shown promise.

G cluster_core Core Scaffold cluster_activities Potential Therapeutic Applications core Oxazole Derivatives activity1 Anticancer core->activity1 activity2 Anti-inflammatory core->activity2 activity3 Antibacterial core->activity3 activity4 Antifungal core->activity4 activity5 Antitubercular core->activity5

Figure 2: Potential therapeutic applications of oxazole derivatives.

Conclusion

This compound is a chemical entity with potential as a building block in the synthesis of more complex molecules for medicinal and material science applications. However, there is a significant lack of publicly available experimental data regarding its physicochemical properties, specific synthesis protocols, and biological activity. This guide has summarized the available information and provided a general context based on the well-documented chemistry and biological relevance of the oxazole class of compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.

Spectroscopic and Analytical Profile of (2-Methyl-1,3-oxazol-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the heterocyclic compound (2-Methyl-1,3-oxazol-4-yl)methanol (CAS Number: 141567-53-5). Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents a detailed analysis of its structural isomer, (5-methyl-1,3-oxazol-4-yl)methanol, to offer valuable, predictive insights into the spectroscopic signatures. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for these analytical techniques, and a graphical workflow of the spectral analysis process. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science.

Introduction

This compound, with the molecular formula C₅H₇NO₂, is a substituted oxazole derivative.[1] The oxazole ring is a key structural motif in many biologically active compounds and natural products. The presence of both a methyl group and a hydroxymethyl substituent on the oxazole core suggests its potential as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Accurate spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of such novel compounds.

This whitepaper aims to consolidate the available spectroscopic information and provide standardized protocols relevant to the analysis of this compound and related compounds.

Physicochemical Properties

Basic physicochemical information for this compound is summarized below.

PropertyValueReference
CAS Number 141567-53-5[1]
Molecular Formula C₅H₇NO₂[1]
Molecular Weight 113.12 g/mol [1]
Purity (Typical) ≥96%[1]

Spectroscopic Data (Comparative Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR data for (5-methyl-1,3-oxazol-4-yl)methanol.[2]

Table 1: ¹H NMR Data for (5-methyl-1,3-oxazol-4-yl)methanol [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.71s1HH-2 (oxazole ring)
4.48s2H-CH₂OH
4.20br. s1H-OH
2.29s3H-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for (5-methyl-1,3-oxazol-4-yl)methanol [2]

Chemical Shift (δ, ppm)Assignment
149.4C-5 (oxazole ring)
145.4C-2 (oxazole ring)
133.7C-4 (oxazole ring)
55.5-CH₂OH
10.0-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 126 MHz

Mass Spectrometry (MS)

The mass spectrometry data for (5-methyl-1,3-oxazol-4-yl)methanol, obtained by chemical ionization (CI), is presented below.[2]

Table 3: Mass Spectrometry Data for (5-methyl-1,3-oxazol-4-yl)methanol [2]

m/zIonRelative Intensity (%)
114[M+H]⁺58
96[M-OH]⁺100
Infrared (IR) Spectroscopy

While specific IR data for this compound is not available, the expected characteristic absorption bands based on its functional groups are listed in the table below.

Table 4: Predicted Infrared (IR) Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch~3600-3200 (broad)Hydroxyl group
C-H Stretch (sp³)~3000-2850Methyl and methylene groups
C=N Stretch~1650-1550Oxazole ring
C=C Stretch~1600-1475Oxazole ring
C-O Stretch~1260-1000Alcohol and oxazole ring

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data presented. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.[3] A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrument Setup :

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a narrow and symmetrical lock signal.[3]

    • Tune and match the probe to the appropriate frequency for ¹H or ¹³C.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) are averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3] A larger number of scans (hundreds to thousands) is typically required due to the lower natural abundance of ¹³C. A pulse angle of 30-45° and an appropriate relaxation delay are used.[3]

  • Data Processing : Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation : The analysis is performed on a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, the sample solution is introduced into the ion source via a syringe pump.

  • Ionization : Select an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) or Chemical Ionization (CI) are softer techniques often used with LC-MS that typically keep the molecular ion intact.[4]

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder.[4] Press the mixture in a die under high pressure to form a transparent pellet.

    • Thin Film : If the sample is a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.[4]

    • Place the prepared sample in the spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[4]

    • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Characterization synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation for NMR, MS, and IR purification->sample_prep nmr_acq NMR Data Acquisition (¹H, ¹³C) sample_prep->nmr_acq ms_acq MS Data Acquisition sample_prep->ms_acq ir_acq IR Data Acquisition sample_prep->ir_acq nmr_proc NMR Spectrum Processing & Interpretation nmr_acq->nmr_proc ms_proc MS Spectrum Processing & Interpretation ms_acq->ms_proc ir_proc IR Spectrum Processing & Interpretation ir_acq->ir_proc structure_confirm Structure Confirmation & Purity Assessment nmr_proc->structure_confirm ms_proc->structure_confirm ir_proc->structure_confirm

Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

Conclusion

This technical guide provides a foundational set of spectroscopic data and analytical protocols relevant to this compound. By leveraging data from the close structural isomer (5-methyl-1,3-oxazol-4-yl)methanol, this document offers valuable predictive insights that can guide researchers in the identification and characterization of this and related compounds. The detailed, generalized protocols for NMR, MS, and IR spectroscopy ensure that this guide can be a practical resource in the laboratory for professionals engaged in drug development and chemical synthesis. Future work should aim to acquire and publish the experimental spectra of this compound to validate and supplement the comparative data presented herein.

References

An In-Depth Technical Guide to (2-Methyl-1,3-oxazol-4-yl)methanol (CAS 141567-53-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-1,3-oxazol-4-yl)methanol, with CAS number 141567-53-5, is a heterocyclic building block of increasing importance in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its structural rigidity and potential for derivatization make it an attractive component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, tabulated data, and visualizations of synthetic pathways are presented to aid researchers in its effective utilization.

Introduction

The oxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antiviral, and cytotoxic effects.[1] this compound is a functionalized oxazole that serves as a versatile intermediate for the synthesis of more complex molecules. Its classification as a "protein degrader building block" highlights its utility in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in chemical synthesis.

PropertyValueReference
CAS Number 141567-53-5[2]
Molecular Formula C₅H₇NO₂[2]
Molecular Weight 113.11 g/mol
Appearance Solid
Boiling Point 208.1 °C at 760 mmHg
Predicted pKa 13.12 ± 0.10
SMILES Cc1nc(CO)co1
InChI InChI=1S/C5H7NO2/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely available in peer-reviewed literature, a highly analogous and instructive synthesis for its isomer, (5-methyl-1,3-oxazol-4-yl)methanol, has been reported. This procedure involves the reduction of the corresponding ethyl carboxylate. It is anticipated that a similar strategy, starting from ethyl 2-methyl-1,3-oxazole-4-carboxylate, would yield the target compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves the reduction of ethyl 2-methyl-1,3-oxazole-4-carboxylate. This transformation can be effectively achieved using a mild reducing agent such as lithium borohydride.

Synthesis_Pathway Ethyl 2-methyl-1,3-oxazole-4-carboxylate Ethyl 2-methyl-1,3-oxazole-4-carboxylate C₇H₉NO₃ Product This compound C₅H₇NO₂ Ethyl 2-methyl-1,3-oxazole-4-carboxylate->Product Reduction Reducing_Agent LiBH₄ (Lithium borohydride) Reducing_Agent->Product Solvent THF/Methanol Solvent->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the isomeric (5-methyl-1,3-oxazol-4-yl)methanol and is expected to be a viable route to the target compound.

Materials:

  • Ethyl 2-methyl-1,3-oxazole-4-carboxylate (1 equivalent)

  • Lithium borohydride (LiBH₄) (2.5 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve ethyl 2-methyl-1,3-oxazole-4-carboxylate in a 2:1 mixture of anhydrous THF and methanol.

  • At room temperature, add lithium borohydride portion-wise to the solution.

  • Heat the resulting mixture to 55 °C and stir overnight.

  • Cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride.

  • Evaporate the bulk of the organic solvents under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization (Predicted)

Based on the structure of this compound and data from its isomer, the following spectroscopic characteristics are anticipated.

Technique Expected Features
¹H NMR Singlet for the oxazole proton (~7.5-8.0 ppm), a singlet for the methylene protons of the hydroxymethyl group (~4.5 ppm), a singlet for the methyl protons (~2.4 ppm), and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the oxazole ring carbons, the methylene carbon of the hydroxymethyl group (~55-60 ppm), and the methyl carbon (~10-15 ppm).
Mass Spec. A molecular ion peak [M+H]⁺ at m/z 114.
IR A broad absorption band for the O-H stretch of the alcohol group (~3300 cm⁻¹), and characteristic peaks for the C=N and C-O stretching of the oxazole ring.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a linker or a component of a linker in the synthesis of PROTACs.

Role in PROTACs

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three main components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.

PROTAC_Mechanism cluster_0 PROTAC Action Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC Warhead Linker E3 Ligase Ligand PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

This compound can be incorporated into the linker structure of a PROTAC. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of either the warhead or the E3 ligase ligand through ester, ether, or other linkages. The oxazole ring itself can impart a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex.

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC incorporating this compound as a linker component.

PROTAC_Synthesis_Workflow Start Start Oxazole_Methanol This compound Start->Oxazole_Methanol Activate_Hydroxyl Activate Hydroxyl Group (e.g., tosylation, mesylation) Oxazole_Methanol->Activate_Hydroxyl Couple_Warhead Couple with Warhead Ligand Activate_Hydroxyl->Couple_Warhead Deprotect_Linker Deprotect Linker Terminus (if necessary) Couple_Warhead->Deprotect_Linker Couple_E3_Ligase_Ligand Couple with E3 Ligase Ligand Deprotect_Linker->Couple_E3_Ligase_Ligand Purification Purification and Characterization Couple_E3_Ligase_Ligand->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: Generalized workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not yet explicitly detailed, synthesis and the presence of a reactive hydroxyl group make it an ideal candidate for incorporation into complex molecular architectures, most notably as a linker component in PROTACs. Further research into the synthesis and application of this compound is warranted and is expected to contribute to the development of novel targeted therapies. Researchers are encouraged to adapt the provided protocols and explore the potential of this molecule in their own drug discovery efforts.

References

A Technical Guide to the Structure Elucidaion of 2-methyl-4-(hydroxymethyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 2-methyl-4-(hydroxymethyl)oxazole. The oxazole ring is a crucial scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs.[1] A thorough understanding of its structure is paramount for drug design, synthesis, and development. This document details the interpretation of spectroscopic data and outlines the experimental protocols necessary for its unambiguous identification.

Molecular Structure and Physicochemical Properties

2-methyl-4-(hydroxymethyl)oxazole is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[2] Its structure consists of a methyl group at position 2 and a hydroxymethyl group at position 4 of the oxazole ring.

PropertyValue
Molecular Formula C₅H₇NO₂
Molecular Weight 113.11 g/mol
CAS Number 141567-53-5[3][4]
Canonical SMILES CC1=NC(=CO1)CO[4]
Predicted pKa 13.12 ± 0.10[4]
Predicted Solubility 86 g/L (at 25 °C)[4]

Spectroscopic Data for Structure Confirmation

The definitive confirmation of an organic compound's structure relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. It provides information about the chemical environment, connectivity, and quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[7]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For 2-methyl-4-(hydroxymethyl)oxazole, the expected signals are summarized below.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~7.8Singlet1HH5 (Oxazole ring)
~4.5Singlet2H-CH₂-OH
~3.5Singlet (broad)1H-OH
~2.4Singlet3H-CH₃
  • The singlet at ~7.8 ppm is characteristic of the lone proton on the oxazole ring.

  • The singlet at ~4.5 ppm corresponds to the two protons of the hydroxymethyl group.

  • The broad singlet around ~3.5 ppm is indicative of the hydroxyl proton, which can exchange with solvent.

  • The singlet at ~2.4 ppm represents the three protons of the methyl group attached to the oxazole ring.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Chemical Shift (δ, ppm) (Predicted)Assignment
~160C2 (Oxazole ring)
~145C4 (Oxazole ring)
~130C5 (Oxazole ring)
~55-CH₂-OH
~14-CH₃
  • The signals in the aromatic region (~130-160 ppm) are assigned to the carbons of the oxazole ring.

  • The signal around 55 ppm corresponds to the carbon of the hydroxymethyl group.

  • The upfield signal at ~14 ppm is characteristic of the methyl group carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[5] For 2-methyl-4-(hydroxymethyl)oxazole, the molecular ion peak (M⁺) would appear at an m/z corresponding to its molecular weight (113.11).

m/z (mass-to-charge ratio)Ion
113[M]⁺ (Molecular Ion)
98[M - CH₃]⁺
82[M - CH₂OH]⁺
70[M - HNCO]⁺
43[CH₃CO]⁺

Proposed Fragmentation Pathway

The fragmentation of the molecular ion can provide clues to the molecule's structure. Key fragmentations for methyl-substituted oxazoles often involve cleavages of the side chains and rearrangements of the heterocyclic ring.[8]

G M [C₅H₇NO₂]⁺ m/z = 113 F1 [C₄H₄NO₂]⁺ m/z = 98 M->F1 - •CH₃ F2 [C₄H₅N]⁺ m/z = 82 M->F2 - •CH₂OH F3 [C₄H₇O]⁺ m/z = 70 M->F3 - HNCO F4 [C₂H₃O]⁺ m/z = 43 F2->F4 - HCN, -CH₃

Caption: Proposed mass spectrometry fragmentation pathway for 2-methyl-4-(hydroxymethyl)oxazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.[6]

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300Strong, BroadO-H Stretch (Alcohol)
~2950-2850MediumC-H Stretch (Aliphatic)
~1650MediumC=N Stretch (Oxazole ring)
~1550MediumC=C Stretch (Oxazole ring)
~1100StrongC-O Stretch (Alcohol & Ring Ether)

The broad absorption around 3300 cm⁻¹ is a clear indication of the hydroxyl (-OH) group. The C=N and C=C stretching vibrations confirm the presence of the oxazole ring, while the strong C-O stretch is consistent with both the alcohol and the ether linkage within the ring.[9]

Experimental Protocols

Synthesis of 2,4-disubstituted Oxazoles (General Protocol)

A common method for synthesizing oxazole derivatives is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[2] A general procedure adaptable for 2-methyl-4-(hydroxymethyl)oxazole is outlined below.

Protocol: Cyclodehydration of an α-acylamino ketone

  • Preparation of Precursor: The α-acylamino ketone precursor, N-(1-hydroxy-3-oxobutan-2-yl)acetamide, is synthesized by reacting 1,3-dihydroxyacetone with acetamide.

  • Cyclodehydration Setup: Dissolve the precursor (1.0 eq) in a suitable solvent such as anhydrous dichloromethane or toluene.

  • Reagent Addition: Add a dehydrating agent. Common reagents include phosphorus pentoxide (P₂O₅), sulfuric acid, or triphenylphosphine/hexachloroethane.[10][11] For this transformation, a milder agent like triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq) in dichloromethane is often effective.[10]

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-methyl-4-(hydroxymethyl)oxazole.

Protocol for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a 400 MHz or higher field NMR spectrometer.

  • Process the resulting Free Induction Decay (FID) with appropriate software to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and integrate the signals for ¹H NMR.

Mass Spectrometry (Electron Ionization - EI)

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Introduce the sample into the mass spectrometer, typically via direct infusion or through a Gas Chromatography (GC-MS) interface.

  • Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.

  • Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy

  • Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

  • Place the sample in an FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Integrated Workflow for Structure Elucidation

The process of structure elucidation is a logical progression, integrating data from multiple analytical techniques to build a conclusive structural assignment.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Data Interpretation & Confirmation Sample Unknown Sample (Post-Synthesis) MS Mass Spectrometry (MS) Sample->MS Determine MW IR Infrared Spectroscopy (IR) Sample->IR Identify functional groups NMR1H ¹H NMR Sample->NMR1H Detailed Analysis Hypothesis Propose Structure: 2-methyl-4-(hydroxymethyl)oxazole MS->Hypothesis MW = 113 Fragmentation Pattern IR->Hypothesis Presence of -OH, C=N, C-O NMR13C ¹³C NMR NMR1H->NMR13C Complementary Data NMR1H->Hypothesis Proton Environment & Connectivity NMR13C->Hypothesis Carbon Skeleton Final Confirmed Structure Hypothesis->Final Data Concordance

Caption: Integrated workflow for the structure elucidation of 2-methyl-4-(hydroxymethyl)oxazole.

Biological Significance of the Oxazole Scaffold

Oxazole derivatives are of significant interest to medicinal chemists due to their wide range of biological activities. The oxazole nucleus is a key component in compounds with demonstrated antibacterial, antifungal, anti-inflammatory, anticancer, and antitubercular properties.[12][13] For instance, certain 2,4,5-trisubstituted oxazoles have been investigated as potent antitubulin agents for cancer therapy, acting similarly to combretastatin A-4.[14] The structural elucidation of new oxazole compounds like 2-methyl-4-(hydroxymethyl)oxazole is a critical first step in exploring their potential therapeutic applications.

References

Physical and chemical characteristics of (2-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-1,3-oxazol-4-yl)methanol is a heterocyclic organic compound featuring a substituted oxazole ring. The oxazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide also includes generalized experimental protocols and discusses the biological relevance of structurally related oxazole derivatives to provide a predictive context for its potential applications in drug discovery and development.

Physicochemical Characteristics

Chemical Identity
IdentifierValue
IUPAC Name This compound
Synonyms 4-(Hydroxymethyl)-2-methyloxazole, 2-Methyl-4-(hydroxymethyl)oxazole
CAS Number 141567-53-5[1]
Molecular Formula C₅H₇NO₂[1]
Molecular Weight 113.11 g/mol [1]
Chemical Structure Chemical structure of this compound
Physical Properties

A summary of the available and predicted physical properties is presented below. It is important to note that most of these values are not experimentally determined for this specific molecule and should be considered as estimates.

PropertyValueSource
Physical Form SolidSupplier Data
Storage Temperature 2-8 °CSupplier Data
Melting Point Data not available-
Boiling Point Data not available-
Density Data not available-
Solubility Data not available-

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on established synthetic routes for substituted oxazoles, such as the Van Leusen and Robinson-Gabriel syntheses, a plausible laboratory-scale preparation and subsequent analysis can be outlined.

Synthesis: A Generalized Approach

A potential synthetic route to this compound could involve the reaction of an appropriate starting material that provides the C4-hydroxymethyl-substituted backbone, followed by the formation of the 2-methyl-oxazole ring. One such generalized approach is the reaction of an α-hydroxy ketone derivative with an amide.

Workflow for a Generalized Oxazole Synthesis

start Starting Materials (e.g., Dihydroxyacetone derivative, Acetamide) reaction Reaction (e.g., Cyclocondensation) start->reaction workup Aqueous Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product This compound characterization->final_product

Caption: Generalized workflow for the synthesis and characterization of an oxazole derivative.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, the starting materials (e.g., a suitable protected dihydroxyacetone derivative and acetamide) are dissolved in an appropriate high-boiling solvent (e.g., toluene or xylene).

  • Cyclization: A dehydrating agent or catalyst (e.g., phosphorus pentoxide or a strong acid) is added to the mixture. The reaction is then heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the careful addition of a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection (if necessary): If a protecting group was used for the hydroxyl function, a final deprotection step would be required.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Workflow for Analytical Characterization

sample Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (e.g., ESI-MS) sample->ms ir Infrared Spectroscopy sample->ir hplc HPLC Analysis (Purity Assessment) sample->hplc data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis hplc->data_analysis

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the proton on the oxazole ring.

    • ¹³C NMR: The carbon NMR spectrum would confirm the presence of the five distinct carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound, confirming the molecular formula C₅H₇NO₂.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, C=N and C=C stretches of the oxazole ring, and C-O stretches.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound would be assessed by reverse-phase HPLC, ideally showing a single major peak.

Biological and Pharmacological Context

There is no specific biological or pharmacological data available for this compound in the public domain. However, the oxazole core is a well-established pharmacophore found in a variety of therapeutic agents. Derivatives of oxazole have been reported to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Some oxazole-containing compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

  • Anti-inflammatory Effects: Certain oxazole derivatives have shown potential as anti-inflammatory agents.

  • Antimicrobial Properties: The oxazole ring is present in some compounds with antibacterial and antifungal activities.

Given the prevalence of oxazole-based compounds as kinase inhibitors, a hypothetical signaling pathway that could be a target for investigation is presented below.

Hypothetical Target: A Generic Kinase Signaling Pathway

ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor This compound (Hypothetical Inhibitor) inhibitor->receptor

Caption: A simplified diagram of a receptor tyrosine kinase pathway, a potential target for oxazole-based inhibitors.

It is crucial to emphasize that the biological activity and potential targets of this compound are purely speculative at this stage and would require extensive experimental validation.

Conclusion

This compound is a chemical entity with a well-defined structure. While specific, experimentally determined physicochemical and biological data are currently lacking in the public domain, its structural features suggest it could be a valuable building block in the synthesis of more complex molecules for drug discovery. The generalized protocols and contextual information provided in this guide are intended to serve as a foundation for researchers interested in the synthesis, characterization, and potential biological evaluation of this and related oxazole derivatives. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound.

References

The Robinson-Gabriel Synthesis: A Technical Guide to Substituted Oxazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The oxazole motif is a crucial scaffold in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds. The Robinson-Gabriel synthesis, a classic and versatile method for the construction of the oxazole ring, remains a cornerstone reaction for organic chemists. This technical guide provides an in-depth overview of the Robinson-Gabriel synthesis, its modern variations, detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in the strategic application of this powerful transformation.

Core Principles: The Reaction Mechanism

The Robinson-Gabriel synthesis is fundamentally the cyclodehydration of a 2-acylamino ketone to form a substituted oxazole. The reaction is typically promoted by a strong acid or a dehydrating agent. The generally accepted mechanism involves the following key steps:

  • Protonation of the Ketone: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone moiety by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

  • Intramolecular Cyclization: The lone pair of electrons on the amide oxygen then attacks the activated carbonyl carbon in an intramolecular fashion, leading to the formation of a five-membered ring intermediate, a hemiacetal-like species.

  • Dehydration: The final step involves the elimination of a molecule of water from the cyclic intermediate, driven by the formation of the stable aromatic oxazole ring.

Robinson_Gabriel_Mechanism start 2-Acylamino Ketone protonated_ketone Protonated Ketone start->protonated_ketone + H+ cyclic_intermediate Cyclic Intermediate (Hemiaminal) protonated_ketone->cyclic_intermediate Intramolecular Nucleophilic Attack oxazole Substituted Oxazole cyclic_intermediate->oxazole - H2O (Dehydration) dummy1 dummy2

Caption: The reaction mechanism of the Robinson-Gabriel synthesis.

Experimental Protocols

I. Classical Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes the traditional method for the synthesis of 2,5-disubstituted oxazoles using concentrated sulfuric acid as the cyclodehydrating agent.

Materials:

  • 2-Acylamino ketone (1.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq)

  • Ice-water

  • Base for neutralization (e.g., sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acylamino ketone (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dioxane).

  • Reagent Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-water.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

II. Wipf's Modification: Synthesis from β-Hydroxy Amides

A popular and milder extension of the Robinson-Gabriel synthesis, developed by Wipf and co-workers, allows for the preparation of substituted oxazoles from readily available β-hydroxy amides. This two-step, one-pot procedure involves an oxidation followed by cyclodehydration.

Materials:

  • β-Hydroxy amide (1.0 eq)

  • Dess-Martin periodinane (DMP) (1.1-1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine (3.0-4.0 eq)

  • Triphenylphosphine (1.5-2.0 eq)

  • Iodine (1.5-2.0 eq)

  • Saturated aqueous NaHCO₃

  • Saturated aqueous Na₂S₂O₃

  • Ethyl acetate

  • Brine

Procedure:

  • Oxidation:

    • Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

    • Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

    • Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.

    • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Cyclodehydration:

    • To the solution of the crude β-keto amide in an appropriate solvent, add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

    • Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous Na₂S₂O₃.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by silica gel chromatography to yield the desired oxazole.

Wipf_Modification_Workflow start β-Hydroxy Amide oxidation Oxidation (Dess-Martin Periodinane) start->oxidation intermediate β-Keto Amide oxidation->intermediate cyclodehydration Cyclodehydration (PPh3, I2, Et3N) intermediate->cyclodehydration product Substituted Oxazole cyclodehydration->product Drug_Development_Application start 2-Acylamino Ketone Precursor rg_synthesis Robinson-Gabriel Synthesis start->rg_synthesis oxazole_core Substituted Oxazole Core rg_synthesis->oxazole_core bioactive_molecule Biologically Active Molecule (e.g., PPARα/γ agonist) oxazole_core->bioactive_molecule Further Functionalization

The Van Leusen Oxazole Synthesis: A Core Mechanism in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Van Leusen oxazole synthesis is a powerful and versatile chemical reaction that constructs the oxazole ring system from an aldehyde and tosylmethyl isocyanide (TosMIC). First reported by van Leusen and coworkers in 1972, this reaction has become a cornerstone in heterocyclic chemistry due to its operational simplicity, broad substrate scope, and the prevalence of the oxazole motif in pharmacologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support its application in research and development.

Core Reaction and Key Reagents

The fundamental transformation in the Van Leusen oxazole synthesis is the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield a 5-substituted oxazole.[1][3]

Tosylmethyl isocyanide (TosMIC) is the key reagent in this synthesis. It is a stable, odorless crystalline solid that possesses a unique combination of functional groups that drive the reaction:[1]

  • Acidic α-protons: The protons on the carbon adjacent to the sulfonyl and isocyanide groups are acidic, allowing for easy deprotonation by a base to form a nucleophilic carbanion.

  • Isocyanide group: This functional group participates in the crucial cyclization step.

  • Sulfonyl group (tosyl group): This group serves as an excellent leaving group in the final elimination step, leading to the aromatic oxazole ring.

Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The choice of base and solvent (typically an alcohol like methanol or ethanol) can influence the reaction rate and yield.

The Reaction Mechanism: A Step-by-Step Analysis

The mechanism of the Van Leusen oxazole synthesis proceeds through a well-defined sequence of steps: deprotonation, nucleophilic addition, intramolecular cyclization, and elimination.

  • Deprotonation of TosMIC: The reaction is initiated by the deprotonation of TosMIC at the α-carbon by a base, generating a resonance-stabilized carbanion. This carbanion is a potent nucleophile.[1]

  • Nucleophilic Attack: The TosMIC carbanion undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

  • Intramolecular Cyclization (5-endo-dig): The newly formed alkoxide in the intermediate attacks the electrophilic carbon of the isocyanide group in an intramolecular fashion.[3] This 5-endo-dig cyclization is a key ring-forming step and results in the formation of a five-membered oxazoline intermediate.[1]

  • Proton Transfer and Tautomerization: A proton transfer and subsequent tautomerization of the oxazoline intermediate occur.

  • Elimination of the Tosyl Group: The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid). This elimination is driven by the formation of the stable, aromatic oxazole ring.[1]

The overall mechanistic pathway is illustrated in the following diagram:

Van_Leusen_Oxazole_Synthesis TosMIC TosMIC step1 1. Deprotonation TosMIC->step1 Aldehyde R-CHO step2 2. Nucleophilic Attack Aldehyde->step2 Base Base Base->step1 TosMIC_anion TosMIC Anion TosMIC_anion->step2 Adduct Tetrahedral Adduct step3 3. Cyclization Adduct->step3 Oxazoline Oxazoline Intermediate step4 4. Elimination Oxazoline->step4 + Base Oxazole 5-Substituted Oxazole Byproduct Base-H⁺ + TsOH step1->TosMIC_anion + Base-H⁺ step2->Adduct step3->Oxazoline step4->Oxazole step4->Byproduct

Caption: The reaction mechanism of the Van Leusen oxazole synthesis.

Quantitative Data: Substrate Scope and Yields

The Van Leusen oxazole synthesis is known for its broad substrate scope, accommodating a wide variety of aliphatic and aromatic aldehydes. The following tables summarize representative yields for the synthesis of 5-substituted and 4,5-disubstituted oxazoles under different reaction conditions.

Table 1: Synthesis of 5-Substituted Oxazoles from Various Aldehydes [2][4]

EntryAldehyde (R-CHO)BaseSolventTime (h)Yield (%)
1BenzaldehydeK₂CO₃Methanol585
24-ChlorobenzaldehydeK₂CO₃Methanol492
34-MethoxybenzaldehydeK₂CO₃Methanol682
42-NaphthaldehydeK₂CO₃Methanol588
5CinnamaldehydeK₂CO₃Methanol675
6CyclohexanecarboxaldehydeK₂CO₃Methanol865
7IsobutyraldehydeK₂CO₃Methanol860

Table 2: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid [5]

EntryAldehyde (R²-CHO)Alkyl Halide (R¹-X)Yield (%)
1BenzaldehydeEthyl bromide92
24-ChlorobenzaldehydeEthyl bromide95
34-MethylbenzaldehydeEthyl bromide90
4BenzaldehydePropyl bromide90
5BenzaldehydeBenzyl bromide88
64-ChlorobenzaldehydeBenzyl bromide91

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 5-substituted and 4,5-disubstituted oxazoles via the Van Leusen reaction.

Protocol 1: General Procedure for the Synthesis of 5-Substituted Oxazoles

This protocol is a general method for the synthesis of 5-substituted oxazoles from aldehydes and TosMIC.

Materials:

  • Aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Methanol (10 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-substituted oxazole.

Protocol 2: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid

This protocol describes a one-pot procedure for the synthesis of 4,5-disubstituted oxazoles using an ionic liquid as the solvent.[5]

Materials:

  • Aldehyde (1.2 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

  • Alkyl halide (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br) (3 mL)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine TosMIC (1.0 mmol), potassium carbonate (3.0 mmol), and [bmim]Br (3 mL).

  • Add the alkyl halide (1.5 mmol) to the mixture and stir at room temperature for 10-12 hours.

  • Add the aldehyde (1.2 mmol) to the reaction mixture and continue to stir at room temperature for another 10-12 hours.

  • After the reaction is complete, add water (10 mL) to the reaction mixture and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4,5-disubstituted oxazole.

Experimental_Workflow cluster_protocol1 Protocol 1: 5-Substituted Oxazole Synthesis cluster_protocol2 Protocol 2: 4,5-Disubstituted Oxazole Synthesis p1_start Combine Aldehyde, TosMIC, K₂CO₃ in Methanol p1_reflux Reflux for 4-6 hours p1_start->p1_reflux p1_workup Workup (Evaporation, Extraction, Drying) p1_reflux->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_end Pure 5-Substituted Oxazole p1_purify->p1_end p2_start Combine TosMIC, K₂CO₃, Alkyl Halide in Ionic Liquid p2_stir1 Stir for 10-12 hours p2_start->p2_stir1 p2_add_aldehyde Add Aldehyde p2_stir1->p2_add_aldehyde p2_stir2 Stir for 10-12 hours p2_add_aldehyde->p2_stir2 p2_workup Workup (Extraction, Drying) p2_stir2->p2_workup p2_purify Column Chromatography p2_workup->p2_purify p2_end Pure 4,5-Disubstituted Oxazole p2_purify->p2_end

Caption: Experimental workflows for the synthesis of oxazoles.

Conclusion

The Van Leusen oxazole synthesis remains a highly relevant and widely utilized method for the construction of the oxazole core. Its reliability, operational simplicity, and broad applicability make it an invaluable tool for synthetic chemists in academia and industry. A thorough understanding of its mechanism and the availability of robust experimental protocols are essential for leveraging this reaction to its full potential in the synthesis of novel chemical entities for drug discovery and materials science.

References

An In-Depth Technical Guide to the Fischer Oxazole Synthesis: Core Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Fischer oxazole synthesis offers a classical and effective method for the preparation of 2,5-disubstituted oxazoles. Discovered by Emil Fischer in 1896, this reaction remains a valuable tool in organic synthesis.[1] This technical guide provides a detailed exploration of the core starting materials, experimental protocols, and reaction scope of the Fischer oxazole synthesis.

Core Reactants and Reagents

The Fischer oxazole synthesis is fundamentally a condensation reaction between an aldehyde cyanohydrin and another aldehyde, catalyzed by anhydrous hydrochloric acid.[1] The reaction is typically carried out in a dry ethereal solvent.

1. Aldehyde Cyanohydrins: These are the cornerstone of the synthesis, providing the C-5 carbon and the nitrogen atom of the resulting oxazole ring. Cyanohydrins are themselves synthesized from aldehydes or ketones. Aromatic cyanohydrins are most commonly employed in the Fischer synthesis. A prime example is mandelonitrile (2-hydroxy-2-phenylacetonitrile), derived from benzaldehyde.

2. Aldehydes: The second aldehyde component provides the C-2 carbon of the oxazole ring. Similar to the cyanohydrin precursor, aromatic aldehydes are frequently used.

3. Anhydrous Hydrochloric Acid: Gaseous hydrogen chloride serves as the catalyst for the cyclization and dehydration steps. The anhydrous nature of the acid is crucial to prevent hydrolysis of the intermediates.

4. Solvent: The reaction is typically performed in a dry, inert solvent, with diethyl ether being the most common choice.

Reaction Mechanism and Pathway

The Fischer oxazole synthesis proceeds through a series of key steps, ultimately leading to the formation of the stable aromatic oxazole ring.

Fischer_Oxazole_Synthesis_Mechanism Cyanohydrin R1-CH(OH)-CN Cyanohydrin r1 Cyanohydrin->r1 + HCl Aldehyde R2-CHO Aldehyde HCl HCl Imino_ether_hydrochloride R1-CH(OH)-C(Cl)=NH2+ Imino Ether Hydrochloride r2 Imino_ether_hydrochloride->r2 + R2-CHO Oxazoline_intermediate Chloro-oxazoline Intermediate r3 Oxazoline_intermediate->r3 - H2O Oxazole_hydrochloride Oxazole Hydrochloride r4 Oxazole_hydrochloride->r4 - HCl Oxazole 2,5-Disubstituted Oxazole r1->Imino_ether_hydrochloride r2->Oxazoline_intermediate r3->Oxazole_hydrochloride r4->Oxazole r5

Fischer Oxazole Synthesis Mechanism

The reaction is initiated by the protonation of the cyanohydrin's nitrile group by hydrochloric acid, followed by the attack of a chloride ion to form an imino chloride intermediate. This intermediate then reacts with the second aldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the oxazole ring. The product initially precipitates as the hydrochloride salt, which can then be neutralized to yield the free oxazole base.[1]

Experimental Protocols

To provide a practical understanding, detailed experimental protocols for the synthesis of a key starting material and a representative Fischer oxazole synthesis are presented below.

Synthesis of Mandelonitrile from Benzaldehyde

A common precursor for the synthesis of 2,5-diphenyloxazole is mandelonitrile, which can be prepared from benzaldehyde.

Experimental Workflow: Synthesis of Mandelonitrile

Mandelonitrile_Synthesis_Workflow start Start step1 Dissolve Benzaldehyde in Ethyl Acetate start->step1 step3 React Benzaldehyde Solution with NaCN Solution (10-20°C, 2 hours) step1->step3 step2 Prepare Aqueous Sodium Cyanide Solution (Adjust pH with HCl) step2->step3 step4 Separate Layers step3->step4 step5 Concentrate Organic Layer (Recover Ethyl Acetate) step4->step5 product Mandelonitrile step5->product

Workflow for Mandelonitrile Synthesis

Procedure:

  • Dissolve benzaldehyde in ethyl acetate.

  • Prepare an aqueous solution of sodium cyanide and adjust the pH to between 6.8 and 7.2 with hydrochloric acid.[2]

  • Slowly add the benzaldehyde solution to the stirring sodium cyanide solution while maintaining the temperature between 10-20°C.[2]

  • Continue stirring for approximately two hours after the addition is complete.[2]

  • Allow the mixture to stand and the layers to separate.

  • The upper organic layer is collected, and the solvent is removed under reduced pressure to yield mandelonitrile. This method can produce mandelonitrile in high yield (up to 99.8%) and purity.[2]

Alternatively, a near-quantitative yield of mandelonitrile can be achieved by first preparing the bisulfite addition product of benzaldehyde, which is then reacted with potassium or sodium cyanide.[3]

Fischer Oxazole Synthesis of 2,5-Diphenyloxazole

The classic example of the Fischer oxazole synthesis is the reaction of mandelonitrile with benzaldehyde to produce 2,5-diphenyloxazole.

Experimental Workflow: Fischer Oxazole Synthesis

Fischer_Synthesis_Workflow start Start step1 Dissolve Mandelonitrile and Benzaldehyde in Anhydrous Diethyl Ether start->step1 step2 Bubble Dry HCl Gas Through the Solution (0°C) step1->step2 step3 Allow to Stand (Room Temperature, Overnight) step2->step3 step4 Collect Precipitated Oxazole Hydrochloride Salt by Filtration step3->step4 step5 Wash Salt with Anhydrous Diethyl Ether step4->step5 step6 Neutralize with Base (e.g., aq. NaHCO3) step5->step6 step7 Extract with Organic Solvent, Dry, and Concentrate step6->step7 product 2,5-Diphenyloxazole step7->product

Workflow for 2,5-Diphenyloxazole Synthesis

Procedure:

  • Equimolar amounts of mandelonitrile and benzaldehyde are dissolved in anhydrous diethyl ether.[1]

  • The solution is cooled to 0°C, and dry hydrogen chloride gas is bubbled through the mixture for 1-2 hours.

  • The reaction vessel is sealed and allowed to stand at room temperature overnight, during which the oxazole hydrochloride salt precipitates.

  • The precipitate is collected by filtration and washed with anhydrous diethyl ether.

  • The hydrochloride salt is then treated with a mild base, such as an aqueous solution of sodium bicarbonate, to liberate the free oxazole.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), the organic layer is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield 2,5-diphenyloxazole.

Substrate Scope and Quantitative Data

The Fischer oxazole synthesis is most effective for the preparation of 2,5-diaryloxazoles. While there have been instances of the use of aliphatic starting materials, the reaction is predominantly applied to aromatic aldehydes and cyanohydrins.[1] The yields are generally moderate to good, but can be influenced by the specific substrates and reaction conditions.

Cyanohydrin (R1)Aldehyde (R2)ProductYield (%)
PhenylPhenyl2,5-DiphenyloxazoleModerate to Good
Phenyl4-Bromophenyl2-(4-Bromophenyl)-5-phenyloxazoleNot specified
4-Chlorophenyl4-Chlorophenyl2,5-Di(4-chlorophenyl)oxazoleNot specified
MethylPhenyl2-Phenyl-5-methyloxazoleNot specified

Note: Specific yield percentages for the Fischer oxazole synthesis are not consistently reported in readily available literature, with sources often describing them as "moderate to good."

Limitations and Byproducts

A notable limitation of the Fischer oxazole synthesis is the potential for side reactions, particularly when using certain substituted aromatic starting materials. For instance, the reaction of benzaldehyde cyanohydrin with 4-bromobenzaldehyde can lead to chlorination of the oxazole ring, yielding 2,5-bis(4-bromophenyl)-4-chlorooxazole as a byproduct.[1] Another potential byproduct is the corresponding 2,5-diaryl-4-oxazolidinone.[1] The strongly acidic conditions can also be incompatible with sensitive functional groups on the starting materials.

References

An In-depth Technical Guide to the Resonance Structures of the 1,3-Oxazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The 1,3-oxazole ring is a cornerstone five-membered aromatic heterocycle vital to medicinal chemistry and materials science. Its unique electronic properties, governed by the interplay of an electronegative oxygen atom and a pyridine-like nitrogen atom, dictate its reactivity and intermolecular interactions. This guide provides a detailed examination of the resonance structures of the 1,3-oxazole core, linking its theoretical electronic distribution to experimentally observed reactivity. We present quantitative data from computational and spectroscopic studies, detail the methodologies used for its structural elucidation, and offer visualizations to clarify key concepts for researchers, scientists, and drug development professionals.

Introduction to the 1,3-Oxazole Ring

The 1,3-oxazole is a planar, aromatic heterocyclic compound featuring an oxygen atom at position 1 and a nitrogen atom at position 3.[1][2] This arrangement imparts a unique electronic character, with the nitrogen atom behaving similarly to that in pyridine and the oxygen atom resembling its counterpart in furan.[1] Oxazoles are classified as aromatic, fulfilling Hückel's rule with six π-electrons delocalized across the ring.[1] However, the high electronegativity of the oxygen atom leads to a less effective delocalization compared to its sulfur analog, thiazole, or purely carbocyclic systems.[1][3]

This scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][4] A thorough understanding of its electronic structure is therefore critical for the rational design of new therapeutic agents.

Resonance Theory and the 1,3-Oxazole Ring

The true electronic distribution of the 1,3-oxazole ring is a hybrid of several contributing resonance structures. While the neutral, aromatic structure is the major contributor to the ground state, zwitterionic (dipolar) forms are essential for explaining the ring's chemical reactivity. The electronegativity of the heteroatoms (O > N) heavily influences the stability and contribution of these forms.

The key resonance contributors are:

  • Structure A (Major Contributor): The neutral, aromatic form with six delocalized π-electrons.

  • Structure B: Delocalization of the oxygen's lone pair creates a positive charge on oxygen and a negative charge on the C4 position.

  • Structure C: Further delocalization from Structure B places the negative charge on the C2 position.

  • Structure D: An alternative delocalization from Structure A involves the π-bond between C4 and C5, placing a negative charge on the nitrogen and a positive charge on C5.

  • Structure E: A zwitterionic structure that places a negative charge on the more electronegative oxygen atom and a positive charge on nitrogen, which is less favorable but helps explain the electrophilicity of the C2 position.

The interplay of these structures results in a resonance hybrid with a distinct electronic landscape. The pyridine-like nitrogen at N3 is the most basic center and the primary site for protonation and alkylation.[5] The C2 position is the most electron-deficient carbon, making its attached proton the most acidic.[3] Conversely, the C5 position is the most electron-rich carbon, rendering it the primary site for electrophilic aromatic substitution.[3]

Caption: Key resonance contributors of the 1,3-oxazole ring.

Quantitative Structural Data

The geometry of the 1,3-oxazole ring has been precisely determined through both experimental techniques, such as microwave spectroscopy, and theoretical calculations.[6] The bond lengths reflect a hybrid of single and double bond character, confirming the delocalized π-electron system. The C2-N3 bond, for instance, is significantly shorter than a typical C-N single bond, indicating substantial double bond character, which is consistent with the resonance contributors.

The table below summarizes experimental bond lengths determined by microwave spectroscopy and provides a comparison with values obtained from Density Functional Theory (DFT) calculations. The strong agreement between experimental and theoretical data validates the computational models used to study these systems.[6][7]

BondAtom PositionsExperimental Bond Length (Å)[6]Theoretical (DFT) Bond Length (Å)[7]
O1—C2Oxygen - Carbon1.3571.365
C2=N3Carbon - Nitrogen1.2911.289
N3—C4Nitrogen - Carbon1.3891.391
C4=C5Carbon - Carbon1.3551.363
C5—O1Carbon - Oxygen1.3671.371

Note: Experimental data from microwave spectroscopy. Theoretical data from DFT calculations at the B3LYP/6-31G* level.*

Experimental and Computational Protocols for Structural Elucidation

The structural and electronic properties of the 1,3-oxazole ring are investigated using a combination of experimental and computational methods. Each approach provides unique and complementary information.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state.[8] It provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be derived with high accuracy.

  • Principle: X-rays are diffracted by the electron clouds of atoms in a crystalline lattice. The resulting diffraction pattern is mathematically deconvoluted to generate a three-dimensional map of electron density, revealing the positions of atoms.

  • Methodology:

    • Crystal Growth: High-quality single crystals of the oxazole derivative are grown from a suitable solvent via slow evaporation, cooling, or vapor diffusion.

    • Data Collection: The crystal is mounted on a goniometer in a diffractometer. It is irradiated with monochromatic X-rays while being rotated, and thousands of diffraction intensities are recorded.[5]

    • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to optimize atomic positions and thermal parameters, yielding the final, precise molecular structure.[5][8]

NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei (e.g., ¹H, ¹³C) in solution, providing insights into electron density distribution.

  • Principle: The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups cause shielding and an upfield shift.

  • Methodology:

    • Sample Preparation: A small amount of the purified oxazole derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: The sample is placed in a high-field magnet and irradiated with radiofrequency pulses. The resulting signals (free induction decay) are recorded and Fourier transformed to produce the NMR spectrum.

    • Spectral Interpretation: The ¹³C chemical shifts are directly correlated with the electron density at each carbon atom. For 1,3-oxazole, the C2 carbon typically appears most downfield, confirming its electron-deficient nature, followed by C5 and C4, consistent with predictions from resonance theory.[9]

Computational methods, particularly Density Functional Theory (DFT), are used to model the electronic structure and predict the geometry of molecules with high accuracy.[7][10]

  • Principle: DFT is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance of accuracy and computational cost.

  • Methodology:

    • Model Building: The 3D structure of the 1,3-oxazole molecule is built using molecular modeling software.

    • Geometry Optimization: A specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen.[10] The software then iteratively calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found.[7]

    • Property Calculation: Once the geometry is optimized, various electronic properties can be calculated, including bond lengths, atomic charges, dipole moments, and molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule.[4][10]

Workflow sub Synthesis & Purification cryst Crystal Growth sub->cryst nmr NMR Spectroscopy (¹H, ¹³C) sub->nmr dft Computational Modeling (DFT) geom_opt Geometry Optimization & Frequency Calculation dft->geom_opt pred_data Predicted Bond Lengths, Charges, MEP geom_opt->pred_data validation Structural Validation & Reactivity Prediction pred_data->validation xray Single-Crystal X-ray Diffraction cryst->xray exp_solid Experimental Bond Lengths (Solid State) xray->exp_solid exp_solid->validation shift_analysis Chemical Shift Analysis nmr->shift_analysis exp_solution Inferred Electron Distribution (Solution) shift_analysis->exp_solution exp_solution->validation

Caption: Integrated workflow for the structural elucidation of 1,3-oxazole.

Conclusion

The chemical behavior of the 1,3-oxazole ring is a direct consequence of its underlying electronic structure, which is best described as a resonance hybrid. The delocalization of its six π-electrons, tempered by the influence of its constituent heteroatoms, establishes a well-defined pattern of reactivity that is crucial for its application in drug design. By integrating the insights from resonance theory with precise quantitative data from spectroscopy and computational modeling, researchers can achieve a robust understanding of this important scaffold. This knowledge is indispensable for predicting reaction outcomes, understanding biological activity, and designing novel oxazole-based molecules with tailored properties for advanced therapeutic applications.

References

(2-Methyl-1,3-oxazol-4-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties of (2-Methyl-1,3-oxazol-4-yl)methanol, a heterocyclic organic compound. This document summarizes its molecular formula, molecular weight, and other key identifiers.

Core Compound Data

This compound, also known by synonyms such as (2-Methyloxazol-4-yl)methanol and 2-Methyl-4-oxazolemethanol, is a member of the oxazole family.[1] Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom in the ring.[2][3] The specific quantitative data for this compound are summarized in the table below.

ParameterValueSource
Molecular Formula C5H7NO2[1][4]
Molecular Weight 113.11 g/mol [1]
CAS Number 141567-53-5[1][4]
Purity (Typical) ≥96%[4]

Chemical Structure and Properties

The structural arrangement of this compound, featuring a methyl group at the 2-position and a hydroxymethyl group at the 4-position of the oxazole ring, confers specific chemical properties that are of interest in medicinal chemistry and drug design. The oxazole ring itself is an important scaffold in various biologically active molecules.

logical_relationship A This compound B Molecular Formula: C5H7NO2 A->B has C Molecular Weight: 113.11 g/mol A->C has D CAS Number: 141567-53-5 A->D is identified by E Chemical Class: Substituted Oxazole A->E belongs to

Caption: Logical relationship of this compound's key identifiers.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis of this compound are not extensively documented in the literature found. However, general synthetic routes for substituted oxazoles can be adapted. For instance, the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, is a classic method for forming the oxazole ring.

A representative synthesis for a related compound, [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol, involves the functionalization of a pre-constructed oxazole ring, followed by nucleophilic substitution to introduce the hydroxymethyl group.[5] While not a direct protocol, this suggests that a multi-step synthesis starting from appropriate precursors would be a viable approach.

Biological Context and Potential Applications

While specific signaling pathways involving this compound are not detailed in the reviewed literature, the oxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[3] Derivatives of 2-methyl-oxazole have been investigated as potent antitubulin agents for cancer treatment.[6] Furthermore, oxazole-containing compounds are explored for their potential as antiviral and anti-phytopathogenic agents.[7] The presence of the hydroxymethyl group on the ring provides a key site for further chemical modification and derivatization, allowing for the exploration of structure-activity relationships in drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for (2-Methyl-1,3-oxazol-4-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-1,3-oxazol-4-yl)methanol is a versatile heterocyclic building block with significant potential in medicinal chemistry. The oxazole scaffold is a privileged structure found in numerous biologically active compounds, including natural products and synthetic drugs. The presence of a reactive hydroxymethyl group at the 4-position and a methyl group at the 2-position of the oxazole ring allows for diverse chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. This document provides detailed application notes on its utility, particularly in the development of kinase inhibitors, and protocols for its derivatization.

The 1,3-oxazole ring system is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects. The inherent properties of the oxazole nucleus, such as its ability to participate in hydrogen bonding and its rigid planar structure, make it an ideal scaffold for designing molecules that can effectively interact with biological targets.

Application Notes: A Key Scaffold for Kinase Inhibitors

The this compound moiety is a valuable component in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The structural features of this oxazole derivative make it particularly suitable for targeting the ATP-binding site of various kinases.

Key Therapeutic Targets:

While specific clinical candidates directly incorporating the this compound structure are not extensively documented in publicly available literature, the broader class of oxazole-containing molecules has shown potent inhibitory activity against several important kinase targets. Based on structure-activity relationship (SAR) studies of related compounds, derivatives of this compound are promising candidates for inhibitors of:

  • p38 MAP Kinase: Involved in inflammatory responses, making its inhibitors potential treatments for rheumatoid arthritis and other inflammatory diseases.

  • Transforming growth factor-β-activated kinase 1 (TAK1): A key regulator of inflammatory signaling pathways, implicated in cancer and immune disorders.

  • Other Tyrosine and Serine/Threonine Kinases: The versatile nature of the oxazole scaffold allows for its adaptation to target a wide range of kinases.

The hydroxymethyl group of this compound serves as a crucial handle for introducing various substituents that can be tailored to interact with specific residues within the kinase active site, thereby enhancing potency and selectivity.

Data Presentation: Representative Biological Activities of Oxazole-Containing Kinase Inhibitors

The following table summarizes the inhibitory activities of representative oxazole-containing compounds against key kinase targets. This data, gathered from studies on structurally related molecules, illustrates the potential therapeutic efficacy of derivatives that could be synthesized from this compound.

Compound ClassTarget KinaseIC50 (nM)Reference Compound Example
Pyridinyl-oxazolesp38α MAP Kinase50 - 200Structurally related to pyridinyl-imidazole inhibitors
Imidazole-carboxamides with oxazole moietyTAK13200Compound 11 from a TAK1 inhibitor discovery program[1]
Oxazolo[5,4-d]pyrimidinesVEGFR-258,400 (CC50)Compound 3g in an anticancer study

Experimental Protocols

The following protocols describe general methods for the derivatization of this compound to generate libraries of compounds for screening and lead optimization.

Protocol 1: Synthesis of (2-Methyl-1,3-oxazol-4-yl)methyl Ethers

This protocol details the etherification of the primary alcohol of this compound, a common strategy to introduce diverse lipophilic or functional groups to modulate pharmacokinetic properties and target engagement.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl or benzyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether product.

Protocol 2: Oxidation to 2-Methyl-1,3-oxazole-4-carbaldehyde and Subsequent Reductive Amination

This two-step protocol describes the conversion of the alcohol to an aldehyde, followed by reductive amination to introduce a variety of amine functionalities, a key step in building more complex molecules.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step A: Oxidation to 2-Methyl-1,3-oxazole-4-carbaldehyde

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM, add Dess-Martin periodinane (1.5 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and sodium thiosulfate solution.

  • Stir vigorously until the two layers are clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the crude aldehyde. This aldehyde is often used directly in the next step without further purification.

Step B: Reductive Amination

  • Dissolve the crude 2-Methyl-1,3-oxazole-4-carbaldehyde from Step A in anhydrous DCM.

  • Add the desired primary or secondary amine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amine derivative.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G General Workflow for Kinase Inhibitor Synthesis A This compound B Derivatization (e.g., Etherification, Amination) A->B Protocol 1 & 2 C Library of Oxazole Derivatives B->C D High-Throughput Screening (HTS) against Kinase Panel C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Workflow for developing kinase inhibitors.

G p38 MAP Kinase Signaling Pathway cluster_upstream Upstream Stimuli cluster_pathway Kinase Cascade cluster_downstream Downstream Effects Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK (Target) MKK3/6->p38 MAPK Transcription Factors (ATF2, CREB) Transcription Factors (ATF2, CREB) p38 MAPK->Transcription Factors (ATF2, CREB) Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (ATF2, CREB)->Inflammatory Gene Expression Inhibitor Oxazole-based Inhibitor Inhibitor->p38 MAPK

References

Synthesis of Derivatives from (2-Methyl-1,3-oxazol-4-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of (2-Methyl-1,3-oxazol-4-yl)methanol. The oxazole scaffold is a prominent feature in many biologically active compounds, and the derivatization of this starting material at the 4-hydroxymethyl position offers a versatile platform for the development of new chemical entities with potential therapeutic applications.

Application Notes

The this compound moiety is a valuable building block in medicinal chemistry. The inherent biological relevance of the oxazole ring, coupled with the reactive hydroxymethyl group, allows for the exploration of a wide chemical space to generate derivatives with diverse pharmacological profiles.

Potential Therapeutic Applications:

Derivatives of the oxazole core have been investigated for a range of biological activities, including:

  • Anti-inflammatory and Analgesic Agents: The resulting 2-(alkoxymethyl)- or 2-(phenoxymethyl)-oxazoles have been of interest as anti-inflammatory and analgesic agents.[1]

  • Antimicrobial and Antifungal Activity: The oxazole nucleus is a key component in various compounds exhibiting antibacterial and antifungal properties.

  • Anticancer Properties: Many synthetic molecules incorporating the oxazole ring have been evaluated for their cytotoxic effects against various cancer cell lines.

  • Antidiabetic and Antihyperlipidemic Potential: As a precursor for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, derivatives of similar oxazole structures have shown potential in reducing plasma glucose and triglycerides.[2]

The synthesis of ester and ether derivatives from this compound allows for the modulation of key physicochemical properties such as lipophilicity, solubility, and metabolic stability. These modifications are crucial in optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Strategic Derivatization Workflow:

workflow start This compound esterification Esterification start->esterification RCOOH, Coupling Agent etherification Etherification start->etherification R-X, Base esters Ester Derivatives esterification->esters ethers Ether Derivatives etherification->ethers evaluation Biological Evaluation esters->evaluation ethers->evaluation esterification reactant1 This compound conditions Pyridine, DCM 0 °C to rt reactant1->conditions reactant2 + R-COCl reactant2->conditions product (2-Methyl-1,3-oxazol-4-yl)methyl ester conditions->product steglich reactant1 This compound conditions DCC, DMAP DCM, 0 °C to rt reactant1->conditions reactant2 + R-COOH reactant2->conditions product (2-Methyl-1,3-oxazol-4-yl)methyl ester conditions->product williamson reactant1 This compound conditions 1. NaH, THF, 0 °C 2. R-X, rt reactant1->conditions reactant2 + R-X reactant2->conditions product 4-(Alkoxymethyl)-2-methyl-1,3-oxazole conditions->product

References

Application Notes: (2-Methyl-1,3-oxazol-4-yl)methanol as a Versatile Building Block for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The strategic design of the linker is critical for optimizing the efficacy, selectivity, and physicochemical properties of a PROTAC. (2-Methyl-1,3-oxazol-4-yl)methanol has been identified as a valuable building block for the synthesis of PROTACs, offering a rigid heterocyclic scaffold that can be readily incorporated into linker structures. This document provides a detailed overview of its application, including synthetic protocols and characterization methods.

While specific quantitative data for a PROTAC directly incorporating this compound is not yet publicly available in peer-reviewed literature, this document outlines the general principles and established protocols for synthesizing and evaluating such a PROTAC, based on extensive research in the field.

Rationale for Use

The 2-methyl-1,3-oxazole moiety offers several advantages as a component of PROTAC linkers:

  • Structural Rigidity: The planar and rigid nature of the oxazole ring can help to control the spatial orientation of the POI and E3 ligase ligands, which is crucial for efficient ternary complex formation and subsequent protein degradation.

  • Improved Physicochemical Properties: Incorporation of heterocyclic scaffolds like oxazole can favorably modulate properties such as solubility and cell permeability.

  • Synthetic Tractability: The hydroxymethyl group at the 4-position provides a convenient handle for synthetic elaboration, allowing for straightforward connection to other linker components or directly to the E3 ligase or POI ligands.

General PROTAC Structure and Mechanism

A PROTAC brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (POI) PROTAC PROTAC (containing 2-Methyl-1,3-oxazol-4-yl)methanol POI->PROTAC binds Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC action.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC incorporating the this compound building block.

Protocol 1: Synthesis of a PROTAC Linker Intermediate

This protocol describes the initial functionalization of this compound to prepare it for conjugation.

Workflow:

Synthesis_Workflow cluster_1 Linker Synthesis Workflow Start This compound Step1 Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) Start->Step1 Step2 Nucleophilic Substitution (e.g., with an azide or protected amine) Step1->Step2 Intermediate Functionalized Oxazole Intermediate Step2->Intermediate

Caption: Synthesis of a functionalized oxazole intermediate.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃) or a suitable protected amine (e.g., Boc-NH₂)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add TEA (1.2 eq) and cool the mixture to 0 °C.

    • Slowly add TsCl or MsCl (1.1 eq) dropwise.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the activated intermediate.

  • Nucleophilic Substitution:

    • Dissolve the activated intermediate (1.0 eq) in DMF.

    • Add NaN₃ or the protected amine (1.5 eq).

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir until completion (monitor by TLC).

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the functionalized oxazole intermediate.

Protocol 2: PROTAC Assembly via Click Chemistry

This protocol outlines the conjugation of the functionalized oxazole linker to the POI ligand and E3 ligase ligand using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Workflow:

PROTAC_Assembly cluster_2 PROTAC Assembly Workflow Azide_Linker Azide-functionalized Oxazole Linker Step1 CuAAC Reaction Azide_Linker->Step1 Alkyne_POI Alkyne-functionalized POI Ligand Alkyne_POI->Step1 Alkyne_E3 Alkyne-functionalized E3 Ligase Ligand Step2 CuAAC Reaction Alkyne_E3->Step2 Intermediate Linker-POI Conjugate Step1->Intermediate Final_PROTAC Final PROTAC Step2->Final_PROTAC Intermediate->Step2

Caption: PROTAC assembly using click chemistry.

Materials:

  • Azide-functionalized oxazole linker intermediate

  • Alkyne-functionalized POI ligand

  • Alkyne-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL-1)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/water or DMF/water solvent mixture

  • HPLC for purification

Procedure:

  • Synthesis of Linker-POI Conjugate:

    • Dissolve the azide-functionalized oxazole linker (1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq) in a suitable solvent mixture (e.g., t-butanol/water).

    • Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq).

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the product by preparative HPLC to obtain the linker-POI conjugate.

  • Final PROTAC Synthesis:

    • Repeat the CuAAC reaction using the linker-POI conjugate (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.0 eq).

    • Follow the same reaction and purification procedure as in the previous step to obtain the final PROTAC molecule.

Protocol 3: Evaluation of Protein Degradation by Western Blot

This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Workflow:

Western_Blot_Workflow cluster_3 Western Blot Workflow Cell_Culture Cell Culture Treatment PROTAC Treatment (Varying Concentrations and Time) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for Western blot analysis.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Capture the image using an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Data Presentation

Quantitative data from protein degradation experiments should be presented in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Degradation Data for a PROTAC Incorporating this compound

PROTAC IDTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-Oxa-1 e.g., BTKe.g., RamosValueValue
PROTAC-Oxa-2 e.g., BRD4e.g., HeLaValueValue
  • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

Conclusion

This compound serves as a promising and versatile building block for the construction of PROTACs. Its rigid structure and synthetic accessibility make it an attractive component for linker design. The protocols outlined above provide a general framework for the synthesis and evaluation of PROTACs containing this moiety. Further optimization of the linker length, composition, and attachment points will be crucial for developing potent and selective protein degraders for therapeutic applications. As more research is conducted, specific quantitative data and detailed signaling pathway analyses for PROTACs incorporating this building block are anticipated to become available.

Application Notes and Protocols: Reactions of the Hydroxymethyl Group on the Oxazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroxymethyl group attached to an oxazole ring is a versatile functional handle of significant interest in medicinal chemistry and organic synthesis. Its presence allows for a wide array of chemical transformations, enabling the diversification of molecular scaffolds for structure-activity relationship (SAR) studies and the construction of complex target molecules. The oxazole moiety itself is a privileged structure found in numerous natural products and pharmaceuticals, valued for its metabolic stability and ability to engage in various biological interactions.[1][2][3]

This document provides detailed application notes and experimental protocols for several key reactions involving the hydroxymethyl group on the oxazole core, including oxidation, halogenation, etherification, and esterification.

Oxidation of Hydroxymethyl Oxazoles

The oxidation of the primary alcohol of a hydroxymethyl oxazole to an aldehyde or a carboxylic acid provides crucial building blocks for further synthetic elaboration. Oxazole-4-carboxaldehydes, for instance, are precursors for reductive amination, olefination, and other carbon-carbon bond-forming reactions.[4] The corresponding carboxylic acids are essential for amide bond formation, a cornerstone of medicinal chemistry.[1]

Data Summary: Oxidation Reactions

Reaction Substrate Example Reagents & Conditions Product Example Yield (%)
Oxidation to Aldehyde (2-Phenyloxazol-4-yl)methanol Manganese(IV) oxide (MnO₂), Dichloromethane (DCM), Room Temperature, 12h 2-Phenyloxazole-4-carbaldehyde 95
Oxidation to Aldehyde (2-Methyloxazol-4-yl)methanol Dess-Martin Periodinane (DMP), Dichloromethane (DCM), Room Temperature, 2h 2-Methyloxazole-4-carbaldehyde 90

| Oxidation to Carboxylic Acid | (2-Phenyloxazol-4-yl)methanol | Jones Reagent (CrO₃, H₂SO₄, Acetone), 0 °C to Room Temperature, 2h | 2-Phenyloxazole-4-carboxylic acid | 85 |

Protocol 1: Oxidation to Oxazole-4-carboxaldehyde using Manganese(IV) Oxide

This protocol describes the selective oxidation of a primary alcohol to an aldehyde using activated manganese(IV) oxide (MnO₂), a mild and effective reagent for allylic and benzylic-type alcohols.

Materials:

  • (2-Phenyloxazol-4-yl)methanol

  • Activated Manganese(IV) Oxide (MnO₂)

  • Anhydrous Dichloromethane (DCM)

  • Celite®

  • Round-bottom flask, magnetic stirrer, and standard glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a solution of (2-phenyloxazol-4-yl)methanol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask, add activated MnO₂ (10.0 eq) in one portion.

  • Stir the resulting black suspension vigorously at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

  • Wash the filter cake thoroughly with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-phenyloxazole-4-carbaldehyde.

  • Purify the product by silica gel column chromatography if necessary.

G cluster_main Experimental Workflow: Oxidation A 1. Dissolve (Oxazolyl)methanol in DCM B 2. Add MnO₂ (10 eq) A->B C 3. Stir at RT (12-24h) B->C D 4. Filter through Celite® C->D E 5. Concentrate Filtrate D->E F 6. Purify (Chromatography) E->F

Workflow for MnO₂ Oxidation.

Conversion to Halomethyl Oxazoles

Transforming the hydroxymethyl group into a halomethyl group (e.g., bromomethyl or chloromethyl) converts the carbon center into a potent electrophile. This intermediate is highly valuable for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities such as azides, thiols, and amines.[5]

Data Summary: Halogenation Reactions

Reaction Substrate Example Reagents & Conditions Product Example Yield (%)
Bromination (5-Oxazolyl)methanol Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), DCM, 0 °C, 1h 5-(Bromomethyl)oxazole 90

| Chlorination | (4-Oxazolyl)methanol | Thionyl chloride (SOCl₂), Pyridine (cat.), Diethyl ether, 0 °C to RT, 3h | 4-(Chloromethyl)oxazole | 88 |

Protocol 2: Bromination via the Appel Reaction

This protocol details the conversion of a hydroxymethyl oxazole to the corresponding bromomethyl derivative using triphenylphosphine and carbon tetrabromide.

Materials:

  • (5-Oxazolyl)methanol derivative

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Dissolve the (5-oxazolyl)methanol (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triphenylphosphine (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography (typically eluting with a hexane/ethyl acetate gradient) to isolate the 5-(bromomethyl)oxazole product and separate it from triphenylphosphine oxide.

G Start R-CH₂OH (Hydroxymethyl Oxazole) Product R-CH₂Br (Bromomethyl Oxazole) Start->Product Appel Reaction Reagents CBr₄, PPh₃ DCM, 0 °C Reagents->Product

Appel Reaction for Bromination.

Ether and Ester Formation

The hydroxymethyl group is readily converted into ethers and esters, which are common motifs in drug molecules and can serve as effective prodrugs. Aryl ethers, in particular, are frequently synthesized via nucleophilic substitution or Mitsunobu reactions.[5]

Data Summary: Etherification and Esterification

Reaction Substrate Example Reagents & Conditions Product Example Yield (%)
Aryl Ether Formation (Mitsunobu) (5-Oxazolyl)methanol Phenol, DIAD, PPh₃, THF, 0 °C to RT, 4h 5-(Phenoxymethyl)oxazole 85

| Ester Formation (Acylation) | (4-Oxazolyl)methanol | Acetic anhydride, Pyridine, DMAP (cat.), DCM, RT, 2h | (4-Oxazolyl)methyl acetate | 98 |

Protocol 3: Aryl Ether Synthesis via the Mitsunobu Reaction

This protocol describes the formation of an aryl ether from a hydroxymethyl oxazole and a phenol under Mitsunobu conditions.

Materials:

  • (5-Oxazolyl)methanol derivative

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, ice bath, syringe

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the (5-oxazolyl)methanol (1.0 eq), substituted phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the desired aryl ether product.

G cluster_pathway Functional Group Interconversion Hub A R-CH₂-OH (Hydroxymethyl) B R-CHO (Aldehyde) A->B Mild Oxidation D R-CH₂-X (Halomethyl) A->D Halogenation (e.g., Appel) E R-CH₂-OR' (Ether) A->E Etherification (e.g., Mitsunobu) F R-CH₂-OCOR' (Ester) A->F Esterification C R-COOH (Carboxylic Acid) B->C Oxidation

Versatility of the Hydroxymethyl Oxazole Scaffold.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-disubstituted oxazoles, a critical heterocyclic motif in medicinal chemistry and materials science. The focus is on robust and versatile methods that utilize palladium catalysis.

Introduction

The oxazole ring is a key structural component in numerous natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient synthetic routes to substituted oxazoles is of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the oxazole core, offering mild reaction conditions and broad functional group tolerance. This document outlines two prominent palladium-catalyzed methods for the synthesis of 2,5-disubstituted oxazoles: the Sonogashira coupling of N-propargylamides with aryl halides followed by cyclization, and the direct C-H activation/annulation of amides with ketones.

Method 1: Sonogashira Coupling and Cyclization of N-Propargylamides

This method involves the palladium and copper co-catalyzed Sonogashira coupling of an N-propargylamide with an aryl or vinyl halide, followed by an in-situ cyclization to form the 2,5-disubstituted oxazole. This two-step, one-pot process is highly efficient for creating a diverse range of oxazole derivatives.[1][2]

Experimental Workflow

Sonogashira_Oxazole_Synthesis Start Starting Materials: N-Propargylamide Aryl Halide ReactionVessel Reaction Setup: - Pd Catalyst (e.g., Pd₂(dba)₃) - Cu Co-catalyst (e.g., CuI) - Ligand (e.g., P(2-furyl)₃) - Base (e.g., NaOtBu) - Solvent (e.g., MeCN) Start->ReactionVessel Add Coupling Sonogashira Coupling ReactionVessel->Coupling Heat/Stir Intermediate Coupled Intermediate (N-propargyl-N-arylamide) Coupling->Intermediate Cyclization Base-Mediated Cyclization Intermediate->Cyclization In-situ Product 2,5-Disubstituted Oxazole Cyclization->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Workflow for Sonogashira Coupling and Cyclization.

Detailed Experimental Protocol

This protocol is adapted from the work of Arcadi, Cacchi, and coworkers.[3]

Materials:

  • N-propargylamide (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Tri(2-furyl)phosphine (TFP) (0.1 mmol, 10 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol)

  • Acetonitrile (MeCN), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, tri(2-furyl)phosphine, and CuI.

  • Add the N-propargylamide and the aryl iodide to the tube.

  • Add anhydrous acetonitrile, followed by sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture at 60 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

Data Summary
EntryN-Propargylamide (R¹)Aryl Iodide (R²)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
1N-propargylbenzamideIodobenzenePd₂(dba)₃/TFP/CuIMeCN60285
2N-propargylbenzamide4-IodoanisolePd₂(dba)₃/TFP/CuIMeCN60382
3N-propargylbenzamide4-IodonitrobenzenePd₂(dba)₃/TFP/CuIMeCN601.590
4N-propargyl(4-methoxybenzamide)IodobenzenePd₂(dba)₃/TFP/CuIMeCN602.580

Data is representative and compiled from literature sources.[3]

Method 2: Palladium-Catalyzed C-H Activation and Annulation

This approach offers a more atom-economical synthesis of substituted oxazoles by directly coupling simple amides and ketones through a palladium-catalyzed sp² C-H activation pathway.[4] This method avoids the pre-functionalization of starting materials.

Reaction Pathway

CH_Activation_Oxazole Reactants Amide + Ketone Dehydration Dehydration Condensation Reactants->Dehydration CatalystSystem Pd(OAc)₂ (catalyst) CuBr₂ (promoter) K₂S₂O₈ (oxidant) CH_Activation Pd-Catalyzed C-H Activation CatalystSystem->CH_Activation Catalyzes ImineEnamine Imine/Enamine Isomerization Dehydration->ImineEnamine ImineEnamine->CH_Activation ReductiveElim Reductive Elimination (C-O bond formation) CH_Activation->ReductiveElim Product Substituted Oxazole ReductiveElim->Product

Caption: C-H Activation Pathway for Oxazole Synthesis.

Detailed Experimental Protocol

This protocol is based on the work of Jiang and coworkers.[4]

Materials:

  • Benzamide derivative (0.5 mmol)

  • Ketone (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)

  • Copper(II) bromide (CuBr₂) (0.5 mmol, 1.0 equiv)

  • Potassium persulfate (K₂S₂O₈) (1.0 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE) (2 mL)

Procedure:

  • In a sealed tube, combine the benzamide derivative, ketone, Pd(OAc)₂, CuBr₂, and K₂S₂O₈.

  • Add 1,2-dichloroethane as the solvent.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Stir the mixture for the specified time (typically 12-24 hours), monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure substituted oxazole.

Data Summary
EntryAmideKetoneCatalystOxidantTemp (°C)Time (h)Yield (%)
1BenzamideAcetophenonePd(OAc)₂K₂S₂O₈1202486
24-MethylbenzamideAcetophenonePd(OAc)₂K₂S₂O₈1202475
34-ChlorobenzamidePropiophenonePd(OAc)₂K₂S₂O₈1202481
4Benzamide1-IndanonePd(OAc)₂K₂S₂O₈1202468

Data is representative and compiled from literature sources.[4]

Conclusion

The palladium-catalyzed methods presented here offer versatile and efficient pathways for the synthesis of 2,5-disubstituted oxazoles. The Sonogashira coupling approach is well-suited for the convergent synthesis from pre-functionalized building blocks, while the C-H activation method provides a more atom-economical route from simple, unactivated precursors. The choice of method will depend on the specific target molecule and the availability of starting materials. Both protocols demonstrate the power of palladium catalysis in modern heterocyclic chemistry.

References

Application Notes and Protocols for Copper-Catalyzed Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole moiety is a privileged heterocyclic scaffold present in numerous natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile synthetic routes to substituted oxazoles is of significant interest to the chemical and medicinal chemistry communities. Copper-catalyzed methodologies have emerged as a powerful tool for the construction of the oxazole ring, offering advantages such as low cost, high abundance, and unique catalytic activity.

This document provides detailed application notes and experimental protocols for several key copper-catalyzed methods for the synthesis of substituted oxazoles.

Copper-Catalyzed Aerobic Oxidative Dehydrogenative Annulation of Amines, Alkynes, and O₂

This method provides an efficient and atom-economical approach to trisubstituted oxazoles from simple starting materials, utilizing molecular oxygen as the terminal oxidant.[1][2] The reaction proceeds via a copper-catalyzed aerobic oxidative dehydrogenative annulation, combining dioxygen activation and oxidative C-H bond functionalization.[1][2]

Application Notes:

This protocol is particularly useful for the synthesis of 2,4,5-trisubstituted oxazoles. The reaction demonstrates good functional group tolerance, accommodating various benzylamines and alkynes, including those with halogen substituents and aliphatic amines.[2] Mechanistic studies suggest the involvement of an enamine intermediate, with molecular oxygen serving as the oxygen atom source for the oxazole ring.[2] This method avoids the need for stoichiometric transition-metal catalysts, enhancing its practicality and sustainability.[2]

Quantitative Data Summary:
EntryAmineAlkyneProductYield (%)
1BenzylaminePhenylacetylene2,4,5-Triphenyloxazole85
24-MethoxybenzylaminePhenylacetylene2-(4-Methoxyphenyl)-4,5-diphenyloxazole82
34-ChlorobenzylaminePhenylacetylene2-(4-Chlorophenyl)-4,5-diphenyloxazole78
4Benzylamine1-Phenyl-1-propyne5-Methyl-2,4-diphenyloxazole75
5Benzylamine4-Ethynyltoluene4-Phenyl-2-(p-tolyl)oxazole80
6n-PropylaminePhenylacetylene4,5-Diphenyl-2-propyloxazole65

Note: Yields are isolated yields and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol:

A mixture of the amine (0.5 mmol), alkyne (0.6 mmol), CuBr₂ (10 mol %), pyridine (40 mol %), K₂CO₃ (1.0 equiv), and NIS (1.0 equiv) in a 1:1 mixture of toluene/DCE (2 mL) is stirred in a sealed tube under an oxygen atmosphere (1 atm) at 80 °C for 12 hours.[2] After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with saturated aqueous Na₂S₂O₃ solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired trisubstituted oxazole.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix Amine, Alkyne, CuBr₂, Pyridine, K₂CO₃, NIS in Toluene/DCE react Stir at 80 °C under O₂ atmosphere for 12h start->react cool Cool to RT react->cool dilute Dilute with Ethyl Acetate cool->dilute wash1 Wash with Na₂S₂O₃ (aq) dilute->wash1 wash2 Wash with Brine wash1->wash2 dry Dry with Na₂SO₄ wash2->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Isolated Trisubstituted Oxazole purify->product G Ylide I(III)/P(V) Hybrid Ylide Intermediate α-Phosphonium Cu Carbenoid Ylide->Intermediate Amide Amide Product 2,4-Disubstituted Oxazole Amide->Product Cu_cat Cu(acac)₂ Cu_cat->Intermediate Base Na₂CO₃ Base->Product Intermediate->Product [3+2] Annulation/ Wittig Olefination G Cu_I [L]Cu(I) Intermediate1 [L]Cu-acetylide Cu_I->Intermediate1 + Alkyne - H⁺ Alkyne R¹-C≡CH AcylAzide R²-C(O)N₃ Intermediate2 Copper-vinylidene intermediate Intermediate1->Intermediate2 + Acyl Azide Intermediate3 Nitrene insertion Intermediate2->Intermediate3 - N₂ Product 2,5-Disubstituted Oxazole Intermediate3->Product Cyclization Product->Cu_I Releases Product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Purification start Mix Ketone, Amine, and Cu(OAc)₂ (Solvent-Free) react Stir at 80 °C under O₂ atmosphere for 24h start->react cool Cool to RT react->cool purify Direct Column Chromatography cool->purify product Isolated 2,4,5-Trisubstituted Oxazole purify->product

References

Green Chemistry Approaches for the Synthesis of Oxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds. Traditional synthetic routes to oxazole derivatives often rely on harsh reaction conditions, hazardous reagents, and volatile organic solvents, which pose significant environmental and safety concerns. This has catalyzed the development of green and sustainable synthetic methodologies that align with the principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of safer chemicals.

These application notes provide detailed protocols for several green chemistry approaches to oxazole derivative synthesis, including microwave-assisted synthesis, ultrasound-assisted reactions, and the use of green solvents like ionic liquids and deep eutectic solvents.

Microwave-Assisted van Leusen Synthesis of 5-Substituted Oxazoles

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that can dramatically reduce reaction times and improve yields. The van Leusen oxazole synthesis, a classical method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), can be significantly enhanced using microwave technology.

Experimental Protocol[1][2]
  • Reaction Setup: In a 50 mL round-bottom flask, combine the substituted aryl aldehyde (1.18 mmol, 1.0 equiv), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 equiv), and 10 mL of isopropanol.

  • Base Addition: Add potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv) to the mixture.

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate the reaction mixture at 65 °C and 350 W for 8 minutes with stirring (800 rpm) in an open vessel fitted with a reflux condenser.[1][2]

  • Work-up: After completion (monitored by TLC), cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure.

  • Extraction: Dilute the crude product with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with water (5 mL) and brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the 5-substituted oxazole.

Quantitative Data Summary[1][2]
AldehydeProductReaction Time (min)Yield (%)
Benzaldehyde5-Phenyloxazole896
4-Chlorobenzaldehyde5-(4-Chlorophenyl)oxazole894
4-Methoxybenzaldehyde5-(4-Methoxyphenyl)oxazole892

Experimental Workflow

G Microwave-Assisted van Leusen Oxazole Synthesis cluster_reactants Reactant Preparation A Substituted Aldehyde E Combine Reactants A->E B TosMIC B->E C K3PO4 C->E D Isopropanol D->E F Microwave Irradiation (65 °C, 350 W, 8 min) E->F G Work-up (Solvent Removal) F->G H Extraction (Ethyl Acetate/Water) G->H I Purification H->I J 5-Substituted Oxazole I->J

Microwave-assisted van Leusen synthesis workflow.

Ultrasound-Assisted Synthesis of 2-Amino-Oxazoles in a Deep Eutectic Solvent

Sonochemistry offers an energy-efficient and environmentally benign alternative to traditional heating methods. Ultrasound irradiation can promote chemical reactions through acoustic cavitation, leading to shorter reaction times and higher yields. The use of a deep eutectic solvent (DES) as a green reaction medium further enhances the sustainability of this protocol.

Experimental Protocol
  • Deep Eutectic Solvent (DES) Preparation: Prepare the DES by mixing choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a flask, add the α-bromoacetophenone derivative (1 mmol) and urea (2 mmol) to the prepared DES (3 mL).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at room temperature for 8 minutes.

  • Work-up: Upon completion of the reaction (monitored by TLC), add water to the reaction mixture to precipitate the product.

  • Purification: Filter the solid product, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the pure 2-amino-oxazole derivative.

Quantitative Data Summary: Ultrasound vs. Conventional Heating
MethodReaction TimeYield (%)
Ultrasound-assisted8 min90
Conventional Thermal3.5 h69

Experimental Workflow

G Ultrasound-Assisted 2-Amino-Oxazole Synthesis cluster_reactants Reactant Preparation A α-Bromoacetophenone D Combine Reactants A->D B Urea B->D C Deep Eutectic Solvent (Choline Chloride:Urea) C->D E Ultrasonic Irradiation (Room Temp, 8 min) D->E F Work-up (Precipitation with Water) E->F G Purification (Filtration & Recrystallization) F->G H 2-Amino-Oxazole Derivative G->H

Ultrasound-assisted synthesis of 2-amino-oxazoles.

One-Pot van Leusen Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid

Ionic liquids (ILs) are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They can serve as both the solvent and a promoter in chemical reactions. The van Leusen synthesis of 4,5-disubstituted oxazoles can be efficiently performed in a one-pot manner using an ionic liquid.

Experimental Protocol
  • Reaction Setup: To a mixture of an aliphatic halide (1.2 mmol) and K₂CO₃ (2.0 mmol) in [bmim]Br (2 mL), add TosMIC (1.0 mmol).

  • First Step: Stir the mixture at room temperature for 2 hours.

  • Second Step: Add an aldehyde (1.2 mmol) to the reaction mixture and continue stirring at room temperature for an additional 4-6 hours.

  • Work-up: After completion of the reaction (monitored by TLC), extract the product with diethyl ether (3 x 10 mL). The ionic liquid can be recovered and reused.

  • Purification: Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary
Aliphatic HalideAldehydeProductYield (%)
Benzyl bromideBenzaldehyde4-Benzyl-5-phenyloxazole92
Ethyl bromoacetate4-ChlorobenzaldehydeEthyl 5-(4-chlorophenyl)oxazole-4-carboxylate88
Propargyl bromide4-Nitrobenzaldehyde4-(Prop-2-yn-1-yl)-5-(4-nitrophenyl)oxazole85

Experimental Workflow

G One-Pot van Leusen Synthesis in Ionic Liquid cluster_reactants1 Step 1 Reactants cluster_reactants2 Step 2 Reactant A Aliphatic Halide E Combine and Stir (Room Temp, 2 h) A->E B K2CO3 B->E C TosMIC C->E D [bmim]Br D->E G Add and Stir (Room Temp, 4-6 h) E->G F Aldehyde F->G H Work-up (Extraction with Ether) G->H I Purification (Column Chromatography) H->I K Recovered Ionic Liquid H->K J 4,5-Disubstituted Oxazole I->J G Metal-Free Oxazole Synthesis Logic Reactants 2-Oxo-2-phenylethyl acetate + Amine Process One-Pot Reaction (C-N and C-O bond formation) Reactants->Process Conditions I2 (Oxidant) K2CO3 (Base) Ethyl Acetate (Solvent) 80 °C Conditions->Process Product Substituted Oxazole Process->Product Advantage Metal-Free Conditions Process->Advantage

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Oxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of oxazole compounds, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The use of microwave irradiation offers considerable advantages over conventional heating methods, including accelerated reaction times, increased yields, and improved purity of the final products.[1] This resource focuses on three key synthetic methodologies: the Van Leusen, Robinson-Gabriel, and Fischer oxazole syntheses.

Introduction to Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis utilizes microwave energy to heat chemical reactions. Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the entire volume of the reaction mixture simultaneously through dielectric heating. This leads to rapid and uniform heating, which can significantly reduce reaction times and minimize the formation of side products.[2] The main advantages of this technology in the synthesis of oxazoles include:

  • Increased Reaction Rates: Many reactions that take hours to complete with conventional heating can be accomplished in minutes.

  • Higher Yields: The rapid heating and precise temperature control can lead to higher product yields.

  • Enhanced Purity: Reduced reaction times and lower instances of side reactions often result in cleaner reaction profiles and simpler purification.

  • Energy Efficiency: Faster reactions and targeted heating contribute to lower energy consumption.

I. Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3] Microwave irradiation has been shown to be highly effective in promoting this reaction, leading to excellent yields in very short reaction times.[4][5]

Detailed Experimental Protocol

This protocol is adapted from the work of Mukku et al. for the synthesis of 5-phenyl oxazole.[4][6]

Materials:

  • Benzaldehyde (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Isopropyl alcohol (IPA)

  • Microwave reactor (e.g., CATA R, Catalyst Systems)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) supplies

  • Rotary evaporator

  • Extraction and purification solvents (ethyl acetate, water, brine, ether, hexane)

Procedure:

  • In a 50 mL round-bottom flask, combine benzaldehyde (e.g., 0.125 g, 1.18 mmol), 4-toluenesulfonylmethyl isocyanide (TosMIC) (e.g., 0.230 g, 1.18 mmol), and 10 mL of isopropyl alcohol (IPA).[4]

  • To this mixture, add potassium phosphate (K₃PO₄) (e.g., 0.500 g, 2.36 mmol).[4]

  • Place the flask in a microwave reactor and irradiate the reaction mixture in an open vessel with stirring (800 rpm) at 65 °C and a power of 350 W for 8 minutes.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.[4]

  • Remove the isopropyl alcohol using a rotary evaporator.

  • Dilute the crude product with water (10 mL) and extract with ethyl acetate.

  • Wash the organic layer with water (5 mL) and brine (5 mL).

  • The crude product can be further purified by washing with ice-cooled ether (15 mL) and hexane (10 mL) to yield the pure 5-phenyl oxazole.[4]

Quantitative Data Summary

The following table summarizes the results for the microwave-assisted Van Leusen synthesis of various 5-substituted oxazoles.

Aldehyde (Substituent)ProductTime (min)Power (W)Temperature (°C)Yield (%)Reference
Benzaldehyde5-phenyl oxazole83506596[4][6]
p-Tolualdehyde5-(p-tolyl)oxazole83506594[4]
4-Methoxybenzaldehyde5-(4-methoxyphenyl)oxazole83506596[4]
4-Chlorobenzaldehyde5-(4-chlorophenyl)oxazole83506594[4]
4-Cyanobenzaldehyde4-(oxazol-5-yl)benzonitrile83506593[6]

II. Robinson-Gabriel Oxazole Synthesis

The Robinson-Gabriel synthesis is a classic method for preparing 2,5-disubstituted oxazoles through the cyclodehydration of α-acylamino ketones.[3] While less documented than the Van Leusen reaction in the context of microwave-assisted synthesis, reports indicate that microwave irradiation can be a valuable tool in this transformation, particularly when coupled with dehydrating agents like propylphosphonic anhydride (T3P).[7]

General Experimental Protocol

A general procedure for the microwave-assisted Robinson-Gabriel synthesis is outlined below. Specific conditions may vary depending on the substrate and the dehydrating agent used.

Materials:

  • α-Acylamino ketone

  • Dehydrating agent (e.g., PPA, P₂O₅, POCl₃, T3P)

  • Solvent (if not solvent-free)

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • Combine the α-acylamino ketone and the dehydrating agent in a microwave-safe reaction vessel.

  • If a solvent is used, add it to the mixture.

  • Irradiate the mixture in the microwave reactor at a specified power and temperature for a designated time.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and proceed with the appropriate workup and purification steps.

Quantitative Data Summary

Detailed and varied quantitative data for the microwave-assisted Robinson-Gabriel synthesis is not as readily available in the literature as for the Van Leusen reaction. However, the following table provides an example of the significant rate enhancement and yield improvement that can be achieved.

SubstrateDehydrating AgentMethodTimeYield (%)Reference
N-benzoyl-α-aminoacetophenonePolyphosphoric AcidConventionalSeveral hours50-60[2][3]
Tryptamide derivativePropylphosphonic Anhydride (T3P)MicrowaveMinutesHigh[7]

Note: The reference for the tryptamide derivative indicates "novel and efficient methods" with high yields under microwave conditions but does not provide a table of specific quantitative data for a range of substrates.

III. Fischer Oxazole Synthesis

The Fischer oxazole synthesis produces 2,5-disubstituted oxazoles from the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous hydrochloric acid.[3][8] There is a notable lack of specific, detailed protocols for the microwave-assisted version of this reaction in the current literature. However, the general principles of microwave-assisted synthesis suggest that it could offer significant advantages in terms of reaction time and yield.

Conventional Protocol Overview

The conventional Fischer oxazole synthesis involves bubbling dry hydrogen chloride gas through a solution of the aldehyde cyanohydrin and the aldehyde in an anhydrous solvent like ether.[8] The reaction is typically carried out at low temperatures and can require several hours.

Potential Application of Microwave Synthesis
  • Mixing the aldehyde cyanohydrin and the aldehyde in a microwave-safe vessel, possibly with a solid-supported acid catalyst to avoid the use of gaseous HCl.

  • Irradiating the mixture for a short period at a controlled temperature.

  • This approach could potentially reduce the reaction time from hours to minutes and avoid the handling of hazardous gaseous reagents.

Further research is needed to develop and optimize a microwave-assisted protocol for the Fischer oxazole synthesis.

Visualizations

Experimental Workflow for Microwave-Assisted Oxazole Synthesis

experimental_workflow reagents 1. Reagents & Solvent (e.g., Aldehyde, TosMIC, IPA) mixing 2. Mixing in Microwave Vessel reagents->mixing microwave 3. Microwave Irradiation (Set Power, Temp, Time) mixing->microwave monitoring 4. Reaction Monitoring (TLC) microwave->monitoring monitoring->microwave Incomplete workup 5. Workup (Solvent Removal, Extraction) monitoring->workup Complete purification 6. Purification (Washing/Chromatography) workup->purification product 7. Pure Oxazole Product purification->product

Caption: A generalized workflow for the microwave-assisted synthesis of oxazoles.

Reaction Mechanism: Van Leusen Oxazole Synthesis

van_leusen_mechanism start Aldehyde + TosMIC deprotonation Deprotonation of TosMIC (Base, e.g., K3PO4) start->deprotonation nucleophilic_attack Nucleophilic Attack on Aldehyde Carbonyl deprotonation->nucleophilic_attack cyclization Intramolecular Cyclization (Oxazoline Intermediate) nucleophilic_attack->cyclization elimination Elimination of Toluenesulfinic Acid cyclization->elimination oxazole 5-Substituted Oxazole elimination->oxazole

Caption: A simplified mechanism for the Van Leusen synthesis of oxazoles.

Conclusion

Microwave-assisted synthesis is a highly effective and green technology for the synthesis of oxazole compounds. For the Van Leusen synthesis, it provides a rapid and high-yielding route to 5-substituted oxazoles. While more research is needed to develop specific and detailed protocols for the microwave-assisted Robinson-Gabriel and Fischer syntheses, the potential for significant improvements over conventional methods is clear. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: (2-Methyl-1,3-oxazol-4-yl)methanol in the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. The oxazole ring is a key heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial properties.[1][2][3][4][5] (2-Methyl-1,3-oxazol-4-yl)methanol is a valuable and versatile building block for the synthesis of a diverse library of oxazole-containing derivatives. Its bifunctional nature, featuring a reactive hydroxyl group and a stable oxazole core, allows for various chemical modifications to explore structure-activity relationships (SAR) and optimize antibacterial potency.

These application notes provide a comprehensive overview of the utility of this compound as a starting material for developing novel antibacterial agents. The document outlines synthetic strategies, key experimental protocols for antimicrobial evaluation, and presents representative data from studies on structurally related oxazole derivatives.

Synthetic Applications

This compound serves as a crucial starting material for the synthesis of more complex oxazole derivatives with potential antibacterial activity. The primary point of functionalization is the hydroxyl group, which can be readily converted into various other functional groups or used as a handle for attaching the oxazole moiety to other pharmacophores.

A general synthetic workflow for the derivatization of this compound is depicted below. This workflow illustrates the conversion of the starting material into a key intermediate, an electrophilically activated oxazole, which can then be reacted with a variety of nucleophiles to generate a library of candidate compounds.

G Synthetic Workflow for Derivatization start This compound intermediate Electrophilic Activation (e.g., Tosylation, Halogenation) start->intermediate Reagent (e.g., TsCl, SOCl2) activated_oxazole Activated Oxazole Intermediate (e.g., Tosylate, Halide) intermediate->activated_oxazole product Library of Oxazole Derivatives activated_oxazole->product Nucleophilic Substitution nucleophiles Diverse Nucleophiles (Amines, Thiols, Phenols, etc.) nucleophiles->product

Caption: Synthetic workflow for derivatizing this compound.

Antibacterial Activity of Structurally Related Oxazole Derivatives

While specific antibacterial data for this compound is not extensively available in the public domain, numerous studies have demonstrated the potent antibacterial activity of its derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various oxazole-containing compounds against a range of Gram-positive and Gram-negative bacteria. This data highlights the potential of the oxazole scaffold in developing effective antibacterial agents.

Compound ClassBacterial StrainMIC (µg/mL)Reference
1,3-Oxazole DerivativesStaphylococcus aureus14 - 56.2[4]
Bacillus subtilis56.2[4]
Candida albicans14[4]
1,3,4-Oxadiazole DerivativesEscherichia coli1.56 - 3.13[6]
Pseudomonas aeruginosa1.56 - 6.25[6]
Bacillus subtilis1.56 - 3.13[6]
Staphylococcus aureus1.56 - 3.13[6]
Nitroimidazole-Oxadiazole HybridsEscherichia coli1.56 - 3.13[6]
Staphylococcus aureus1.56 - 3.13[6]
3,5-Diaryl-1,2,4-oxadiazolesEscherichia coli60[7]

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of novel antibacterial agents derived from this compound.

Protocol 1: General Synthesis of N-Substituted (2-Methyl-1,3-oxazol-4-yl)methanamine Derivatives

This protocol describes a general method for the synthesis of amine derivatives from this compound, a common strategy to introduce diversity.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Desired primary or secondary amine

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or p-toluenesulfonyl chloride (1.2 eq) followed by the dropwise addition of a base such as triethylamine (1.5 eq) or pyridine.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with cold water and extract the product with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude activated intermediate (4-(chloromethyl)-2-methyl-1,3-oxazole or the corresponding tosylate).

  • Nucleophilic Substitution with Amine:

    • Dissolve the crude activated intermediate (1.0 eq) in an appropriate solvent such as THF or acetonitrile.

    • Add the desired amine (1.5 - 2.0 eq) and a base like potassium carbonate (K₂CO₃) or triethylamine (2.0 eq).

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC until the starting material is consumed.

    • After completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system to afford the desired N-substituted (2-Methyl-1,3-oxazol-4-yl)methanamine derivative.

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of newly synthesized compounds against various bacterial strains.

Materials:

  • Synthesized oxazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37 °C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted compound.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the microtiter plates at 37 °C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

G MIC Determination Workflow start Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with Bacterial Suspension start->inoculation dilution Serial Dilution of Test Compound in 96-well plate dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Observe for Turbidity Determine MIC incubation->readout

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Mechanism of Action

The antibacterial mechanism of action for many heterocyclic compounds, including oxazoles, often involves the inhibition of essential bacterial enzymes or disruption of cellular processes. While the specific target for derivatives of this compound would require dedicated investigation, a plausible hypothesis involves the inhibition of bacterial topoisomerases or enzymes involved in cell wall synthesis.

G Hypothetical Mechanism of Action compound Oxazole Derivative target1 Bacterial Topoisomerase (e.g., DNA Gyrase) compound->target1 Binding target2 Cell Wall Synthesis Enzyme (e.g., Penicillin-Binding Proteins) compound->target2 Binding effect1 Inhibition of DNA Replication and Repair target1->effect1 Leads to effect2 Disruption of Peptidoglycan Synthesis target2->effect2 Leads to outcome Bactericidal or Bacteriostatic Effect effect1->outcome effect2->outcome

Caption: Hypothetical antibacterial mechanism of action for oxazole derivatives.

Conclusion

This compound is a promising and readily available starting material for the synthesis of novel oxazole-based antibacterial agents. The synthetic versatility of its hydroxyl group allows for the creation of large and diverse chemical libraries for screening. The significant antibacterial activities reported for various oxazole derivatives underscore the potential of this scaffold in addressing the challenge of antimicrobial resistance. The protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate new chemical entities derived from this valuable building block. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the rational design and optimization of future oxazole-based antibiotics.

References

Application Notes and Protocols: The Role of Oxazole Derivatives as Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of oxazole derivatives as potent anti-inflammatory agents. This document details their mechanism of action, experimental protocols for their evaluation, and quantitative data on their efficacy. The information presented is intended to guide researchers in the screening, characterization, and development of novel oxazole-based anti-inflammatory therapeutics.

Introduction

The oxazole nucleus is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This scaffold is a key pharmacophore in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Oxazole derivatives have emerged as a promising class of anti-inflammatory agents, exhibiting their effects through the modulation of key inflammatory pathways.[3] Their therapeutic potential stems from their ability to interact with various enzymes and receptors involved in the inflammatory cascade.[4]

Mechanism of Action

Oxazole derivatives exert their anti-inflammatory effects by targeting multiple key components of the inflammatory response. The primary mechanisms include the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), and the modulation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Inhibition of COX-2 and LOX

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[5] Oxazole derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, while showing less activity against the constitutive COX-1 isoform. This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Furthermore, some oxazole derivatives exhibit dual inhibition of both COX and lipoxygenase (LOX) pathways.[7] The LOX pathway is responsible for the production of leukotrienes, which are potent mediators of inflammation. By inhibiting both pathways, these compounds can provide a broader spectrum of anti-inflammatory activity.

Modulation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling cascades are central to the inflammatory process, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.[10] The MAPK pathways, including p38 MAPK, are also activated by inflammatory stimuli and play a crucial role in the production of inflammatory mediators.[11]

Several oxazole derivatives have been found to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[9][12] Additionally, they can suppress the phosphorylation of key kinases in the MAPK pathway, such as p38 MAPK.[13] By interfering with these critical signaling pathways, oxazole derivatives can effectively downregulate the production of a wide array of inflammatory molecules.

Signaling Pathway Diagrams

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibition Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocation Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription activates Oxazole Oxazole Derivatives Oxazole->IKK inhibit Oxazole->NFkB_active inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by oxazole derivatives.

MAPK_Pathway Stimuli Inflammatory Stimuli MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors phosphorylates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Oxazole Oxazole Derivatives Oxazole->p38 inhibit phosphorylation

Caption: Inhibition of the p38 MAPK signaling pathway by oxazole derivatives.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory potential of various oxazole derivatives has been quantified using in vitro and in vivo assays. The following tables summarize key data from published studies.

Table 1: In Vivo Anti-inflammatory Activity of Oxazole Derivatives (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference
Derivative A-435.38[4]
Derivative A1-428.67[4]
Indomethacin (Standard)-445.86[4]
Flurbiprofen-Oxadiazole 10--88.33[14]
Flurbiprofen-Oxadiazole 3--66.66[14]
Flurbiprofen-Oxadiazole 5--55.55[14]
Flurbiprofen (Standard)--90.01[14]
Oxadiazole 4j25-68[15]
Oxadiazole 4g25-64[15]
Oxadiazole 4d25-62[15]

Table 2: In Vitro COX and LOX Inhibitory Activity of Oxazole and Isoxazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Reference
Oxadiazole 8g-0.05-[16]
Oxadiazole 8f-0.08-[16]
Oxadiazole 8e-0.11-[16]
Celecoxib (Standard)14.70.045-[16]
2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole-0.48-[16]
Isoxazole Derivative C3--8.47[17]
Isoxazole Derivative C5--10.48[17]
Isoxazole Derivative C6---[17]

Table 3: In Vitro NF-κB Inhibitory Activity of Oxadiazole and Mollugin Derivatives

CompoundNF-κB Inhibition IC50 (µM)Reference
1,2,4-Oxadiazole 651.35[9]
Mollugin Derivative 6d3.81[18]
Mollugin Derivative 4f18.53[18]
Mollugin Derivative 4i22.93[18]
Mollugin Derivative 4e55.12[18]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the anti-inflammatory properties of oxazole derivatives.

Synthesis of 2,5-Disubstituted Oxazole Derivatives

This protocol describes a general method for the synthesis of 2,5-disubstituted oxazoles via an iodine-catalyzed tandem oxidative cyclization.[2][19]

Materials:

  • Aromatic aldehyde

  • 2-Amino-1-phenylethanone hydrochloride

  • Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP)

  • Sodium hydrogen carbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 equiv) in DMF, add 2-amino-1-phenylethanone hydrochloride (4.0 equiv), sodium hydrogen carbonate (1.0 equiv), and iodine (0.3 equiv).

  • Stir the mixture at room temperature.

  • Add tert-butyl hydroperoxide (1.5 equiv) to the reaction mixture.

  • Continue stirring at the appropriate temperature (optimized for the specific substrates) until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with aqueous sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a standard and widely used model for evaluating acute inflammation.[5][20]

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test oxazole derivative

  • Standard drug (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (e.g., control, standard, and test groups with different doses of the oxazole derivative).

  • Administer the test compound or standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of paw edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow Start Start Acclimatize Animal Acclimatization Start->Acclimatize Grouping Grouping of Animals Acclimatize->Grouping Dosing Administration of Test Compound/Standard/Vehicle Grouping->Dosing Carrageenan Carrageenan Injection (Sub-plantar) Dosing->Carrageenan (after 60 min) Measurement Paw Volume Measurement (Plethysmometer) Carrageenan->Measurement (at 0, 1, 2, 3, 4 h) Calculation Calculation of % Edema Inhibition Measurement->Calculation End End Calculation->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro COX-2 Inhibitor Screening Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[21][22]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • Arachidonic acid (substrate)

  • COX Probe

  • Test oxazole derivative

  • Standard COX-2 inhibitor (e.g., Celecoxib)

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, Heme, and the COX Probe.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for a vehicle control (enzyme control) and a standard inhibitor control.

  • Add the COX-2 enzyme to all wells except the no-enzyme control.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

  • Calculate the rate of the reaction for each well.

  • Determine the percentage inhibition for each concentration of the test compound and calculate the IC50 value.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is used to assess the effect of oxazole derivatives on the activation of the p38 MAPK signaling pathway.[4][23]

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • LPS (lipopolysaccharide)

  • Test oxazole derivative

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Culture the cells and treat them with the test oxazole derivative for a specific time, followed by stimulation with LPS to induce inflammation.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.

  • Quantify the band intensities to determine the level of p38 MAPK phosphorylation.

Conclusion

Oxazole derivatives represent a versatile and promising class of anti-inflammatory agents with significant therapeutic potential. Their ability to target multiple key inflammatory mediators and signaling pathways, including COX-2, LOX, NF-κB, and MAPK, provides a strong rationale for their further development. The experimental protocols and quantitative data presented in these application notes offer a valuable resource for researchers dedicated to the discovery and characterization of novel anti-inflammatory drugs. Through continued investigation and optimization, oxazole-based compounds may lead to the development of safer and more effective treatments for a wide range of inflammatory diseases.

References

Metal-Free Pathways to Substituted Oxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Substituted Oxazoles in Drug Discovery and Development

The oxazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmaceutical agents. Its prevalence underscores the continuous need for efficient and environmentally benign synthetic methodologies. This document provides detailed application notes and experimental protocols for three prominent metal-free approaches to substituted oxazoles: Iodine-Mediated Synthesis, the Van Leusen Oxazole Synthesis, and the Robinson-Gabriel Synthesis. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage these powerful, metal-free transformations.

Iodine-Mediated Synthesis of Substituted Oxazoles

Molecular iodine has emerged as a versatile and mild reagent for the construction of oxazole rings. This method avoids the use of toxic and expensive metal catalysts, offering a greener alternative for organic synthesis. Two common variations of this approach are presented below.

From α-Bromoketones and Benzylamine Derivatives

This method provides a direct route to 2,5-diaryl, 2,4,5-trisubstituted, and 5-alkyl/alkenyl oxazoles. The reaction proceeds via the formation of an α-amino ketone intermediate, which then undergoes iodine-mediated oxidative cyclization.

Reaction Mechanism:

Iodine_Mediated_Synthesis_Bromoketones cluster_0 Intermediate Formation cluster_1 Cyclization and Oxidation alpha_bromoketone α-Bromoketone alpha_amino_ketone α-Amino Ketone Intermediate alpha_bromoketone->alpha_amino_ketone Nucleophilic Substitution benzylamine Benzylamine benzylamine->alpha_amino_ketone iminium_ion Iminium Ion alpha_amino_ketone->iminium_ion I₂ enol Enol Intermediate iminium_ion->enol Tautomerization dihydrooxazole Dihydrooxazole enol->dihydrooxazole Intramolecular Cyclization oxazole Substituted Oxazole dihydrooxazole->oxazole I₂ Oxidation

Caption: Iodine-mediated synthesis from α-bromoketones.

Experimental Protocol:

A mixture of the α-bromoketone (1.0 mmol), benzylamine derivative (1.2 mmol), iodine (2.2 mmol), and potassium carbonate (2.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is stirred in a sealed tube at 80 °C for the time specified in the table below.[1][2] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate solution (20 mL) to remove excess iodine, followed by brine (20 mL), and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate).

Substrate Scope and Yields:

Entryα-Bromoketone (R1)Benzylamine (R2)Product (2,5-Disubstituted Oxazole)Time (h)Yield (%)
12-Bromo-1-phenylethanoneBenzylamine2,5-Diphenyloxazole692
22-Bromo-1-(4-methoxyphenyl)ethanoneBenzylamine5-(4-Methoxyphenyl)-2-phenyloxazole595
32-Bromo-1-(4-nitrophenyl)ethanoneBenzylamine5-(4-Nitrophenyl)-2-phenyloxazole885
42-Bromo-1-phenylethanone4-Methoxybenzylamine2-(4-Methoxyphenyl)-5-phenyloxazole593
52-Bromo-1-phenylethanone4-Chlorobenzylamine2-(4-Chlorophenyl)-5-phenyloxazole788
From Aromatic Aldehydes and 2-Amino-1-phenylethanone

This one-pot protocol offers a practical and simple synthesis of 2,5-disubstituted oxazoles via an iodine-catalyzed tandem oxidative cyclization.

Experimental Workflow:

Iodine_Mediated_Synthesis_Aldehydes_Workflow start Start reactants Mix Aromatic Aldehyde, 2-Amino-1-phenylethanone HCl, I₂, NaHCO₃, TBHP in DMF start->reactants reaction Heat at 80 °C reactants->reaction workup Cool, Dilute with Water, Extract with Ethyl Acetate reaction->workup purification Wash with Na₂S₂O₃, Brine, Dry, Concentrate workup->purification product Purify by Column Chromatography purification->product

Caption: Workflow for iodine-catalyzed oxazole synthesis.

Experimental Protocol:

To a solution of the aromatic aldehyde (0.5 mmol) in DMF (3 mL) are added 2-amino-1-phenylethanone hydrochloride (0.75 mmol), iodine (0.05 mmol), sodium bicarbonate (1.0 mmol), and tert-butyl hydroperoxide (TBHP, 70% in water, 1.0 mmol). The reaction mixture is stirred at 80 °C for the time indicated in the table below. After completion, the reaction is cooled to room temperature, diluted with water (15 mL), and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with saturated aqueous Na2S2O3 solution (15 mL), brine (15 mL), and dried over anhydrous Na2SO4. The solvent is evaporated, and the residue is purified by flash column chromatography on silica gel.

Substrate Scope and Yields:

EntryAromatic AldehydeProduct (2,5-Disubstituted Oxazole)Time (h)Yield (%)
1Benzaldehyde2,5-Diphenyloxazole1279
24-Methylbenzaldehyde5-Phenyl-2-(p-tolyl)oxazole1282
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-5-phenyloxazole1085
44-Chlorobenzaldehyde2-(4-Chlorophenyl)-5-phenyloxazole1575
52-Naphthaldehyde2-(Naphthalen-2-yl)-5-phenyloxazole1278

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for the synthesis of 5-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] This reaction is characterized by its operational simplicity and the use of readily available starting materials.

Reaction Mechanism:

Van_Leusen_Reaction TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion Deprotonation Base Base (e.g., K₂CO₃) Base->Carbanion Adduct Alkoxide Adduct Carbanion->Adduct Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization (5-endo-dig) Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination of Toluenesulfinic Acid

Caption: Mechanism of the Van Leusen oxazole synthesis.

Experimental Protocol (for 5-substituted oxazoles):

In a round-bottom flask, a mixture of the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol) in methanol (10 mL) is heated to reflux for 2-4 hours.[5] The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Substrate Scope and Yields (5-Substituted Oxazoles):

EntryAldehydeProduct (5-Substituted Oxazole)Time (h)Yield (%)
1Benzaldehyde5-Phenyloxazole285
24-Bromobenzaldehyde5-(4-Bromophenyl)oxazole2.582
33-Nitrobenzaldehyde5-(3-Nitrophenyl)oxazole378
4Cinnamaldehyde5-Styryloxazole475
5Heptanal5-Hexyloxazole470

Metal-Free Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles from 2-acylamino ketones. While traditionally performed with strong dehydrating agents like concentrated sulfuric acid, metal-free modifications have been developed that employ milder reagents such as trifluoroacetic anhydride (TFAA).[3]

Solid-Phase Synthesis using Trifluoroacetic Anhydride

This protocol is particularly useful for the generation of oxazole libraries, as the solid-phase approach simplifies purification.[6][7]

Experimental Workflow:

Robinson_Gabriel_Solid_Phase_Workflow start Start resin_loading Load α-Amino Ketone onto Resin start->resin_loading acylation Acylate Resin-Bound Amine resin_loading->acylation cyclodehydration Treat with TFAA in Ethereal Solvent acylation->cyclodehydration cleavage Cleave Oxazole from Resin cyclodehydration->cleavage product Purified Oxazole cleavage->product

Caption: Solid-phase Robinson-Gabriel synthesis workflow.

Experimental Protocol:

The α-acylamino ketone linked to a benzhydrylic-type resin (e.g., MAMP resin) (1.0 equiv) is swelled in an ethereal solvent such as dioxane or THF. Trifluoroacetic anhydride (10 equiv) is added, and the mixture is gently agitated at room temperature for 12-24 hours. The reaction progress can be monitored by cleaving a small sample of the resin and analyzing the product by LC-MS. Upon completion, the resin is washed successively with the reaction solvent, dichloromethane, and methanol, and then dried under vacuum. The oxazole product is cleaved from the resin using standard cleavage cocktails (e.g., TFA/DCM).

Substrate Scope and Purity:

EntryResin-Bound Acylamino Ketone (R1, R2)Product (2,4,5-Trisubstituted Oxazole)Purity (%)
1R1=Ph, R2=Me2-Phenyl-4-methyloxazole>95
2R1=Ph, R2=Ph2,4-Diphenyloxazole>95
3R1=Me, R2=Ph2-Methyl-4-phenyloxazole>90
4R1=Bn, R2=Me2-Benzyl-4-methyloxazole>95
One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis

This one-pot procedure allows for the synthesis of 2,4,5-trisubstituted oxazoles from oxazol-5-ones and aromatic compounds. Although the initial Friedel-Crafts acylation is promoted by a Lewis acid (AlCl₃), the key oxazole-forming cyclodehydration is driven by a strong Brønsted acid, making it a relevant metal-free transformation in its final step.

Experimental Protocol:

To a suspension of aluminum chloride (3.0 equiv) in the aromatic solvent (e.g., benzene or toluene) or in 1,2-dichloroethane with the aromatic substrate (1.0-1.2 equiv), the oxazol-5-one (1.0 equiv) is added dropwise at 0 °C. The mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight. Trifluoromethanesulfonic acid (10 equiv) is then added, and the reaction is heated to 50 °C for 2-4 hours. The reaction is cooled, quenched with ice water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Substrate Scope and Yields:

EntryOxazol-5-one (R1, R2)Aromatic Substrate (R3)Product (2,4,5-Trisubstituted Oxazole)Yield (%)
1R1=Ph, R2=MeBenzene2,5-Diphenyl-4-methyloxazole75
2R1=Ph, R2=PhBenzene2,4,5-Triphenyloxazole80
3R1=Me, R2=MeToluene2,4-Dimethyl-5-(p-tolyl)oxazole65
4R1=Ph, R2=MeAnisole5-(4-Methoxyphenyl)-2-phenyl-4-methyloxazole72

Conclusion

The metal-free protocols presented herein offer versatile and efficient alternatives to traditional metal-catalyzed methods for the synthesis of substituted oxazoles. The iodine-mediated reactions provide a straightforward approach using readily available starting materials. The Van Leusen synthesis is a robust method for accessing 5- and 4,5-substituted oxazoles. Finally, the metal-free modifications of the Robinson-Gabriel synthesis, particularly the solid-phase approach, offer a clean and efficient route suitable for combinatorial chemistry. The choice of a specific protocol will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. These methods contribute to the growing toolbox of sustainable synthetic chemistry, enabling the environmentally conscious production of valuable oxazole-containing molecules for drug discovery and development.

References

Application Notes and Protocols: One-Pot Synthesis of Trisubstituted Oxazoles using Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The development of efficient and modular methods for the synthesis of substituted oxazoles is therefore of significant interest to the medicinal and organic chemistry communities. This document details a one-pot, two-step method for the synthesis of 2,4,5-trisubstituted oxazoles. The sequence involves the initial formation of an oxazole ring from a carboxylic acid and an amino acid, followed by a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction with a boronic acid to introduce the final substituent. This approach allows for the convergent and diversity-oriented synthesis of a library of trisubstituted oxazoles from readily available starting materials.

Overall Reaction Scheme

The one-pot synthesis is comprised of two sequential key reactions:

  • Oxazole Formation: A carboxylic acid and an amino acid are condensed in the presence of a dehydrating agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), to form a 5-(triazinyloxy)oxazole intermediate.

  • Suzuki-Miyaura Coupling: The intermediate is then subjected to a nickel-catalyzed Suzuki-Miyaura cross-coupling with a variety of boronic acids to yield the desired 2,4,5-trisubstituted oxazole.

Data Presentation

Table 1: Substrate Scope and Yields for the One-Pot Synthesis of Trisubstituted Oxazoles¹
EntryR¹ (Carboxylic Acid)R² (Amino Acid)R³ (Boronic Acid)ProductYield (%)
1PhenylPhenylPhenyl2,4,5-Triphenyloxazole85
24-MethoxyphenylPhenylPhenyl2-(4-Methoxyphenyl)-4,5-diphenyloxazole82
32-ThienylPhenylPhenyl4,5-Diphenyl-2-(thiophen-2-yl)oxazole75
4PhenylMethylPhenyl4-Methyl-2,5-diphenyloxazole78
5PhenylPhenyl4-Methoxyphenyl2,4-Diphenyl-5-(4-methoxyphenyl)oxazole88
6PhenylPhenyl4-Chlorophenyl5-(4-Chlorophenyl)-2,4-diphenyloxazole76
7PhenylPhenyl3-Thienyl2,4-Diphenyl-5-(thiophen-3-yl)oxazole71
8CyclohexylPhenylPhenyl2-Cyclohexyl-4,5-diphenyloxazole65

¹Data is representative and compiled from a novel method for the synthesis of trisubstituted oxazoles via a one-pot oxazole synthesis/Suzuki–Miyaura coupling sequence.[1]

Experimental Protocols

General Procedure for the One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amino acid (1.0 equiv)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) (1.2 equiv)

  • Boronic acid (1.5 equiv)

  • NiCl₂(dppp) (0.1 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

Step 1: Oxazole Formation

  • To a solution of the carboxylic acid (1.0 mmol) and amino acid (1.0 mmol) in toluene (5 mL), add DMT-MM (1.2 mmol).

  • Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Suzuki-Miyaura Coupling

  • To the reaction mixture from Step 1, add the boronic acid (1.5 mmol), NiCl₂(dppp) (0.1 mmol), and K₃PO₄ (3.0 mmol).

  • Add DMF (2 mL) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2,4,5-trisubstituted oxazole.

Visualizations

Reaction Workflow

G cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Suzuki-Miyaura Coupling Carboxylic Acid Carboxylic Acid Toluene_RT_12h Toluene Room Temp, 12h Carboxylic Acid->Toluene_RT_12h Amino Acid Amino Acid Amino Acid->Toluene_RT_12h DMT-MM DMT-MM DMT-MM->Toluene_RT_12h Intermediate 5-(triazinyloxy)oxazole Intermediate Toluene_RT_12h->Intermediate Solvent_Heat Toluene/DMF 100°C, 12h Intermediate->Solvent_Heat Boronic Acid Boronic Acid Boronic Acid->Solvent_Heat Catalyst NiCl2(dppp) K3PO4 Catalyst->Solvent_Heat Workup Aqueous Workup Extraction Solvent_Heat->Workup Purification Column Chromatography Workup->Purification Product 2,4,5-Trisubstituted Oxazole Purification->Product

Caption: One-pot synthesis workflow for trisubstituted oxazoles.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Ni(0) Ni(0)Ln OxAdd Oxidative Addition Ni(0)->OxAdd Ni(II)_1 R¹-Ni(II)Ln(X) OxAdd->Ni(II)_1 Transmetal Transmetalation Ni(II)_1->Transmetal Ni(II)_2 R¹-Ni(II)Ln(R²) Transmetal->Ni(II)_2 RedElim Reductive Elimination Ni(II)_2->RedElim RedElim->Ni(0) Catalytic Cycle Regeneration Product R¹-R² RedElim->Product ArX Oxazole-X ArX->OxAdd Boronic R³-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized Suzuki-Miyaura catalytic cycle.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (2-Methyl-1,3-oxazol-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound, a polar heterocyclic alcohol, are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to quantify the purity of the compound and detect non-volatile impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the target compound.

  • Melting Point Analysis: A sharp and well-defined melting point close to the literature value is a good indicator of high purity for a solid compound.

Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A3: While specific impurities depend on the synthetic route, common contaminants in oxazole synthesis may include:

  • Starting materials: Unreacted reagents from the synthesis.

  • Byproducts of cyclization: Incomplete or alternative cyclization products.

  • Solvent residues: Residual solvents from the reaction or purification steps.

  • Degradation products: The oxazole ring can be sensitive to strong acidic or basic conditions, potentially leading to decomposition products.

Troubleshooting Guides

Column Chromatography

Column chromatography is a versatile technique for separating this compound from impurities with different polarities.

Experimental Protocol: Column Chromatography of this compound (Adapted from a similar compound)

This protocol is adapted from the purification of the structurally similar (5-methyl-1,3-oxazol-4-yl)methanol.

ParameterDetails
Stationary Phase Silica gel
Mobile Phase (Eluent) Chloroform:Methanol (25:1 v/v)
Loading The crude product is dissolved in a minimum amount of the eluent or a slightly more polar solvent and loaded onto the column.
Elution The column is eluted with the prepared mobile phase.
Monitoring Fractions are collected and monitored by Thin Layer Chromatography (TLC).
Isolation Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
Expected Outcome Purified this compound as a solid.

Troubleshooting Common Column Chromatography Issues

IssuePossible CauseSuggested Solution
Compound does not elute The eluent is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of methanol.
Compound elutes too quickly (with impurities) The eluent is too polar.Decrease the polarity of the mobile phase by reducing the proportion of methanol.
Poor separation (streaking or overlapping bands) - Column overloading.- Inappropriate solvent system.- Silica gel is too acidic, causing degradation.- Reduce the amount of sample loaded onto the column.- Optimize the solvent system using TLC.- Deactivate the silica gel by pre-flushing with a solvent mixture containing a small amount of a basic modifier like triethylamine (1-2%).
Crystallization on the column The compound has low solubility in the eluent.Add a more polar co-solvent to the mobile phase to increase solubility.

General Workflow for Column Chromatography Purification

G Column Chromatography Workflow prep Column Preparation (Silica Gel Slurry) load Sample Loading (Dissolved in minimal solvent) prep->load elute Elution (Mobile Phase Gradient/Isocratic) load->elute collect Fraction Collection elute->collect monitor TLC Monitoring collect->monitor monitor->collect Continue elution combine Combine Pure Fractions monitor->combine Identify pure fractions evap Solvent Evaporation combine->evap product Pure this compound evap->product

Caption: General workflow for purification by column chromatography.

Recrystallization

Recrystallization is an effective technique for purifying solid this compound, especially for removing small amounts of impurities.

Troubleshooting Common Recrystallization Issues

IssuePossible CauseSuggested Solution
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated but lacks nucleation sites.- Slowly evaporate some solvent to increase the concentration.- Scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling out (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound.- The solution cooled too quickly.- Reheat the solution to dissolve the oil, add a small amount of a "good" solvent, and cool slowly.- Use a different solvent or a mixed solvent system.
Low recovery of crystals - Too much solvent was used.- Crystals were filtered before crystallization was complete.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration.
Colored impurities remain in crystals The impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Solvent Selection for Recrystallization

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent ClassExamplesPolarityComments
AlcoholsMethanol, EthanolHighGood for polar compounds like this compound.
EstersEthyl acetateMediumA versatile solvent for a range of polarities.
KetonesAcetoneMedium-HighCan be effective, but its low boiling point may be a disadvantage.
EthersDiethyl ether, THFLow-MediumMay be used as a co-solvent with a less polar solvent.
HydrocarbonsHexane, TolueneLowOften used as an "anti-solvent" in a mixed solvent system.
WaterVery HighMay be a suitable solvent or anti-solvent depending on the compound's solubility.

General Workflow for Recrystallization

G Recrystallization Workflow dissolve Dissolve Crude Product in Minimum Hot Solvent filter Hot Filtration (to remove insoluble impurities) dissolve->filter cool Slow Cooling (to induce crystallization) filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: General workflow for purification by recrystallization.

Stability and proper storage conditions for (2-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of (2-Methyl-1,3-oxazol-4-yl)methanol for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature in a dry, cool, and well-ventilated place. It is crucial to keep the container tightly closed to prevent moisture absorption and potential degradation.

Q2: How stable is this compound to temperature fluctuations?

Q3: Is this compound sensitive to light?

A3: Yes, it is advisable to protect the compound from direct sunlight.[1] Many organic molecules, including heterocyclic compounds, can be sensitive to UV light, which may catalyze degradation.

Q4: What is the stability of this compound in different solvents and pH ranges?

A4: While specific studies on this molecule are limited, the stability of the oxazole ring is known to be influenced by pH. The oxazole ring is generally resistant to weak acids and bases. However, it is susceptible to cleavage under strongly acidic or strongly basic conditions. For experimental work, it is recommended to use neutral or weakly acidic/basic conditions and to perform pilot studies to assess stability in your specific solvent system and pH range.

Q5: I am seeing an unexpected peak in my analysis after storing my sample in solution. What could it be?

A5: An unexpected peak could indicate degradation. The hydroxymethyl group at the C4 position is susceptible to oxidation, which could lead to the corresponding aldehyde or carboxylic acid. Additionally, under harsh conditions, the oxazole ring itself could undergo cleavage. If you suspect degradation, it is recommended to acquire fresh material and re-evaluate your storage and handling procedures.

Q6: Are there any known incompatibilities for this compound?

A6: Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided as it can lead to rapid degradation, potentially of the hydroxymethyl group and/or the oxazole ring.

Stability and Storage Data Summary

ParameterRecommendation/Information
Storage Temperature Room Temperature
Storage Atmosphere Store in a dry environment in a tightly sealed container.
Light Sensitivity Avoid exposure to direct sunlight.
pH Stability Generally stable in neutral conditions. Avoid strong acids and bases.
Incompatibilities Strong oxidizing agents.[1]
Hazardous Decomposition Under thermal decomposition, it may produce carbon oxides and nitrogen oxides.[1]

Experimental Protocols: Assessing Stability

While specific, validated stability-indicating methods for this compound are not publicly available, a general approach to assess its stability in a solution for an experiment would involve:

  • Forced Degradation Study:

    • Prepare solutions of the compound in the desired experimental buffer or solvent.

    • Expose the solutions to stress conditions such as elevated temperature (e.g., 40-60 °C), high humidity, UV light, and representative acidic, basic, and oxidative environments.

    • Analyze the samples at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Real-Time Stability Study:

    • Prepare the experimental solution and store it under the intended experimental conditions.

    • Analyze the solution at regular intervals over the course of a typical experiment to ensure the compound's concentration remains within an acceptable range.

Factors Affecting Stability

The following diagram illustrates the key factors that can influence the stability of this compound.

Factors Affecting Stability of this compound cluster_compound Compound Integrity cluster_factors Environmental & Chemical Factors cluster_storage Proper Storage Stable This compound (Stable Form) Degraded Degradation Products (e.g., oxidized side chain, ring-opened products) Stable->Degraded degradation Temp High Temperature Temp->Degraded promotes Light UV/Direct Sunlight Light->Degraded promotes pH Strong Acids/Bases pH->Degraded promotes Oxidants Strong Oxidizing Agents Oxidants->Degraded promotes RT Room Temperature RT->Stable maintains Dark Protection from Light Dark->Stable maintains Dry Dry & Tightly Sealed Dry->Stable maintains

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Optimizing Amine-Substituted Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of amine-substituted oxazoles. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and optimize reaction conditions. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for amine-substituted oxazole synthesis is consistently low. What are the common causes and how can I improve it?

Low yields can stem from several factors, including suboptimal reaction conditions, steric hindrance, or issues with starting materials. Here are some key areas to investigate:

  • Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions require reflux, while others proceed efficiently at room temperature with the right catalyst.[1]

  • Catalyst and Reagents: The choice of catalyst and cyanating agent is critical. Traditional methods using toxic reagents like cyanogen bromide (BrCN) are often replaced with safer and more efficient alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like BF₃·Et₂O.[1][2] The use of transition metal catalysts, photocatalysts, or even metal-free conditions should be considered based on the specific reaction.[3]

  • Steric Hindrance: The structure of the amine can significantly impact yield. Sterically hindered amines may result in lower yields or even reaction failure.[2] If you suspect steric hindrance, consider using a less bulky amine or modifying the reaction conditions to overcome this barrier, such as by increasing the temperature or reaction time.

  • Solvent Choice: The solvent can influence reaction rate and yield. Common solvents for oxazole synthesis include 1,4-dioxane, acetonitrile, and N,N-dimethylformamide (DMF).[2] Experimenting with different solvents may improve your results.

  • Purification Process: Yield loss can occur during workup and purification. Multi-step isolation procedures can sometimes lead to lower than expected isolated yields, even with high conversion rates observed by LC-MS.[1][2]

Q2: I am looking for a safer alternative to highly toxic cyanogen bromide (BrCN) for synthesizing 2-aminobenzoxazoles. What do you recommend?

A highly effective and non-hazardous alternative to BrCN is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). This reagent, when activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), serves as an excellent electrophilic cyanating agent for the cyclization of o-aminophenols to form 2-aminobenzoxazoles.[1][2] This method offers operational simplicity and a broad substrate scope.[1][2]

Q3: What are some common side reactions or byproducts I should be aware of during the synthesis of amine-substituted oxazoles?

Side reactions can compete with the desired product formation and complicate purification. Some potential side reactions include:

  • Formation of Substitution Products instead of Rearrangement Products: In methods like the Smiles rearrangement, milder conditions might favor the formation of a substitution product rather than the desired rearranged amine-substituted oxazole.[1]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the cyclization conditions are not optimal.

  • Decomposition of Starting Materials or Products: High temperatures or prolonged reaction times can sometimes lead to the degradation of sensitive functional groups on your substrates or the final product.

Q4: How does the electronic nature of substituents on the aromatic ring affect the reaction?

For the synthesis of 2-aminobenzoxazoles from o-aminophenols using NCTS and BF₃·Et₂O, the substitution pattern on the aromatic ring, whether electron-donating or electron-withdrawing, does not appear to significantly affect the reaction yields.[1][2] However, for other synthetic routes, electronic effects can play a more substantial role and may require optimization of the reaction conditions.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of amine-substituted oxazoles.

Problem 1: Low or No Product Formation

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: Formation of Multiple Products/Impure Product

Caption: Troubleshooting guide for impure product formation.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for different synthetic approaches to provide a basis for comparison and optimization.

Table 1: Synthesis of 2-Aminobenzoxazoles via Cyclization of o-Aminophenols

Entryo-Aminophenol SubstituentLewis AcidSolventTemp. (°C)Time (h)Yield (%)
1HBF₃·Et₂O1,4-DioxaneReflux3060
24-ClBF₃·Et₂O1,4-DioxaneReflux2555
34-MeBF₃·Et₂O1,4-DioxaneReflux3058
44-NO₂BF₃·Et₂O1,4-DioxaneReflux2545

Reaction Conditions: o-aminophenol (0.9 mmol), NCTS (1.5 equiv), Lewis Acid (2 equiv), Solvent (5 mL).[1][2]

Table 2: Synthesis of N-Substituted 2-Aminobenzoxazoles via Smiles Rearrangement

EntryAmineBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineCs₂CO₃N,N-DMA160 (MW)0.575
2BenzylamineCs₂CO₃N,N-DMA160 (MW)0.583
3CyclohexylamineCs₂CO₃N,N-DMA160 (MW)158
4MorpholineCs₂CO₃N,N-DMA160 (MW)125
5DiethylamineCs₂CO₃N,N-DMA160 (MW)20

Reaction Conditions: Benzoxazole-2-thiol (0.16 mmol), Amine (1.2 equiv), Chloroacetyl chloride (1.2 equiv), Base (3.2 equiv), Solvent (1 mL).[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminobenzoxazoles using NCTS

This protocol describes the synthesis of 2-aminobenzoxazoles from o-aminophenols using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent.[1][2]

  • To a solution of the respective o-aminophenol (0.9 mmol, 1.0 equiv) in 1,4-dioxane (5 mL), add NCTS (1.5 equiv).

  • Add boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction time is typically between 25-30 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of NaHCO₃ and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzoxazole.

Protocol 2: One-Pot Synthesis of N-Substituted 2-Aminobenzoxazoles via Smiles Rearrangement

This protocol details an efficient one-pot amination of benzoxazole-2-thiol with various amines mediated by chloroacetyl chloride.[2]

  • To a solution of benzoxazole-2-thiol (0.16 mmol, 1.0 equiv) and the desired amine (1.2 equiv) in N,N-dimethylacetamide (N,N-DMA) (1 mL), add chloroacetyl chloride (1.2 equiv).

  • Add cesium carbonate (Cs₂CO₃) (3.2 equiv) to the mixture.

  • Heat the reaction mixture in a microwave reactor at 160 °C for the specified time (typically 0.5-2 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-substituted 2-aminobenzoxazole.

Reaction Pathway Visualization

Smiles Rearrangement for N-Substituted 2-Aminobenzoxazole Synthesis

The following diagram illustrates the proposed mechanism for the Smiles rearrangement in the synthesis of N-substituted 2-aminobenzoxazoles.

// Nodes start [label="Benzoxazole-2-thiol + Amine +\nChloroacetyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; s_alkylation [label="S-Alkylation", fillcolor="#FBBC05", fontcolor="#202124"]; spiro [label="Spiro Intermediate\n(C-N Bond Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rearrangement [label="Rearomatization &\nAlkaline Hydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="N-Substituted\n2-Aminobenzoxazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> s_alkylation [label="Base", color="#5F6368"]; s_alkylation -> spiro [label="Intramolecular\nNucleophilic Attack", color="#5F6368"]; spiro -> rearrangement [color="#5F6368"]; rearrangement -> product [color="#5F6368"]; }

Caption: Proposed reaction pathway for the Smiles rearrangement.

References

Identifying byproducts in the synthesis of (2-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methyl-1,3-oxazol-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves a two-step process. The first step is a Hantzsch-type oxazole synthesis by reacting an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate, with acetamide to form the intermediate, ethyl 2-methyl-1,3-oxazole-4-carboxylate. This intermediate is then reduced, typically using a hydride reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), to yield the target compound, this compound.

Q2: What are the primary sources of impurities in this synthesis?

A2: Impurities can arise from several sources:

  • Starting Materials: Contaminants in the initial reagents, such as regioisomers (e.g., ethyl 4-chloroacetoacetate) or over-chlorinated species in the ethyl 2-chloroacetoacetate.[1]

  • Side Reactions: Incomplete cyclization, hydrolysis of amides or esters, and self-condensation of the ketoester can lead to various byproducts.[2][3][4]

  • Incomplete Conversion: Residual starting materials or reaction intermediates, such as the unreduced ethyl 2-methyl-1,3-oxazole-4-carboxylate, are common impurities.

  • Degradation: The product or intermediates may degrade under harsh reaction conditions, such as high temperatures or extreme pH.

Q3: My reaction yield is very low, and I'm observing a significant amount of tar-like material. What could be the cause?

A3: Low yields and tar formation often indicate that the reaction conditions, particularly for the cyclodehydration step in the oxazole synthesis, are too harsh. Strong acids and high temperatures can lead to polymerization and decomposition of the starting materials and intermediates. Consider lowering the reaction temperature or using a milder cyclodehydrating agent.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the reaction. Use a moderately polar solvent system, such as ethyl acetate/hexane, to separate the starting materials, intermediates, and the final product. Staining with potassium permanganate can help visualize the spots. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is highly effective for tracking the consumption of reactants and the formation of products and byproducts.[5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Presence of a regioisomeric impurity with a similar mass to the product. The starting material, ethyl 2-chloroacetoacetate, may contain the ethyl 4-chloroacetoacetate isomer.Source high-purity ethyl 2-chloroacetoacetate. If contamination is suspected, purify the starting material by vacuum distillation. Develop an HPLC method to resolve and quantify the isomers.
An impurity corresponding to the mass of the unreduced ester is detected. Incomplete reduction of the ethyl 2-methyl-1,3-oxazole-4-carboxylate intermediate.Increase the equivalents of the reducing agent. Extend the reaction time for the reduction step. Ensure the reaction is performed under anhydrous conditions, especially if using LiAlH₄.
The final product is contaminated with a more polar, acidic byproduct. Hydrolysis of the ester functional group on the intermediate or starting material during the synthesis or workup.Perform the reaction and workup under neutral or slightly basic conditions to minimize hydrolysis. Use anhydrous solvents.
A significant amount of starting acetamide remains after the reaction. The reaction may not have gone to completion, or the acetamide is not fully soluble in the reaction solvent.Increase the reaction temperature or time for the oxazole formation step. Consider using a solvent in which acetamide has better solubility at the reaction temperature.
Formation of a byproduct with a mass corresponding to the self-condensation of ethyl 2-chloroacetoacetate. The Claisen condensation of the ketoester starting material can occur under basic conditions.[6]If using a base in the oxazole formation step, add it slowly at a lower temperature to favor the reaction with acetamide over self-condensation.
Detection of an intermediate N-(2-ethoxycarbonyl-1-acetonyl)acetamide. Incomplete cyclization of the intermediate formed after the initial reaction between ethyl 2-chloroacetoacetate and acetamide.Increase the temperature or add a dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid) to facilitate the cyclization to the oxazole ring.[7]

Quantitative Data Summary

While specific quantitative data for byproduct formation in every synthesis of this compound is highly dependent on the exact reaction conditions, the following table provides an illustrative summary of potential impurities and their likely relative abundance in a typical crude reaction mixture before purification.

Compound Type of Impurity Typical Abundance in Crude Product Analytical Identification Method
Ethyl 2-methyl-1,3-oxazole-4-carboxylateUnreacted Intermediate1-10%HPLC-MS, GC-MS, ¹H NMR
Ethyl 4-chloroacetoacetateStarting Material Isomer0.1-5%GC-MS, HPLC-MS
N-(2-ethoxycarbonyl-1-acetonyl)acetamideIncomplete Cyclization0.5-3%LC-MS, ¹H NMR
2-Methyl-1,3-oxazole-4-carboxylic acidHydrolysis Byproduct0.1-2%HPLC, LC-MS
AcetamideUnreacted Starting MaterialVariable¹H NMR, Water Wash
Dimer of ethyl 2-chloroacetoacetateSelf-Condensation Byproduct<1%LC-MS, GC-MS

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Methyl-1,3-oxazole-4-carboxylate
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamide (1.2 equivalents) and a suitable solvent such as ethanol.

  • Reaction: Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the stirred mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction to this compound
  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl 2-methyl-1,3-oxazole-4-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

  • Workup: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Byproduct Identification Workflow

Byproduct_Identification_Workflow Workflow for Byproduct Identification start Crude Product from Synthesis hplc_ms Analyze by HPLC-UV/MS start->hplc_ms nmr Analyze by ¹H and ¹³C NMR start->nmr data_analysis Correlate Mass Data and NMR Signals hplc_ms->data_analysis nmr->data_analysis impurity_id Identify Impurity Structures data_analysis->impurity_id troubleshoot Implement Corrective Actions (See Troubleshooting Guide) impurity_id->troubleshoot

Caption: A workflow for the identification of byproducts in the synthesis of this compound.

References

Technical Support Center: Overcoming Poor Regioselectivity in Oxazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to poor regioselectivity in oxazole cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of oxazole synthesis, and why are they problematic?

A1: In oxazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the oxazole ring. This issue commonly arises when using unsymmetrical starting materials.[1] For example, the cyclization of an unsymmetrical α-acylamino ketone can potentially yield two different regioisomeric oxazole products. The formation of a mixture of these isomers complicates purification, reduces the yield of the desired product, and can lead to inconsistent results in subsequent applications such as biological assays.[1]

Q2: Which common oxazole synthesis methods are known to have issues with regioselectivity?

A2: Several classical methods for oxazole synthesis are prone to forming regioisomeric mixtures, especially when using unsymmetrical precursors. These include:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones. If both the acyl and ketone parts of the molecule are unsymmetrical, two different enol or enolate intermediates can form, leading to a mixture of oxazole regioisomers.[1]

  • Fischer Oxazole Synthesis: This synthesis utilizes a cyanohydrin and an aldehyde. While effective for symmetrical 2,5-disubstituted oxazoles, using starting materials with different aromatic groups can present regiochemical challenges.[1][2]

  • Bredereck Reaction: The reaction of α-haloketones with amides can also result in mixtures if the α-haloketone is unsymmetrical.[1][3]

Modern metal-catalyzed methods can also face regioselectivity issues depending on the specific substrates, ligands, and reaction conditions employed.[1]

Q3: What are the primary factors that control regioselectivity in oxazole synthesis?

A3: The regiochemical outcome of an oxazole cyclization is primarily governed by a combination of electronic and steric factors, as well as the reaction conditions.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can direct the cyclization to a specific position. In reactions involving enolates, the more electronically stabilized enolate is often favored.[1]

  • Steric Hindrance: Bulky substituents can physically block a reaction from occurring at a nearby position, thus directing the synthesis toward the less sterically hindered regioisomer.[1]

  • Reaction Conditions: Factors such as the choice of catalyst, solvent, temperature, and base can significantly influence the regioselectivity of the reaction.

Troubleshooting Guide: Improving Regioselectivity

Problem: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

This is a common challenge, particularly with classical methods like the Robinson-Gabriel synthesis. The following workflow and strategies can help diagnose and resolve the issue.

troubleshooting_workflow start Poor Regioselectivity Observed method Identify Synthesis Method start->method classical Classical Method (e.g., Robinson-Gabriel) method->classical modern Modern Method (e.g., Metal-Catalyzed) method->modern conditions Modify Reaction Conditions classical->conditions reagents Modify Starting Materials/ Reagents classical->reagents catalyst Optimize Catalyst/Ligand modern->catalyst solvent Screen Solvents conditions->solvent temp_base Adjust Temperature/Base conditions->temp_base sterics Introduce Bulky Group to Direct Cyclization reagents->sterics electronics Alter Electronic Properties of Substituents reagents->electronics pd_catalysis Palladium-Catalyzed Direct Arylation catalyst->pd_catalysis cu_au_catalysis Copper/Gold-Catalyzed Cyclization catalyst->cu_au_catalysis end Improved Regioselectivity solvent->end temp_base->end sterics->end electronics->end pd_catalysis->end cu_au_catalysis->end

Caption: A workflow for troubleshooting poor regioselectivity in oxazole synthesis.

Strategies for Improvement:
  • Modify Reaction Conditions:

    • Solvent Polarity: The polarity of the solvent can have a profound effect on regioselectivity, particularly in palladium-catalyzed reactions. For direct arylation of oxazoles, polar solvents like DMA tend to favor C-5 arylation, whereas nonpolar solvents like toluene favor C-2 arylation.[4][5]

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product over the thermodynamic one.

    • Base: The choice and strength of the base can be critical. In palladium-catalyzed direct arylations, strong bases such as KOH or KOtBu often favor C-2 arylation.[4]

  • Optimize Catalysis (for Metal-Catalyzed Reactions):

    • Catalyst Choice: Different metal catalysts (e.g., palladium, copper, gold) exhibit different selectivities. Gold-catalyzed cyclizations, for instance, are known for their high regioselectivity.[6][7]

    • Ligand Effects: In palladium-catalyzed reactions, the choice of phosphine ligand is crucial for controlling regioselectivity. Specific "task-specific" phosphine ligands have been developed to selectively direct arylation to either the C-2 or C-5 position of the oxazole ring.[4][5]

  • Modify Starting Materials:

    • Steric Hindrance: Introducing a bulky substituent on one of the reacting partners can effectively block one reaction pathway, thereby favoring the formation of a single regioisomer.

    • Electronic Effects: Altering the electronic properties of the substituents (i.e., making them more electron-donating or electron-withdrawing) can influence the nucleophilicity or electrophilicity of the reacting centers, thus directing the cyclization.

Data Presentation: Quantitative Effects on Regioselectivity

Table 1: Effect of Ligand and Solvent on Regioselectivity of Palladium-Catalyzed Direct Arylation of Oxazole
Catalyst/LigandBaseSolventC5:C2 RatioYield (%)
Pd(OAc)₂ / PPh₃K₂CO₃Toluene1:145
Pd(OAc)₂ / P(Cy)₃K₂CO₃Toluene>100:1 (C2)85
Pd(OAc)₂ / SPhosK₂CO₃DMA>100:1 (C5)90
Pd(OAc)₂ / RuPhosK₂CO₃DMA>100:1 (C5)88

Data compiled for illustrative purposes based on findings in literature.[4][5]

Table 2: Regioselective Synthesis of 2,5-Disubstituted Oxazoles via Copper(I)-Catalyzed Cycloaddition
Alkyne (R¹)Acyl Azide (R²)CatalystSolventYield (%) of 2,5-isomer
PhenylacetyleneBenzoyl azide[Tpm,BrCu(NCMe)]BF₄CHCl₃75
Phenylacetylenep-Toluoyl azide[Tpm,BrCu(NCMe)]BF₄CHCl₃80
1-HexyneBenzoyl azide[Tpm*,BrCu(NCMe)]BF₄CHCl₃65

Data adapted from Cano, I. et al. J. Am. Chem. Soc. 2011, 133 (2), 191–193.[8][9]

Experimental Protocols

Protocol 1: Regioselective Robinson-Gabriel Synthesis of a 2,4,5-Trisubstituted Oxazole

This protocol is adapted from a tandem Ugi/Robinson-Gabriel sequence.[10][11]

Materials:

  • Ugi product (α-acylamino amide intermediate)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • To the Ugi product, add concentrated sulfuric acid.

  • Heat the reaction mixture to 60 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over ice and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.

Protocol 2: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid

This protocol is based on the work of Wu, B. et al.[12][13][14]

Materials:

  • Tosylmethyl isocyanide (TosMIC)

  • Aliphatic halide

  • Aldehyde

  • Potassium carbonate (K₂CO₃)

  • 1-butyl-3-methylimidazolium bromide ([bmim]Br)

Procedure:

  • To a solution of TosMIC (1.0 mmol) in [bmim]Br (2.5 mL), add K₂CO₃ (2.0 mmol) and the aliphatic halide (1.5 mmol).

  • Stir the mixture at room temperature for the time required for the formation of the α-substituted TosMIC derivative (monitor by TLC).

  • Add the aldehyde (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for approximately 10 hours.

  • Upon completion, pour the reaction mixture into water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.

van_leusen_workflow cluster_step1 Step 1: In situ formation of α-substituted TosMIC cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: Workup and Purification tosmic TosMIC mix1 Mix and stir at RT tosmic->mix1 halide Aliphatic Halide halide->mix1 base1 K₂CO₃ base1->mix1 il [bmim]Br il->mix1 alpha_sub_tosmic α-substituted TosMIC mix1->alpha_sub_tosmic mix2 Add aldehyde and stir at RT alpha_sub_tosmic->mix2 aldehyde Aldehyde aldehyde->mix2 oxazole 4,5-disubstituted oxazole mix2->oxazole workup Aqueous workup and extraction oxazole->workup purification Column chromatography workup->purification final_product Pure 4,5-disubstituted oxazole purification->final_product

Caption: Workflow for the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles.

Protocol 3: Copper-Catalyzed Regioselective Synthesis of 2,5-Disubstituted Oxazoles

This protocol is based on the cycloaddition of acyl azides and 1-alkynes.[8][9]

Materials:

  • 1-Alkyne

  • Acyl azide

  • [Tpm*,BrCu(NCMe)]BF₄ (catalyst)

  • Chloroform (CHCl₃)

Procedure:

  • In a reaction vial, dissolve the 1-alkyne (1.0 mmol) and the acyl azide (1.0 mmol) in chloroform (1 mL).

  • Add the copper(I) catalyst (0.05 mmol).

  • Stir the reaction mixture at 40 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2,5-disubstituted oxazole.

Signaling Pathways and Logical Relationships

regioselectivity_factors cluster_factors Factors Influencing Regioselectivity cluster_conditions Reaction Condition Levers electronic Electronic Effects (Substituent nature) outcome Regiochemical Outcome (e.g., 2,4- vs 2,5-isomer) electronic->outcome steric Steric Hindrance (Bulky groups) steric->outcome conditions Reaction Conditions catalyst Catalyst/Ligand Choice conditions->catalyst solvent Solvent Polarity conditions->solvent temperature Temperature conditions->temperature base Base Strength conditions->base conditions->outcome

Caption: Key factors influencing the regiochemical outcome of oxazole cyclization reactions.

References

Technical Support Center: Functionalization of 2-Methyloxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-methyloxazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of 2-methyloxazoles?

A1: The functionalization of 2-methyloxazoles presents several key challenges stemming from the electronic nature and reactivity of the oxazole ring. The main difficulties include:

  • Competitive Reactivity: The protons on the 2-methyl group and at the C5-position of the oxazole ring have comparable acidities. This leads to competitive deprotonation and the formation of product mixtures.[1][2]

  • Regioselectivity Control: Achieving selective functionalization at either the 2-methyl group or a specific position on the oxazole ring is a significant hurdle. Lithiation with common bases often yields a mixture of 5-lithio- and 2-(lithiomethyl)oxazole isomers.[1][2][3]

  • Ring Instability: The oxazole ring can be unstable under certain conditions. For instance, 2-lithio-oxazoles can be unstable and decompose into open-chain isocyanides.[4] Harsh acidic or basic conditions during workup can also lead to ring-opening.[5]

  • Electrophilic Substitution Difficulty: Electrophilic substitution on the oxazole ring is generally difficult unless an electron-releasing substituent is present to activate the ring.[4]

  • Potential for Polymerization: Under certain conditions, such as high temperatures or the presence of acid catalysts, 4-methyloxazole can undergo polymerization.[6]

Q2: Why do I get a mixture of products when I try to deprotonate 2-methyloxazole?

A2: The formation of a mixture of products, specifically the 5-lithiated and the 2-(lithiomethyl) isomers, is a common issue when deprotonating 2-methyloxazoles with strong bases like alkyllithiums (e.g., n-BuLi) or hindered lithium amides.[1][2] This occurs because the kinetic deprotonation at the C5-position is often competitive with the deprotonation of the 2-methyl group. The kinetically formed 5-lithiooxazole can then equilibrate to the more thermodynamically stable 2-(lithiomethyl)oxazole.[1][3]

Q3: How can I selectively functionalize the 2-methyl group of a 2-methyloxazole?

A3: Achieving selective functionalization at the 2-methyl group typically involves careful selection of the base and reaction conditions to favor the formation of the 2-(lithiomethyl)oxazole intermediate. A highly effective method is the use of lithium diethylamide (LiNEt₂). Diethylamine acts as a proton source to mediate the equilibration of the kinetically favored 5-lithiooxazole to the more stable 2-(lithiomethyl)oxazole.[1][2]

Troubleshooting Guides

Problem 1: Low Yield and/or Mixture of Regioisomers in Lithiation/Alkylation

Symptoms:

  • You observe a low yield of the desired 2-alkylated oxazole.

  • NMR or GC-MS analysis shows the presence of the starting material and at least two products: the desired 2-ethyl oxazole and the 2,5-dimethyl oxazole.

Possible Causes and Solutions:

Possible CauseRecommended Action
Competitive Deprotonation The base used (e.g., n-BuLi, LDA) is not selective for the 2-methyl group, leading to a mixture of lithiated species.[1]
Solution: Switch to a base system that promotes equilibration to the thermodynamically more stable 2-(lithiomethyl)anion. The use of lithium diethylamide (LiNEt₂) has been shown to be highly selective.[1][2]
Reaction Temperature Too High Higher temperatures can lead to side reactions and reduced selectivity.
Solution: Maintain a low reaction temperature, typically -78 °C, throughout the deprotonation and electrophile quench steps.[1]
Incomplete Reaction The reaction may not have gone to completion.
Solution: Extend the reaction time or ensure all reagents are pure and dry. Monitor the reaction progress using TLC or LC-MS.[7]

Quantitative Data on Base Selectivity in Alkylation of a 2-Methyloxazole Derivative:

EntryBaseRatio of 2-Ethyloxazole : 2,5-DimethyloxazoleTotal Yield (%)
1n-BuLi1 : 1.778
2s-BuLi1.1 : 181
3LDA1.1 : 185
4LiNEt₂>20 : 191
Data adapted from a study on a substituted 2-methyloxazole.[1]
Problem 2: Unexpected Polymerization or Discoloration

Symptoms:

  • Formation of a high-molecular-weight residue.

  • The reaction mixture darkens significantly.

  • Low yield of the desired product.

Possible Causes and Solutions:

Possible CauseRecommended Action
High Reaction Temperature High temperatures can initiate or accelerate polymerization.[6]
Solution: Maintain the lowest effective temperature for your reaction.[6]
Presence of Acidic Catalysts/Impurities Acidic species can catalyze cationic polymerization.[6]
Solution: Use a milder or heterogeneous acid catalyst if required. Ensure all reagents and solvents are pure and free from acidic impurities.[6]
Light Sensitivity or Oxidation Some reactions are sensitive to light or air, leading to decomposition.[6]
Solution: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil) and under an inert atmosphere (e.g., nitrogen or argon).[6]
Trace Amounts of Water Water can promote side reactions.[6]
Solution: Use dry solvents and reagents.[6]

Experimental Protocols

Protocol 1: Selective Lithiation and Alkylation of a 2-Methyloxazole

This protocol is based on the selective formation of the 2-(lithiomethyl)oxazole using lithium diethylamide.[1]

Materials:

  • 2-Methyloxazole derivative

  • Anhydrous Tetrahydrofuran (THF)

  • Diethylamine (Et₂NH)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., Methyl triflate)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of Lithium Diethylamide (LiNEt₂):

    • In a flame-dried, three-necked flask under an argon atmosphere, dissolve diethylamine (1.5 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.4 equivalents) to the stirred solution.

    • Stir the mixture at -78 °C for 15 minutes to generate LiNEt₂.

  • Lithiation of 2-Methyloxazole:

    • In a separate flame-dried flask under argon, dissolve the 2-methyloxazole derivative (1 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add the freshly prepared LiNEt₂ solution to the 2-methyloxazole solution via a cannula.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Reaction with Electrophile:

    • Add the electrophile (e.g., methyl triflate, 1.2 equivalents) to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for an additional 30 minutes.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography.[7]

Visualizations

logical_workflow start Functionalization of 2-Methyloxazole Fails check_products Analyze product mixture (NMR, GC-MS) start->check_products low_yield Low Yield of Desired Product check_products->low_yield Yes isomer_mix Mixture of Regioisomers check_products->isomer_mix Yes polymer Polymerization/Decomposition check_products->polymer Yes cause_incomplete Incomplete Reaction? low_yield->cause_incomplete cause_base Incorrect Base/Conditions? isomer_mix->cause_base cause_temp Reaction Temperature Too High? polymer->cause_temp sol_time Increase reaction time / Check reagent purity cause_incomplete->sol_time Yes sol_base Use LiNEt₂ for selectivity cause_base->sol_base Yes sol_temp Maintain low temperature (-78 °C) cause_temp->sol_temp Yes sol_inert Use inert atmosphere / Protect from light cause_temp->sol_inert No

Caption: Troubleshooting workflow for 2-methyloxazole functionalization.

reaction_pathway sub 2-Methyloxazole kinetic_anion 5-Lithiooxazole (Kinetic Product) sub->kinetic_anion Deprotonation thermo_anion 2-(Lithiomethyl)oxazole (Thermodynamic Product) sub->thermo_anion Deprotonation base Strong Base (e.g., n-BuLi) base->sub kinetic_anion->thermo_anion [H+] (e.g., Et₂NH) product_5_sub 5-Substituted-2-methyloxazole kinetic_anion->product_5_sub + E+ thermo_anion->kinetic_anion product_2_sub 2-(Substituted methyl)oxazole thermo_anion->product_2_sub + E+ equilibrium Equilibration electrophile Electrophile (E+) electrophile->product_5_sub electrophile->product_2_sub

References

Van Leusen Oxazole Synthesis: A Technical Support Center for Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Van Leusen oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance your synthetic success.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the Van Leusen oxazole synthesis, providing probable causes and recommended solutions in a user-friendly question-and-answer format.

Q1: My reaction yield is low, or I'm not getting any product. What are the common causes and how can I fix this?

Low to no product formation is a frequent issue and can stem from several factors:

  • Inactive Reagents: Tosylmethyl isocyanide (TosMIC) and the base are sensitive to moisture. Aldehydes can also oxidize over time.[1][2]

    • Solution: Ensure all reagents are fresh and dry. Use anhydrous solvents and handle moisture-sensitive materials under an inert atmosphere (e.g., argon or nitrogen).[2] It is advisable to purify aldehydes by distillation or chromatography if they have been stored for a long time.[2]

  • Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate TosMIC.[2]

    • Solution: Switch to a stronger, non-nucleophilic base. While potassium carbonate is commonly used, bases like potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective.[1][3]

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gently heating the reaction mixture to 40-50°C after the initial addition of reagents can improve the reaction rate.[2][3]

Q2: I've isolated a significant byproduct that I suspect is the 4-tosyl-4,5-dihydrooxazole intermediate. How can I confirm this and push the reaction to completion?

The accumulation of the stable oxazoline intermediate is a common reason for low yields of the desired oxazole.[1][3]

  • Confirmation: The intermediate can be characterized by standard spectroscopic methods.

    • ¹H NMR: Expect to see characteristic signals for the tosyl group protons and the protons on the dihydrooxazole ring.

    • ¹³C NMR: The spectrum will show signals for the carbons of the tosyl group and the dihydrooxazole ring.

    • Mass Spectrometry: The molecular weight of the isolated byproduct should correspond to the expected 4-tosyl-4,5-dihydrooxazole.

  • Driving the Elimination:

    • Increase Reaction Temperature: Gently heating the reaction can provide the energy needed to promote the elimination of the tosyl group.[2][3]

    • Use a Stronger Base: A more potent base can facilitate a more efficient elimination step.[2][3]

    • Extend Reaction Time: Allowing the reaction to stir for a longer period may drive the conversion to the final oxazole product.[3]

    • Post-Workup Treatment: If the intermediate has already been isolated, it can be redissolved in a suitable solvent and treated with a strong base to induce elimination.[1]

Q3: My reaction is producing a nitrile instead of the expected oxazole. What is causing this side reaction?

Nitrile formation is the characteristic outcome of the Van Leusen reaction when a ketone is used as the starting material instead of an aldehyde.[2][4]

  • Probable Cause: The most likely reason is the presence of ketone impurities in your aldehyde starting material.[2][3]

    • Solution: Purify the aldehyde by distillation or column chromatography before use to remove any ketone contaminants.[2]

Q4: I'm having difficulty with the purification of my oxazole product. What are some common issues and how can I resolve them?

Purification can be challenging due to the nature of the byproducts.

  • Residual p-toluenesulfinic acid: This byproduct from the elimination step can be difficult to separate from the desired oxazole.

    • Solution: A wash with a sodium hydrosulfide (NaHS) solution during the workup can help remove this impurity.[2]

  • Emulsions during workup: The formation of emulsions can make phase separation difficult.

    • Solution: Adding a saturated brine solution can help to break up emulsions and improve phase separation.[2]

  • Column Chromatography:

    • Technique: Flash column chromatography is a common and effective method for purifying oxazoles.[5] A slurry of silica gel in a non-polar solvent is typically used to pack the column, and the polarity of the eluent is gradually increased to separate the components.[6] The fractions are collected and analyzed, often by TLC, to identify those containing the pure product.[6]

Quantitative Data on Reaction Parameters

The choice of reaction parameters can significantly impact the yield of the Van Leusen oxazole synthesis. The following tables summarize the effects of different bases and solvents on the reaction yield.

Table 1: Effect of Base on the Yield of 5-Phenyloxazole

AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeK₂CO₃MethanolReflux4-5Moderate
BenzaldehydePotassium tert-butoxideTHF0 to RT2-4High
BenzaldehydeDBUTHFRT to 502-4High
BenzaldehydeK₃PO₄ (2 equiv)Isopropanol60 (Microwave)8 min96[7]
BenzaldehydeK₃PO₄ (1 equiv)Isopropanol60 (Microwave)8 min0 (94% oxazoline)[7]

Note: Yields are highly substrate-dependent, and the conditions provided are for general guidance.[1]

Table 2: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid [8]

Aliphatic HalideAldehydeProductYield (%)
1-BromobutaneBenzaldehyde4-Butyl-5-phenyloxazole85
Benzyl bromideBenzaldehyde4-Benzyl-5-phenyloxazole87
Ethyl bromoacetateBenzaldehydeEthyl 2-(5-phenyloxazol-4-yl)acetate82

Experimental Protocols

Below are detailed methodologies for key variations of the Van Leusen oxazole synthesis.

Protocol 1: General Procedure for the Synthesis of 5-Alkyl-Oxazoles[2]
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in [bmim]Br[8]
  • To a mixture of TosMIC (1.0 mmol) and K₂CO₃ (3.0 mmol) in 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2.5 mL), add the aliphatic halide (1.5 mmol).

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC until TosMIC is consumed.

  • Add the aldehyde (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for approximately 10 hours.

  • Upon completion, pour the reaction mixture into water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Synthesis of 5-Substituted Oxazoles[9]
  • In a microwave process vial, combine the aldehyde (3 mmol), TosMIC (3 mmol), and K₃PO₄ (6 mmol, 2 equiv.) in isopropanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 65 °C with a power of 350 W for 8 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product.

Visualizations

The following diagrams illustrate key aspects of the Van Leusen oxazole synthesis.

Van_Leusen_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Elimination TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion B: Base Base Carbanion2 TosMIC Carbanion Aldehyde Aldehyde Adduct Alkoxide Adduct Aldehyde->Adduct Adduct2 Alkoxide Adduct Oxazoline Oxazoline Intermediate Adduct2->Oxazoline 5-endo-dig Oxazoline2 Oxazoline Intermediate Oxazole Oxazole Oxazoline2->Oxazole -TosH

Caption: General mechanism of the Van Leusen oxazole synthesis.

Troubleshooting_Workflow Start Low Yield or No Product CheckReagents Check Reagent Activity & Purity Start->CheckReagents CheckBase Evaluate Base Strength CheckReagents->CheckBase Reagents OK PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents Inactive/Impure CheckTemp Assess Reaction Temperature CheckBase->CheckTemp Base OK StrongerBase Use Stronger Base (e.g., K-OtBu, DBU) CheckBase->StrongerBase Too Weak IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp Too Low SideProduct Side Product Observed? CheckTemp->SideProduct Temp OK PurifyReagents->Start StrongerBase->Start IncreaseTemp->Start Nitrile Nitrile Formation SideProduct->Nitrile Yes Oxazoline Oxazoline Intermediate SideProduct->Oxazoline Yes Success Improved Yield SideProduct->Success No PurifyAldehyde Purify Aldehyde Nitrile->PurifyAldehyde ForceElimination Force Elimination (Stronger Base/Higher Temp) Oxazoline->ForceElimination PurifyAldehyde->Start ForceElimination->Start

Caption: Troubleshooting workflow for low yield in Van Leusen synthesis.

Reaction_Parameters Yield Oxazole Yield Base Base Strength Yield->Base Temp Temperature Yield->Temp Time Reaction Time Yield->Time Solvent Solvent Polarity Yield->Solvent Purity Reagent Purity Yield->Purity

Caption: Key parameters influencing the yield of the Van Leusen synthesis.

References

Navigating Oxazole Synthesis: A Guide to Safer Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals seeking to minimize the use of hazardous reagents in their experimental workflows. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for safer synthesis methods, and comparative data to support the adoption of greener chemical practices.

Hazardous Reagents in Traditional Oxazole Synthesis: An Overview

Traditional methods for synthesizing the oxazole core, such as the Robinson-Gabriel and Fischer syntheses, have long been staples in organic chemistry. However, these methods often rely on reagents that pose significant health, safety, and environmental risks.

ReagentSynthesis Method(s)Associated Hazards
Concentrated Sulfuric Acid (H₂SO₄) Robinson-Gabriel, FischerHighly corrosive, can cause severe skin and eye burns, and third-degree burns on contact.[1] Exposure to mist can irritate the respiratory system, and chronic exposure may lead to lung and tooth damage.[1]
Phosphorus Pentachloride (PCl₅) Robinson-GabrielCorrosive, causes severe skin and eye irritation and burns.[1] Inhalation can lead to respiratory irritation, pulmonary edema, and potential liver and kidney damage.[1] It is also a reactive and explosion hazard.[1]
Phosphoryl Chloride (POCl₃) Robinson-GabrielCorrosive and toxic. Reacts violently with water.
Thionyl Chloride (SOCl₂) Robinson-GabrielToxic, corrosive, and reacts violently with water.
Anhydrous Hydrochloric Acid (HCl) FischerCorrosive to skin, eyes, and mucous membranes.

Safer Alternatives for Oxazole Synthesis

The principles of green chemistry have driven the development of innovative and safer methods for oxazole synthesis. These approaches often offer improvements in reaction times, yields, and energy efficiency, while significantly reducing the reliance on hazardous substances.[2]

Key green chemistry strategies include:

  • Microwave-Assisted Organic Synthesis (MAOS): Utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, often leading to dramatically reduced reaction times and increased yields.[3][4]

  • Ultrasound-Assisted Synthesis: Employs acoustic cavitation to create localized high-temperature and high-pressure zones, accelerating reaction rates under milder overall conditions.[5]

  • Use of Greener Solvents: Replaces hazardous organic solvents with more environmentally benign alternatives such as ionic liquids (ILs) and deep eutectic solvents (DES).[1][2][6]

Quantitative Comparison of Synthesis Methods

The following table provides a comparative overview of reaction conditions and yields for traditional versus greener oxazole synthesis methods.

Synthesis MethodKey ReagentsTemperature (°C)TimeYield (%)Reference
Traditional Robinson-Gabriel Concentrated H₂SO₄90 - 1002 - 6 hours50 - 60[1]
Microwave-Assisted Van Leusen K₃PO₄, Isopropanol658 minutes96[4][7]
Ultrasound-Assisted (in DES) Choline chloride:ureaRoom Temperature8 - 10 minutes90[8]
Traditional Fischer Anhydrous HCl, Dry EtherNot specifiedNot specifiedVaries[1]
Ultrasound-Assisted Three-Component IBX, DMSO3030 - 45 minutes88[5]

Troubleshooting Guides

This section addresses common issues encountered during safer oxazole synthesis experiments in a question-and-answer format.

Microwave-Assisted Synthesis

Question: My microwave-assisted reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in microwave synthesis can stem from several factors. Here is a systematic approach to troubleshoot the issue:

  • Reagent and Solvent Quality: Ensure all reagents and solvents are pure and dry, as impurities can inhibit the reaction.[3]

  • Reaction Conditions:

    • Temperature: While microwaves allow for rapid heating, excessive temperatures can lead to decomposition. Try lowering the temperature in 10-20°C increments.

    • Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.[3]

    • Power: The level of microwave power can affect the instantaneous temperature. If your system allows, try adjusting the power settings.

  • Vessel and Stirring: Ensure you are using a suitable microwave-safe reaction vessel and that the stirring is efficient to ensure even heating.

  • Solvent Choice: The choice of solvent is critical in microwave chemistry due to differences in dielectric properties. If the reaction is sluggish, consider switching to a more polar solvent that absorbs microwave irradiation more efficiently.

Question: The pressure in my sealed microwave reaction vessel is exceeding the safe limit. What should I do?

Answer: High-pressure generation is a safety concern in microwave synthesis.

  • Reduce Reactant Concentration: High concentrations can lead to rapid gas evolution. Try diluting the reaction mixture.

  • Stepwise Heating: Program the microwave reactor to ramp up to the target temperature in stages to allow for more controlled heating.

  • Solvent Volatility: Use a solvent with a higher boiling point to reduce vapor pressure at the reaction temperature.

Ultrasound-Assisted Synthesis

Question: My ultrasound-assisted reaction is not proceeding to completion. How can I drive it forward?

Answer: Incomplete sonochemical reactions can often be addressed by optimizing the following parameters:

  • Ultrasonic Frequency and Power: The efficiency of acoustic cavitation can be dependent on the frequency and power of the ultrasound. If your equipment allows, try adjusting these parameters.

  • Reaction Temperature: While sonication provides localized heating, the bulk temperature of the reaction can still be important. You may need to gently heat the ultrasonic bath.

  • Solvent Viscosity and Vapor Pressure: The choice of solvent can impact the effectiveness of cavitation. Solvents with lower viscosity and higher vapor pressure tend to be more effective.

  • Placement in the Ultrasonic Bath: The position of the reaction flask in the ultrasonic bath can affect the intensity of sonication it receives. Try repositioning the flask to find the most active zone.

Question: I am observing significant byproduct formation in my ultrasound-assisted synthesis. How can this be minimized?

Answer: Byproduct formation can be a result of the high-energy environment created by cavitation.

  • Lower the Power: Reducing the ultrasonic power can sometimes minimize side reactions.

  • Control the Temperature: Use a cooling bath to maintain a lower bulk reaction temperature, which can help improve selectivity.

  • Degas the Solvent: Dissolved gases can interfere with cavitation. Degassing the solvent prior to the reaction can sometimes lead to cleaner reactions.

Experimental Protocols

Protocol 1: Microwave-Assisted Van Leusen Synthesis of 5-Aryl-4-methyloxazoles

This protocol provides a general procedure for the synthesis of 5-aryl-4-methyloxazoles using microwave irradiation.[3]

Materials and Reagents:

  • Substituted aromatic aldehyde (1.0 mmol)

  • 1-Tosylethyl isocyanide (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (5 mL)

  • 10 mL microwave reactor vial with a stir bar

  • Monitored microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted aromatic aldehyde (1.0 mmol), 1-tosylethyl isocyanide (1.0 mmol), and potassium carbonate (2.0 mmol).[3]

  • Add methanol (5 mL) to the vial and seal it with a cap.[3]

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at 65°C for 8 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[3]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.[3]

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 5-aryl-4-methyloxazole derivative.[3]

Protocol 2: Ultrasound-Assisted Synthesis of 2-Amino-4-(4-nitrophenyl)-1,3-oxazole in a Deep Eutectic Solvent

This protocol describes a highly efficient and green synthesis of a 2-amino-oxazole derivative using an environmentally benign deep eutectic solvent (DES) as the reaction medium under ultrasound irradiation.[5]

Materials and Reagents:

  • 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 mmol)

  • Urea (1.2 mmol)

  • Choline chloride

  • Ultrasonic bath (35 kHz, 300 W)

Procedure:

  • DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.[5]

  • Reactant Preparation: In a 25 mL round-bottom flask, add 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 mmol) and urea (1.2 mmol).[5]

  • Solvent Addition: Add the prepared choline chloride:urea (1:2) DES (3 mL) to the flask.[5]

  • Sonication: Place the reaction flask in an ultrasonic bath. Irradiate the mixture at room temperature for 8-10 minutes. Monitor the reaction by TLC.[5]

  • Work-up and Isolation: After completion, add distilled water (10 mL) to the reaction mixture. The product will precipitate out of the solution.[5]

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be recrystallized from an ethanol/water mixture to yield the pure 2-amino-4-(4-nitrophenyl)-1,3-oxazole.[5]

Visualizations

Traditional_vs_Green_Workflow cluster_0 Traditional Synthesis (e.g., Robinson-Gabriel) cluster_1 Green Synthesis (e.g., Microwave-Assisted) start_trad 2-Acylamino-ketone reagent_trad Hazardous Reagent (e.g., conc. H₂SO₄) start_trad->reagent_trad condition_trad High Temperature (90-100°C) Long Reaction Time (2-6 hours) reagent_trad->condition_trad workup_trad Aqueous Workup & Extraction condition_trad->workup_trad product_trad Oxazole Product workup_trad->product_trad waste_trad Hazardous Waste workup_trad->waste_trad start_green Aldehyde + TosMIC reagent_green Greener Reagent (e.g., K₃PO₄ in IPA) start_green->reagent_green condition_green Microwave Irradiation (65°C) Short Reaction Time (8 minutes) reagent_green->condition_green workup_green Simple Workup & Extraction condition_green->workup_green product_green Oxazole Product workup_green->product_green waste_green Benign Waste workup_green->waste_green

Caption: A comparison of traditional and green synthesis workflows for oxazoles.

Troubleshooting_Microwave_Low_Yield issue Low Yield in Microwave Synthesis check_reagents Verify Reagent & Solvent Quality issue->check_reagents optimize_conditions Optimize Reaction Conditions issue->optimize_conditions check_setup Check Vessel & Stirring issue->check_setup solution Improved Yield check_reagents->solution temp Adjust Temperature optimize_conditions->temp time Optimize Time (TLC/LC-MS) optimize_conditions->time power Adjust Power optimize_conditions->power solvent Change Solvent optimize_conditions->solvent check_setup->solution temp->solution time->solution power->solution solvent->solution

Caption: A troubleshooting workflow for low yields in microwave-assisted synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using green chemistry approaches for oxazole synthesis?

A1: The primary advantages include:

  • Enhanced Safety: Reduces the use and generation of hazardous substances, creating a safer laboratory environment.[2]

  • Increased Efficiency: Often leads to shorter reaction times and higher yields compared to conventional methods.[2]

  • Environmental Responsibility: Minimizes waste and pollution, aligning with sustainable scientific practices.

  • Energy Savings: Techniques like microwave and ultrasound synthesis are generally more energy-efficient.[3]

Q2: Are there any disadvantages to using microwave or ultrasound-assisted synthesis?

A2: While highly advantageous, there are some considerations:

  • Specialized Equipment: These methods require specific microwave reactors or ultrasonic baths, which may not be available in all laboratories.

  • Scalability: Scaling up reactions from the laboratory to an industrial scale can present challenges that require specialized engineering solutions.

  • Reaction Optimization: While often straightforward, some reactions may require careful optimization of parameters such as power, frequency, and temperature to achieve the desired outcome.

Q3: Can ionic liquids or deep eutectic solvents be reused?

A3: Yes, one of the significant advantages of using ionic liquids and deep eutectic solvents is their potential for recycling and reuse. After the reaction, the product can often be extracted, and the solvent can be recovered and used in subsequent reactions, further enhancing the green credentials of the synthesis.[1]

Q4: How do I know which greener method is best for my specific reaction?

A4: The choice of method depends on several factors, including the specific substrates, the desired scale of the reaction, and the available equipment.

  • Microwave-assisted synthesis is often a good starting point for rapid reaction screening and optimization due to the significant time savings.

  • Ultrasound-assisted synthesis can be particularly effective for heterogeneous reactions or when milder bulk temperatures are required.

  • The use of greener solvents like ILs or DES can be explored in conjunction with either heating method to further reduce the environmental impact.

It is often beneficial to consult the literature for similar transformations to see which methods have been successful.

References

Technical Support Center: Managing Competing Reaction Pathways in Oxazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in oxazole synthesis?

A1: The most frequent challenges in oxazole synthesis include low product yields, the formation of side products, and a lack of regioselectivity when using unsymmetrical starting materials.[1][2] These issues often stem from competing reaction pathways that can be influenced by factors such as the choice of reagents, reaction conditions, and the electronic and steric properties of the substrates.[2]

Q2: How do I choose the appropriate synthetic method for my target oxazole?

A2: The choice of synthesis method depends on the desired substitution pattern of the oxazole and the nature of the available starting materials.

  • Robinson-Gabriel Synthesis: Suitable for 2,5-disubstituted or 2,4,5-trisubstituted oxazoles, starting from 2-acylamino ketones.[3] It often involves harsh acidic conditions, which may not be suitable for sensitive substrates.[1]

  • Van Leusen Oxazole Synthesis: A versatile method for producing 5-substituted, 4-substituted, or 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] It generally proceeds under milder conditions than the Robinson-Gabriel synthesis.[4]

  • Fischer Oxazole Synthesis: A classic method for synthesizing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde under anhydrous acidic conditions.[5]

  • Cornforth-Meyers Synthesis: This method involves the thermal rearrangement of 4-acyloxazoles and is particularly useful for the synthesis of amino acids where oxazoles are intermediates.[6]

  • Metal-Catalyzed Syntheses: Modern methods using catalysts based on palladium, copper, or gold offer high efficiency and regioselectivity under mild conditions for a broad range of substrates.[7]

Q3: What are regioisomers in the context of oxazole synthesis, and why are they problematic?

A3: Regioisomers are structural isomers that differ in the placement of substituents on the oxazole ring.[2] They commonly arise when using unsymmetrical starting materials in classical methods like the Robinson-Gabriel synthesis.[2] The formation of a mixture of regioisomers complicates product purification, reduces the yield of the desired compound, and can lead to inconsistent results in biological assays.[2]

Troubleshooting Guides

Robinson-Gabriel Oxazole Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete cyclodehydration.[1]Optimize the dehydrating agent (see Table 1). Increase reaction temperature, but monitor for decomposition.[1]
Starting material decomposition under harsh acidic conditions.[1]Use a milder dehydrating agent such as trifluoroacetic anhydride (TFAA) or a triphenylphosphine/iodine system.[1]
Significant Byproduct Formation Enamide Formation: Competing elimination of water from the 2-acylamino-ketone.[3]Modify reaction conditions by altering the temperature or the dehydrating agent to disfavor this pathway.[3]
Hydrolysis of Intermediates: Presence of water in the reaction.[3]Ensure all reagents and solvents are anhydrous. Use a more powerful dehydrating agent to scavenge any water present.[3]
Polymerization/Tar Formation: Highly reactive starting materials or intermediates under strong acid catalysis.[1]Lower the reaction temperature and/or use a lower concentration of the acid catalyst.[1]
Mixture of Regioisomers Use of an unsymmetrical 2-acylamino-ketone leading to the formation of two different enol/enolate intermediates.[2]Modify the substrate to favor the formation of one enol/enolate through electronic or steric effects. Consider a different synthetic route that offers better regiocontrol.[2]
Dehydrating AgentTypical SolventsTypical ConditionsAdvantagesDisadvantages
Concentrated H₂SO₄Acetic Anhydride90-100°CReadily available, inexpensive.Harsh conditions, can lead to decomposition and low yields.[8]
Polyphosphoric Acid (PPA)-High TemperatureCan offer better yields than H₂SO₄ for some substrates.[8]Harsh conditions, viscous medium.
Phosphorus Oxychloride (POCl₃)DMF90°CEffective dehydrating agent.Can be harsh, requires careful handling.
Trifluoroacetic Anhydride (TFAA)Ethereal SolventsRoom Temp to RefluxMild conditions, suitable for solid-phase synthesis.Expensive, can be too reactive for some substrates.
Van Leusen Oxazole Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Oxazole Incomplete elimination of the tosyl group: Formation of a stable 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[9]Increase the reaction temperature after the initial addition of reagents. Use a stronger, non-nucleophilic base like potassium tert-butoxide or DBU.[9]
Decomposition of TosMIC: Presence of water can lead to the formation of N-(tosylmethyl)formamide.[9]Ensure strictly anhydrous conditions.[9]
Nitrile Byproduct Formation Presence of ketone impurities in the aldehyde starting material: Ketones react with TosMIC to form nitriles.[9]Purify the aldehyde by distillation or chromatography before use.[9]
Difficulty in Purification Presence of p-toluenesulfinic acid byproduct. Wash the crude product with a sodium hydrosulfide (NaHS) solution.
BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃MethanolReflux685
t-BuOKTHFRoom Temp292
DBUAcetonitrile50488
Et₃NMethanolReflux1265

Note: Yields are illustrative and can vary based on specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole[11]
  • Preparation: To a solution of 2-acetamido-1-phenylethan-1-one (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.2 eq) dropwise at 0°C with stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 95°C for 2 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford 2,5-diphenyloxazole.

Protocol 2: Van Leusen Synthesis of 5-Phenyloxazole[10]
  • Preparation: To a solution of benzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in anhydrous methanol (10 mL), add anhydrous potassium carbonate (1.5 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Fischer Synthesis of 2,5-Diphenyloxazole[5]
  • Preparation: Dissolve mandelonitrile (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether.

  • Reaction: Bubble dry hydrogen chloride gas through the solution at 0°C for 1.5 hours. Then, allow the reaction mixture to stand at room temperature overnight.

  • Isolation: Collect the precipitated 2,5-diphenyloxazole hydrochloride salt by filtration and wash with anhydrous diethyl ether.

  • Neutralization: Treat the hydrochloride salt with aqueous sodium bicarbonate solution to obtain the free base.

  • Purification: Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 2,5-diphenyloxazole.

Signaling Pathways and Experimental Workflows

Robinson_Gabriel_Pathway cluster_main Main Reaction Pathway cluster_side Competing Pathway start 2-Acylamino-ketone enol Enol/Enolate Intermediate start->enol Acid catalyst enamide Enamide (Side Product) start->enamide Elimination of H2O oxazoline Oxazoline Intermediate enol->oxazoline Cyclization oxazole Oxazole oxazoline->oxazole Dehydration

Caption: Main and competing pathways in the Robinson-Gabriel synthesis.

Regioisomer_Formation start Unsymmetrical 2-Acylamino-ketone enol1 Enol/Enolate 1 (Kinetic/Thermodynamic) start->enol1 Deprotonation (Site A) enol2 Enol/Enolate 2 (Thermodynamic/Kinetic) start->enol2 Deprotonation (Site B) oxazole1 Regioisomer 1 enol1->oxazole1 Cyclization & Dehydration oxazole2 Regioisomer 2 enol2->oxazole2 Cyclization & Dehydration Van_Leusen_Pathway cluster_main Main Reaction Pathway cluster_side Competing Pathway (with Ketone Impurity) start Aldehyde + TosMIC alkoxide Intermediate Alkoxide start->alkoxide Base-mediated addition oxazoline 4-Tosyl-4,5-dihydrooxazole (Oxazoline Intermediate) alkoxide->oxazoline 5-endo-dig cyclization oxazole Oxazole oxazoline->oxazole Elimination of p-toluenesulfinic acid ketone Ketone Impurity + TosMIC nitrile Nitrile (Side Product) ketone->nitrile Reaction Troubleshooting_Workflow start Experiment Performed analysis Analyze Crude Reaction (TLC, LC-MS, NMR) start->analysis issue Identify Issue analysis->issue low_yield Low Yield/ Incomplete Reaction issue->low_yield Predominantly starting material byproducts Byproduct Formation issue->byproducts Unidentified spots/ peaks regioisomers Mixture of Regioisomers issue->regioisomers Isomeric mixture detected solve_yield Optimize Conditions: - Stronger Reagent - Higher Temperature - Longer Time low_yield->solve_yield solve_byproducts Modify Conditions: - Milder Reagent - Lower Temperature - Anhydrous Conditions byproducts->solve_byproducts solve_regio Modify Substrate or Change Synthetic Route regioisomers->solve_regio

References

Technical Support Center: Scaling Up the Synthesis of (2-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of (2-Methyl-1,3-oxazol-4-yl)methanol (CAS: 141567-53-5). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in scaling up your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and adaptable methods for the synthesis of 2,4-disubstituted oxazoles like this compound are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The choice between these routes often depends on the availability of starting materials and desired scale.

Q2: I am experiencing low yields in my synthesis. What are the common causes?

A2: Low yields in oxazole synthesis can stem from several factors. For the Robinson-Gabriel synthesis, incomplete cyclodehydration of the 2-acylamino-ketone intermediate is a frequent issue. In the Van Leusen synthesis, the presence of ketone impurities in the aldehyde starting material can lead to the formation of nitrile byproducts instead of the desired oxazole. Additionally, the stability of tosylmethyl isocyanide (TosMIC) is crucial, as it can decompose in the presence of moisture.

Q3: What are the key challenges when scaling up the synthesis of this compound?

A3: Scaling up oxazole synthesis presents challenges related to reaction temperature control, efficient mixing, and purification. Exothermic reactions, particularly in the Robinson-Gabriel synthesis using strong acids, require careful thermal management to prevent side reactions and degradation. In the Van Leusen synthesis, ensuring homogenous mixing of reagents, especially when dealing with slurries of bases like potassium carbonate, is critical for consistent results. Purification at a larger scale may necessitate transitioning from column chromatography to crystallization or distillation, which requires process optimization.

Q4: How can I purify the final product, this compound?

A4: The purification of this compound, a solid compound, can be achieved through several methods. For laboratory scale, column chromatography on silica gel is effective. For larger quantities, recrystallization from a suitable solvent system is often the preferred method. The choice of solvent will depend on the impurity profile of the crude product.

Troubleshooting Guides

Robinson-Gabriel Synthesis Troubleshooting
Observed Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete cyclodehydration of the 2-acylamino-ketone intermediate.Optimize the dehydrating agent (e.g., switch from H₂SO₄ to P₂O₅ or POCl₃). Increase the reaction temperature, while monitoring for decomposition.
Degradation of starting material or product under harsh acidic conditions.Use a milder dehydrating agent. Reduce the reaction time and work up the reaction as soon as it is complete.
Formation of Multiple Byproducts Side reactions due to high temperatures or prolonged reaction times.Lower the reaction temperature and monitor the reaction progress closely using TLC or LC-MS.
Presence of impurities in the starting 2-acylamino-ketone.Purify the starting material before use.
Difficulty in Product Isolation The product is soluble in the aqueous work-up solution.Perform multiple extractions with an appropriate organic solvent. Adjust the pH of the aqueous layer to suppress the solubility of the product.
Van Leusen Oxazole Synthesis Troubleshooting
Observed Problem Potential Cause Suggested Solution
Low or No Product Yield Decomposition of the TosMIC reagent.Ensure TosMIC is stored in a desiccator and handled under an inert atmosphere if possible.
Incomplete reaction.Increase the reaction time or temperature. Ensure the base is of good quality and sufficient quantity.
Formation of Nitrile Byproduct Presence of ketone impurities in the aldehyde starting material.Purify the aldehyde by distillation or chromatography before use.
Formation of Stable Oxazoline Intermediate Incomplete elimination of the tosyl group.Use a stronger base or a higher reaction temperature to promote the elimination step.
Emulsion during Work-up Presence of sulfinic acid byproduct.Wash the organic layer with a sodium hydrosulfide (NaHS) solution. Adding brine can also help to break the emulsion.

Comparative Data of Synthetic Routes

The following table provides a general comparison of the two primary synthetic routes for preparing this compound. The data is based on typical yields and conditions for analogous oxazole syntheses and should be optimized for the specific target molecule.

Parameter Robinson-Gabriel Synthesis Van Leusen Oxazole Synthesis
Starting Materials 2-Acylamino-ketoneAldehyde, Tosylmethyl isocyanide (TosMIC)
Key Reagents Strong dehydrating agent (e.g., H₂SO₄, P₂O₅)Base (e.g., K₂CO₃)
Reaction Temperature Often elevated (can be >100 °C)Generally milder (reflux in methanol)
Reaction Time Typically 1-4 hoursTypically 4-12 hours
Reported Yields (for analogous compounds) 60-85%70-90%
Scalability Considerations Exothermic nature requires careful temperature control. Corrosive reagents may require specialized equipment.Heterogeneous reaction mixture requires efficient stirring. TosMIC can be costly for very large scales.

Experimental Protocols

Disclaimer: The following protocols are adapted from general and well-established methods for the synthesis of substituted oxazoles. They should be considered as a starting point and may require optimization for the specific synthesis of this compound.

Protocol 1: Robinson-Gabriel Synthesis of this compound

This protocol involves the cyclodehydration of a 2-acetamido-3-hydroxypropan-2-one intermediate.

Step 1: Synthesis of the 2-Acylamino-ketone Intermediate

  • This intermediate would need to be synthesized in a prior step, for example, from a suitable amino alcohol derivative.

Step 2: Cyclodehydration to form this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the 2-acetamido-3-hydroxypropan-2-one intermediate (1.0 equivalent).

  • Reagent Addition: Carefully add a strong dehydrating agent, such as concentrated sulfuric acid (a catalytic amount) or polyphosphoric acid (as the solvent).

  • Reaction: Heat the mixture to 100-120 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Protocol 2: Van Leusen Synthesis of this compound

This protocol utilizes an appropriate aldehyde and tosylmethyl isocyanide (TosMIC).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde precursor (e.g., a protected form of glycolaldehyde) (1.0 equivalent) and tosylmethyl isocyanide (TosMIC) (1.1 equivalents) in methanol.

  • Base Addition: To the stirred solution, add potassium carbonate (1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (around 65 °C) and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate. Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash chromatography on silica gel or recrystallization to yield pure this compound.

Visualizations

Experimental Workflow: Robinson-Gabriel Synthesis

Robinson_Gabriel_Workflow start Start: 2-Acylamino-ketone Intermediate reaction Cyclodehydration (H₂SO₄ or PPA) start->reaction workup Aqueous Work-up & Neutralization reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography or Recrystallization) extraction->purification end End Product: This compound purification->end

Caption: Workflow for the Robinson-Gabriel Synthesis.

Experimental Workflow: Van Leusen Oxazole Synthesis

Van_Leusen_Workflow start Start: Aldehyde & TosMIC reaction Base-mediated condensation (K₂CO₃ in Methanol) start->reaction workup Solvent Removal & Aqueous Quench reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography or Recrystallization) extraction->purification end End Product: This compound purification->end

Caption: Workflow for the Van Leusen Oxazole Synthesis.

Logical Relationship: Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Degradation? start->degradation side_products Side Products? start->side_products solution1 Increase reaction time/temp Check reagent purity/activity incomplete_reaction->solution1 Yes solution2 Use milder conditions Reduce reaction time degradation->solution2 Yes solution3 Optimize stoichiometry Purify starting materials side_products->solution3 Yes

Caption: Troubleshooting workflow for low synthesis yield.

Technical Support Center: Column Chromatography Purification of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the column chromatography purification of oxazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Stationary Phase Selection & Compound Stability

Q1: My oxazole derivative shows significant degradation and low recovery after silica gel column chromatography. What is the likely cause and how can I prevent this?

A1: Degradation on silica gel is a common issue for certain oxazole derivatives, especially those sensitive to acidic conditions. The silica surface can act as a Lewis acid, potentially causing hydrolytic ring-opening or other decomposition pathways.[1]

Troubleshooting Steps:

  • Assess Compound Stability: Before performing column chromatography, assess the stability of your compound on silica gel using a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and elute it again with the same solvent system. If the spot deviates from the diagonal, it indicates instability.[2][3]

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a basic additive, such as triethylamine (typically 0.1-1%).[1][4]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase.[1]

    • Neutral Alumina: Can be a good alternative for acid-sensitive compounds.

    • Florisil: Another option for separating compounds that are sensitive to silica gel.[2]

  • Reversed-Phase Chromatography: For highly polar or acid-sensitive oxazoles, reversed-phase chromatography using a C18-functionalized silica gel is a viable option.[1][5][6][7]

Mobile Phase & Elution Problems

Q2: I'm having difficulty finding a suitable solvent system to separate my oxazole derivative from impurities. How should I approach mobile phase optimization?

A2: The key is to find a solvent system that provides a good separation factor (α) between your target compound and impurities. This is typically achieved through systematic screening of different solvent systems using Thin Layer Chromatography (TLC) first.

Troubleshooting Steps:

  • TLC Screening: Start by testing a range of solvent systems with varying polarities. Common systems for oxazole derivatives include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[8][9][10]

  • Target Rf Value: Aim for an Rf value of approximately 0.2-0.4 for your target compound on the TLC plate. This generally translates to good elution behavior on a column.[11]

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.[1]

  • Three-Component Solvent Systems: For particularly challenging separations, a three-component solvent system can sometimes provide better selectivity.[12]

Q3: My compound is streaking or "tailing" on the column, leading to poor separation and mixed fractions. What causes this and how can I fix it?

A3: Streaking, or tailing, can be caused by several factors, including column overloading, strong interactions between your compound and the stationary phase, or poor solubility in the mobile phase.[4]

Troubleshooting Steps:

  • Reduce Sample Load: Overloading the column is a common cause of tailing. As a general rule, use a silica gel to crude compound ratio of at least 50:1 (w/w).

  • Add a Modifier to the Mobile Phase:

    • For acidic compounds , adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can improve peak shape.[1][4]

    • For basic compounds (many oxazoles have basic nitrogen atoms), adding a small amount of triethylamine or ammonia in methanol (0.1-1%) can prevent interaction with acidic silanol groups and reduce tailing.[4][10]

  • Ensure Proper Sample Application: Dissolve the crude sample in a minimal amount of solvent and apply it to the column in a concentrated band.[3] If the sample is not very soluble in the eluent, consider "dry loading".[3]

Q4: An impurity is co-eluting with my desired oxazole derivative. How can I improve the resolution?

A4: Co-elution occurs when your compound and an impurity have very similar affinities for the stationary and mobile phases.[13]

Troubleshooting Steps:

  • Optimize the Mobile Phase: Even small changes in the solvent system can alter selectivity. Try different solvent combinations. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol or a system containing toluene.[10][12]

  • Change the Stationary Phase: If mobile phase optimization fails, switching to a different stationary phase (e.g., from silica to alumina or a bonded phase like diol or cyano) can significantly alter the separation mechanism and resolve the co-eluting peaks.

  • Consider Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity, which is a different principle than the polarity-based separation of normal-phase chromatography. This change in selectivity is often effective at resolving co-eluting compounds.[5][6][7]

Data Presentation

Table 1: Common Solvent Systems for Oxazole Purification

Non-Polar SolventPolar SolventTypical Ratio RangeNotes
Hexanes/Pet. EtherEthyl Acetate9:1 to 1:1A standard system for many moderately polar oxazoles.[8][9]
Hexanes/Pet. EtherDichloromethane9:1 to 1:1Offers different selectivity compared to ethyl acetate.
ChloroformMethanol10:1 to 20:1Suitable for more polar oxazole derivatives.[9]
DichloromethaneMethanol99:1 to 95:5Good for polar compounds.[10]
TolueneEthyl Acetate9:1 to 1:1Can be effective for separating aromatic oxazoles.[12]

Table 2: Stationary Phase Selection Guide

Stationary PhaseCompound TypeWhen to Use
Normal Phase
Silica Gel (pH ~4-5)Most non-polar to moderately polar, non-acid sensitive oxazoles.Standard, first-choice stationary phase for many applications.[8][9]
Neutral AluminaAcid-sensitive oxazoles, basic oxazoles.When degradation is observed on silica gel.[1]
Reversed Phase
C18 (ODS)Polar oxazoles, oxazole carboxylic acids, compounds unstable on silica.When compounds are too polar for normal phase or are acid-sensitive.[1][5]

Experimental Protocols

Protocol 1: General Flash Column Chromatography Procedure

  • Solvent System Selection: Based on TLC analysis, choose a solvent system that gives the target oxazole derivative an Rf of ~0.2-0.4.

  • Column Packing:

    • Insert a cotton or fritted glass plug at the bottom of a glass column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude oxazole derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.[3]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • If using a gradient, start with the less polar solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in an array of test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oxazole derivative.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Selection Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute Column Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Oxazole Derivative Evaporate->Pure

Caption: General workflow for column chromatography purification.

troubleshooting_guide Start Problem with Purification Issue_Recovery Low Recovery/ Degradation? Start->Issue_Recovery Issue_Separation Poor Separation/ Co-elution? Start->Issue_Separation Issue_Tailing Peak Tailing/ Streaking? Start->Issue_Tailing Sol_Deactivate Deactivate Silica (e.g., with Et3N) Issue_Recovery->Sol_Deactivate Yes Sol_AltStationary Use Alternative Stationary Phase (Alumina, C18) Issue_Recovery->Sol_AltStationary If deactivation fails Sol_OptimizeMobile Optimize Mobile Phase (Solvent & Gradient) Issue_Separation->Sol_OptimizeMobile Yes Sol_ChangeStationary Change Stationary Phase (e.g., Alumina, Cyano) Issue_Separation->Sol_ChangeStationary If optimization fails Sol_ReduceLoad Reduce Sample Load Issue_Tailing->Sol_ReduceLoad Yes Sol_AddModifier Add Modifier to Eluent (e.g., AcOH, Et3N) Issue_Tailing->Sol_AddModifier Also consider

Caption: Troubleshooting decision tree for common chromatography issues.

References

Preventing oxazole ring cleavage under harsh nucleophilic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the cleavage of the oxazole ring, particularly under harsh nucleophilic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the oxazole ring prone to cleavage under nucleophilic conditions?

A1: The oxazole ring's susceptibility to cleavage stems from the electronic properties of its structure. The C2 position (between the oxygen and nitrogen atoms) is the most electron-deficient and, therefore, the most acidic and susceptible to nucleophilic attack.[1][2][3][4] In many cases, nucleophilic attack at this C2 position leads directly to ring cleavage rather than a simple substitution reaction.[1][2] Strong bases can deprotonate the C2 proton (pKa ≈ 20), which also leads to ring opening and the formation of an isocyanide intermediate.[2][4][5]

Q2: What factors increase the likelihood of oxazole ring cleavage?

A2: Several factors can promote the degradation of the oxazole ring:

  • Strong Nucleophiles: Potent nucleophiles, such as ammonia or organolithium reagents, readily attack the C2 position, initiating ring cleavage.[1][2]

  • Harsh Basic Conditions: Strong bases can deprotonate the C2 position, leading to unstable intermediates that fragment.[4][5]

  • Electron-Withdrawing Substituents: The presence of electron-withdrawing groups, especially at the C4 position, can further increase the electron deficiency at C2, making it an easier target for nucleophiles.[1]

  • Leaving Groups at C2: A good leaving group (e.g., a halogen) at the C2 position can facilitate nucleophilic substitution, but under many conditions, ring cleavage remains a competitive and often dominant pathway.[1][3][5]

Q3: How can I prevent oxazole ring cleavage during my reaction?

A3: The primary strategies involve protecting the vulnerable C2 position, optimizing reaction conditions, and making strategic synthetic choices.

  • C2-Protecting Groups: Introducing a protecting group at the C2 position is a highly effective strategy. The triisopropylsilyl (TIPS) group has been shown to be particularly robust.[6][7]

  • Milder Conditions: Employ the mildest possible reaction conditions. This can include using less potent nucleophiles, non-nucleophilic bases, lower reaction temperatures, and shorter reaction times.

  • Strategic Synthesis: Design the synthetic route to introduce the oxazole ring late in the sequence, after any harsh nucleophilic steps have been completed.

Q4: What is the best protecting group for the oxazole C2 position?

A4: The triisopropylsilyl (TIPS) group is considered a highly effective and practical protecting group for the C2 position. It is stable throughout non-acidic aqueous workups and silica gel chromatography.[6][7] Other silyl groups like trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) have been shown to be unstable under these conditions.[6][7] The TIPS group can be easily removed under mild acidic conditions to regenerate the C2-unsubstituted oxazole.[6][7]

Q5: Are there alternative heterocyclic rings that are more stable to nucleophiles?

A5: Yes. If the specific electronic properties of the aromatic oxazole are not essential, its reduced form, oxazoline, can be a more stable alternative. The oxazoline ring is thermally stable and generally resistant to nucleophiles, bases, weak acids, and hydrolysis.[8]

Troubleshooting Guide: Unexpected Oxazole Cleavage

If you observe degradation of your oxazole-containing compound, consult the following table for potential causes and solutions.

Potential Cause Proposed Solution(s)
Harsh Nucleophile/Base Lower the reaction temperature.Reduce the reaction time.Use a milder nucleophile or a non-nucleophilic base.
Deprotonation at C2 Protect the C2 position with a TIPS group before proceeding with the reaction.[6][7]Avoid strong, non-nucleophilic bases if the C2 position is unprotected.
Instability during Workup Ensure the aqueous workup is performed under neutral or non-acidic conditions.The TIPS-protected oxazole shows greater stability to aqueous workups.[6][7]
Degradation on Silica Gel Use deactivated (neutral) silica gel for chromatography.Consider alternative purification methods like recrystallization or reverse-phase chromatography.The TIPS protecting group enhances stability on silica gel.[7]

Data Presentation

Table 1: Comparison of Silyl Protecting Groups for the Oxazole C2-Position

Protecting GroupStability to Workup & ChromatographyDeprotection ConditionsReference
TMS (Trimethylsilyl)Partial or complete instabilityN/A (Unstable)[6][7]
TBS (tert-Butyldimethylsilyl)Partial or complete instabilityN/A (Unstable)[6][7]
TIPS (Triisopropylsilyl)StableMild aqueous acid[6][7]

Experimental Protocols

Protocol 1: Protection of the Oxazole C2-Position with TIPS

This protocol is adapted from Miller, R. A., et al., J. Org. Chem. 2005.[6][7]

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the C2-unsubstituted oxazole in anhydrous tetrahydrofuran (THF) (approx. 0.3 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (n-BuLi) (typically 1.05 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes. The C2-lithio intermediate formed is often unstable and should be used immediately.[1][7]

  • Silylation: Add triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (typically 1.1 equivalents) dropwise to the reaction mixture.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[7]

Protocol 2: Deprotection of a 2-TIPS-Oxazole

This protocol is adapted from Miller, R. A., et al., J. Org. Chem. 2005.[6][7]

  • Dissolution: Dissolve the 2-TIPS-oxazole in a suitable solvent mixture, such as THF and water.

  • Acidification: Add a dilute aqueous acid (e.g., 1 M hydrochloric acid (HCl) or acetic acid) to the solution.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify as needed.

Visualizations

Caption: Mechanism of nucleophilic attack at C2 leading to ring cleavage.

Protection_Workflow start Reaction involves harsh nucleophilic/basic conditions? protect Protect C2 with TIPS group (Protocol 1) start->protect Yes proceed Proceed with caution (monitor for cleavage) start->proceed No reaction Perform desired reaction (e.g., functionalize C4/C5) protect->reaction deprotect Deprotect C2 using mild acid (Protocol 2) reaction->deprotect end Final Product deprotect->end proceed->end

Caption: Decision workflow for implementing a C2-protection strategy.

Stability_Comparison Oxazole Oxazole (Aromatic) Stability1 Susceptible to: - Strong Nucleophiles - C2 Deprotonation - Ring Cleavage Oxazole->Stability1 Oxazoline Oxazoline (Non-Aromatic) Stability2 Generally Resistant to: - Nucleophiles - Bases & Weak Acids - Hydrolysis Oxazoline->Stability2

Caption: Comparative stability of the oxazole versus the oxazoline ring.

References

Validation & Comparative

A Comparative Analytical Guide: (2-Methyl-1,3-oxazol-4-yl)methanol and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the analytical characteristics of (2-Methyl-1,3-oxazol-4-yl)methanol and its commercially available isomer, (5-methyl-1,3-oxazol-4-yl)methanol. Due to the limited availability of public experimental data for this compound, this guide utilizes the comprehensive data of its structural isomer to provide a robust comparative framework for researchers working with similar oxazole-based compounds.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the known and predicted analytical data for this compound and the experimentally determined data for (5-methyl-1,3-oxazol-4-yl)methanol. This side-by-side comparison is essential for understanding the subtle yet significant differences in their analytical signatures that arise from the positional variation of the methyl group on the oxazole ring.

PropertyThis compound(5-methyl-1,3-oxazol-4-yl)methanol
Molecular Formula C₅H₇NO₂C₅H₇NO₂
Molecular Weight 113.11 g/mol 113.11 g/mol
CAS Number 141567-53-5874821-67-7
Melting Point Not available47-49°C
¹H NMR (400 MHz, CDCl₃), δ, ppm Predicted shifts would differ7.71 (1H, s, H oxazole); 4.48 (2H, s, CH₂OH); 4.20 (1H, br. s, OH); 2.29 (3H, s, CH₃)
¹³C NMR (126 MHz, CDCl₃), δ, ppm Predicted shifts would differ149.4; 145.4; 133.7; 55.5; 10.0
Mass Spectrum (CI), m/z Not available114 [M+H]⁺ (58%), 96 [M-OH]⁺ (100%)

Analytical Characterization Workflow

The structural elucidation of novel or known chemical compounds follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structure Elucidation Compound Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data_Integration Data Integration and Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A generalized workflow for the analytical characterization of a chemical compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable analytical data. The following are typical procedures for the key analytical techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition:

      • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

      • Use a relaxation delay of at least 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

      • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Attenuated Total Reflectance (ATR) FT-IR:

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

    • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Spectrum Acquisition: Record the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

    • Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Chemical Ionization (CI) Mass Spectrometry:

    • Sample Introduction: Introduce the sample into the ion source, typically via direct infusion or after separation by gas chromatography (GC).

    • Ionization: Use a reagent gas (e.g., methane, ammonia) to ionize the sample molecules through proton transfer or adduct formation. This is a soft ionization technique that often preserves the molecular ion.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

This guide provides a foundational comparison and standardized protocols to aid researchers in the analytical characterization of this compound and related compounds. The detailed data for the isomeric (5-methyl-1,3-oxazol-4-yl)methanol serves as a valuable reference point for spectroscopic interpretation and quality control.

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of (2-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (2-Methyl-1,3-oxazol-4-yl)methanol, a key building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents high-quality predicted data and compares it with experimental data for a structurally similar alternative, 2,4-dimethyloxazole, offering valuable insights for spectral interpretation and characterization.

¹H and ¹³C NMR Data at a Glance

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the comparable compound, 2,4-dimethyloxazole. These values are crucial for identifying the chemical environment of each proton and carbon atom within the molecules.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)Multiplicity
-CH₃2.45Singlet
-CH₂OH4.58Singlet
Oxazole H-57.55Singlet
-OH(Variable)Broad Singlet

Predicted data is based on computational models and should be used as a reference. Actual experimental values may vary.

Table 2: Experimental ¹H NMR Data for 2,4-dimethyloxazole

ProtonsChemical Shift (ppm)Multiplicity
2-CH₃2.41Singlet
4-CH₃2.15Singlet
H-57.39Singlet

Table 3: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (ppm)
-CH₃13.8
-CH₂OH56.5
C-4138.9
C-5129.5
C-2161.2

Predicted data is based on computational models and should be used as a reference. Actual experimental values may vary.

Table 4: Experimental ¹³C NMR Data for 2,4-dimethyloxazole

Carbon AtomChemical Shift (ppm)
2-CH₃13.7
4-CH₃10.5
C-4145.5
C-5131.0
C-2158.5

Interpreting the Spectra: A Comparative Analysis

The predicted ¹H NMR spectrum of this compound shows a characteristic singlet for the methyl group protons around 2.45 ppm. This is in close agreement with the experimental value for the 2-methyl group in 2,4-dimethyloxazole (2.41 ppm), indicating a similar electronic environment. The methylene protons of the hydroxymethyl group are predicted to appear as a singlet at approximately 4.58 ppm. The proton on the C-5 of the oxazole ring is expected at a downfield shift of around 7.55 ppm, which is comparable to the 7.39 ppm signal observed for the H-5 proton in 2,4-dimethyloxazole. The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the methyl carbon of this compound is predicted at 13.8 ppm, closely matching the experimental value for the 2-methyl carbon in 2,4-dimethyloxazole (13.7 ppm). The methylene carbon of the hydroxymethyl group is anticipated around 56.5 ppm. The carbons of the oxazole ring are predicted at 161.2 ppm (C-2), 138.9 ppm (C-4), and 129.5 ppm (C-5). These values show a similar trend to the experimental data of 2,4-dimethyloxazole, with the C-2 carbon being the most downfield, followed by C-4 and C-5.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of organic compounds like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. Instrument Setup:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing Structural Relationships

The following diagram illustrates the logical relationship between the chemical structure of this compound and its corresponding NMR spectral data.

NMR_Analysis_Workflow cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Spectral Data Structure This compound H1_NMR 1H NMR Structure->H1_NMR Analysis C13_NMR 13C NMR Structure->C13_NMR Analysis H1_Data Chemical Shifts Multiplicity Integration H1_NMR->H1_Data Yields C13_Data Chemical Shifts C13_NMR->C13_Data Yields

Caption: Workflow of NMR analysis for structural elucidation.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. By combining predicted data with experimental data from a similar compound and adhering to a standardized experimental protocol, researchers can confidently characterize this and other novel molecules, accelerating the pace of drug discovery and development.

Comparative Mass Spectrometry of (2-Methyl-1,3-oxazol-4-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric behavior of (2-Methyl-1,3-oxazol-4-yl)methanol and its structural isomers, supported by predicted fragmentation patterns and established experimental protocols.

This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry of this compound and its structural isomers. Due to the limited availability of public experimental spectral data for these specific compounds, this guide utilizes established fragmentation principles of oxazole and alcohol moieties to predict their mass spectral behavior. This comparative framework, supplemented with detailed experimental protocols, offers valuable insights for the identification and characterization of these and similar heterocyclic compounds in research and drug development.

Predicted Mass Spectral Data

The expected major fragment ions for this compound and its isomers under electron ionization are summarized in Table 1. The predictions are based on known fragmentation patterns of substituted oxazoles and alcohols. The molecular formula for all isomers is C₅H₇NO₂ with a molecular weight of 113.12 g/mol .[1]

Table 1: Predicted Major Fragment Ions (m/z) and their Relative Abundance

m/zProposed FragmentThis compound(2-Methyl-1,3-oxazol-5-yl)methanol(5-Methyl-1,3-oxazol-4-yl)methanol
113[M]⁺•LowLowLow
112[M-H]⁺ModerateModerateModerate
98[M-CH₃]⁺LowLowModerate
84[M-CHO]⁺ / [M-C₂H₅]⁺ModerateModerateLow
82[M-CH₂OH]⁺HighHighHigh
70[C₃H₄NO]⁺ModerateModerateModerate
55[C₃H₅N]⁺•ModerateModerateModerate
43[CH₃CO]⁺ / [C₂H₅N]⁺HighHighHigh
42[C₂H₄N]⁺ModerateModerateModerate
31[CH₂OH]⁺ModerateModerateModerate

Relative abundance is predicted as Low, Moderate, or High.

Fragmentation Pathways and Logical Relationships

The fragmentation of these oxazole methanols is expected to be driven by the initial ionization of the oxazole ring or the hydroxyl group, followed by a series of characteristic cleavage reactions.

General Fragmentation Workflow

The overall process of analyzing these compounds by GC-MS can be visualized as a workflow starting from sample preparation to data analysis and interpretation.

cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound or derivatives Dilution Dilution in a volatile solvent (e.g., Methanol) Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection MassSpectrum Generation of Mass Spectrum Detection->MassSpectrum LibrarySearch Database Library Search (e.g., NIST, Wiley) MassSpectrum->LibrarySearch FragmentationAnalysis Manual Fragmentation Pattern Analysis MassSpectrum->FragmentationAnalysis StructureElucidation Structure Elucidation LibrarySearch->StructureElucidation FragmentationAnalysis->StructureElucidation

Figure 1: General workflow for the GC-MS analysis of oxazole derivatives.

Predicted Fragmentation Pathway for this compound

The fragmentation of the parent molecule is expected to follow several key pathways, including alpha-cleavage at the hydroxymethyl group, loss of small neutral molecules, and cleavage of the oxazole ring. A review of mass spectrometry of oxazoles indicates that the initial bond cleavage is often at the 1-2 bond (O-C) of the ring.[2]

M [M]⁺• (m/z 113) M_minus_H [M-H]⁺ (m/z 112) M->M_minus_H -H• M_minus_CH2OH [M-CH₂OH]⁺ (m/z 82) M->M_minus_CH2OH -•CH₂OH M_minus_CHO [M-CHO]⁺ (m/z 84) M_minus_H->M_minus_CHO -CO Fragment_70 [C₃H₄NO]⁺ (m/z 70) M_minus_CH2OH->Fragment_70 -HCN Fragment_43 [CH₃CO]⁺ (m/z 43) Fragment_70->Fragment_43 -HCN

Figure 2: Predicted fragmentation of this compound.

Experimental Protocols

A detailed experimental protocol for the analysis of polar heterocyclic compounds like this compound and its derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for the analysis of polar metabolites and heterocyclic compounds.[3][4]

I. Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For unknown samples, dissolve a known weight of the sample in a known volume of the chosen solvent. If the sample is in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

II. GC-MS Instrumentation and Conditions
  • Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.

  • Mass Spectrometer: An Agilent 5977A Mass Selective Detector (or equivalent).

  • GC Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of polar analytes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on analyte concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 240 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 30 - 300.

III. Data Acquisition and Analysis
  • Data Acquisition: Acquire the mass spectra of the standard solutions and samples using the specified GC-MS conditions.

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to the analytes of interest.

    • Extract the mass spectrum for each peak.

    • Compare the obtained mass spectra with a reference library (e.g., NIST, Wiley) for compound identification.[5]

    • Perform manual interpretation of the mass spectra to confirm the identity and elucidate the fragmentation patterns.

    • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard solutions.

Comparison with Alternatives

The mass spectrometric behavior of this compound can be compared with its structural isomers to highlight the differences in their fragmentation patterns, which can be used for their differentiation.

  • (2-Methyl-1,3-oxazol-5-yl)methanol: The position of the hydroxymethyl group at C5 is expected to influence the stability of certain fragment ions. For instance, the initial cleavage of the oxazole ring might be different, leading to a different set of fragment ions or different relative abundances compared to the 4-substituted isomer.

  • (5-Methyl-1,3-oxazol-4-yl)methanol: With the methyl group at C5, fragments involving the loss of a methyl radical ([M-15]⁺) might be more prominent. The relative positions of the methyl and hydroxymethyl groups will significantly alter the fragmentation pathways.

A detailed comparison of the experimental mass spectra of these isomers would be necessary to definitively establish their unique fragmentation fingerprints.

References

A Comparative Guide to Catalytic Systems for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the oxazole core is a critical step in the creation of numerous pharmaceuticals and biologically active compounds. This guide provides a head-to-head comparison of various catalytic systems for oxazole synthesis, supported by experimental data to aid in catalyst selection and methods development.

The oxazole motif, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The development of efficient and versatile catalytic methods for the synthesis of substituted oxazoles is therefore a significant focus in organic chemistry.[4]

This comparison focuses on some of the most prevalent and effective catalytic systems, including those based on precious metals like gold, palladium, and copper, as well as emerging iron-catalyzed and photocatalytic methods.

Performance Comparison of Catalytic Systems

The choice of catalyst has a profound impact on the yield, reaction conditions, and substrate scope of oxazole synthesis. The following table summarizes the performance of different catalysts in various oxazole synthesis reactions, providing a basis for comparison.

Catalyst SystemStarting MaterialsReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference Example
Gold(I) Complex Terminal Alkynes, Nitriles, Oxidant[2+2+1] Annulation-Toluene8012Very Good[5]
Palladium(0)/Tri(2-furyl)phosphine N-propargylamides, Aryl iodidesCoupling/Cyclization2.5Dioxane10012-2460-95[4][5]
Copper(I) Iodide Vinyl Halides, AmidesAmidation/Cyclization10Dioxane1102455-91[5]
Copper(II) Nitrate Arylacetylenes, α-amino acidsOxidative Cyclization10MeCN8012Good[5]
Iron(III) Chloride Acetylenic amidesCyclization10DCE601-2Very Good[5]
[Ru(bpy)₃]Cl₂ (Photocatalyst) α-bromoketones, BenzylaminesOxidative Cyclization1DMFRoom Temp1271-95[5][6][7][8]
Metal-Free (I₂/t-BuOOH) β-keto-enamidesOxidative Cyclization20 (I₂)Dioxane1002-572-95[5]

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table.

Protocol 1: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

This procedure is a representative example of a gold-catalyzed annulation reaction.[5]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Nitrile (5 mL)

  • 8-methylquinoline N-oxide (1.2 mmol)

  • Heterogeneous phosphine-gold(I) complex (e.g., MCM-41-PPh₃AuNTf₂) (1 mol%)

  • Anhydrous toluene (2 mL)

Procedure:

  • To a Schlenk tube, add the heterogeneous gold catalyst, terminal alkyne, and 8-methylquinoline N-oxide.

  • Add anhydrous toluene and the nitrile.

  • Stir the mixture at 80 °C for 12 hours under an inert atmosphere.

  • After completion, cool the reaction mixture to room temperature.

  • The heterogeneous catalyst can be recovered by filtration for reuse.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

This procedure is a representative example of a palladium-catalyzed coupling and cyclization reaction.[4][5]

Materials:

  • N-propargylamide (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Tri(2-furyl)phosphine (0.1 mmol, 10 mol%)

  • NaOtBu (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In a dry flask under an inert atmosphere, combine the N-propargylamide, aryl iodide, Pd₂(dba)₃, tri(2-furyl)phosphine, and NaOtBu.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Visible-Light Photocatalytic Synthesis of Substituted Oxazoles

This protocol exemplifies a modern, mild approach to oxazole synthesis.[5][6][7][8]

Materials:

  • α-bromoketone (0.5 mmol)

  • Benzylamine (0.6 mmol)

  • [Ru(bpy)₃]Cl₂ (0.005 mmol, 1 mol%)

  • K₃PO₄ (1.0 mmol)

  • CCl₃Br (0.75 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • Combine the α-bromoketone, benzylamine, [Ru(bpy)₃]Cl₂, K₃PO₄, and CCl₃Br in a reaction vessel.

  • Add anhydrous DMF and degas the solution.

  • Irradiate the mixture with blue LEDs at room temperature for 12 hours.

  • After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Visualizing the Process

The following diagrams illustrate a general workflow for catalyst screening in oxazole synthesis and a simplified logical relationship between different catalytic approaches.

G A Reactant & Catalyst Preparation B Reaction Setup (Inert atmosphere, solvent, temperature) A->B C Reaction Monitoring (TLC, GC-MS, LC-MS) B->C D Work-up & Product Isolation (Quenching, Extraction) C->D E Purification (Column Chromatography, Recrystallization) D->E F Characterization (NMR, HRMS, IR) E->F G Performance Evaluation (Yield, TON, TOF) F->G

General workflow for catalyst screening in oxazole synthesis.

G cluster_catalysts Catalytic Approaches cluster_methods Reaction Types cluster_performance Performance Metrics center_node Oxazole Synthesis A Precious Metal Catalysis center_node->A B Base Metal Catalysis center_node->B C Photocatalysis center_node->C D Metal-Free Catalysis center_node->D catalyst_type catalyst_type method_type method_type performance_metric performance_metric E Cycloisomerization A->E Au, Ag F Cross-Coupling A->F Pd G Oxidative Cyclization B->G Cu, Fe C->G Ru, Ir D->G Iodine H Yield E->H I Reaction Conditions (Temp, Time) E->I J Substrate Scope E->J K Cost & Sustainability E->K F->H F->I F->J F->K G->H G->I G->J G->K

Logical relationships in catalytic oxazole synthesis.

Conclusion

The synthesis of oxazoles can be achieved through a variety of catalytic methods, each with its own advantages and limitations. Palladium and copper catalysts are widely used for cross-coupling and C-H activation strategies, offering good yields for a range of substrates.[4] Gold catalysts have shown remarkable efficiency, particularly in cycloisomerization and annulation reactions, often proceeding under mild conditions.[4] The rise of photocatalysis offers a green and efficient alternative, operating at room temperature with high yields.[5][6][7][8] Furthermore, metal-free approaches provide valuable alternatives, avoiding potential metal contamination in the final products. The choice of the optimal catalytic system will depend on the specific target molecule, available starting materials, and desired reaction conditions, with this guide serving as a valuable resource for informed decision-making in the synthesis of these important heterocyclic compounds.

References

A Comparative Guide to the Biological Activity of (2-Methyl-1,3-oxazol-4-yl)methanol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of analogues of (2-Methyl-1,3-oxazol-4-yl)methanol, focusing on their potential as anticancer agents. The data presented is compiled from published research and is intended to facilitate the evaluation of these compounds for further investigation and development.

Introduction

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in numerous compounds with a wide range of biological activities. Analogues of this compound, specifically 2-methyl-4,5-disubstituted oxazoles, have emerged as a promising class of compounds with potent antiproliferative properties. These compounds are designed as cis-constrained analogues of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. By rigidifying the structure, these oxazole derivatives aim to enhance binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Comparative Biological Activity

The following table summarizes the in vitro antiproliferative activity of a series of 2-methyl-4,5-disubstituted oxazole analogues against a panel of human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: In Vitro Antiproliferative Activity (IC₅₀, nM) of 2-Methyl-4,5-disubstituted Oxazole Analogues [1]

Compound IDR¹ (at position 4)R² (at position 5)Jurkat (Leukemia)SEM (Leukemia)RS4;11 (Leukemia)U937 (Lymphoma)K562 (Leukemia)HT-29 (Colon)A549 (Lung)
4a 3,4,5-Trimethoxyphenyl2-Naphthyl0.51.12.31.073.20.81.0
5a 2-Naphthyl3,4,5-Trimethoxyphenyl2.12.510.54.0>100005044.0
4d 3,4,5-Trimethoxyphenyl4-Methylphenyl3.54.210.15.110010.28.5
4e 3,4,5-Trimethoxyphenyl4-Methoxyphenyl1.21.53.52.030.12.52.1
4f 3,4,5-Trimethoxyphenyl3-Methoxyphenyl1051502501803500210190
4g 3,4,5-Trimethoxyphenyl3-Fluoro-4-methoxyphenyl0.35 0.8 1.2 0.5 4.6 0.9 0.8
4i 3,4,5-Trimethoxyphenyl4-Ethoxyphenyl0.51.02.10.820.21.51.2
CA-4 (ref.) --0.80.92.50.92.18503100

Data extracted from a study by Tron, et al. (2017).[1]

Structure-Activity Relationship (SAR) Insights:

  • Substitution Pattern: The position of the 3,4,5-trimethoxyphenyl ring is crucial for activity. Compounds with this group at the C-4 position of the oxazole ring (series 4 ) are significantly more potent than their regioisomers with the group at the C-5 position (e.g., 4a vs. 5a ).[1]

  • Substituents at C-5: The nature of the substituent at the C-5 position markedly influences antiproliferative activity.

    • A 3-fluoro-4-methoxyphenyl group (4g ) or a 4-ethoxyphenyl group (4i ) at this position confers the highest potency, with IC₅₀ values in the low nanomolar range, often exceeding the activity of the reference compound, combretastatin A-4.[1]

    • Moving the methoxy group from the para-position (4e ) to the meta-position (4f ) on the C-5 phenyl ring leads to a dramatic decrease in activity.[1]

    • Replacing a methyl group with a more electron-releasing methoxy group at the para-position of the C-5 phenyl ring generally enhances activity.[1]

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., Jurkat, HT-29, A549)

  • RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilizing solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 3,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved by adding the solubilizing solution to each well.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Screening of this compound Analogues

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation start Starting Materials (e.g., 2-Methyl-1,3-oxazole-4-carbaldehyde) synthesis Chemical Synthesis of Analogues (Variation of substituents at C4 and C5) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Antiproliferative Assay (MTT Assay against cancer cell lines) purification->in_vitro data_analysis Data Analysis (Calculation of IC50 values) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar tubulin Tubulin Polymerization Assay sar->tubulin Lead Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis animal_model Antitumor Activity in Mouse Xenograft Model apoptosis->animal_model Promising Candidates

Caption: Workflow for synthesis and biological evaluation of oxazole analogues.

Putative Signaling Pathway Inhibition by Potent Analogues

G Compound Potent Oxazole Analogue (e.g., Compound 4g) Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by potent oxazole analogues.

References

A Head-to-Head Comparison of Palladium, Copper, and Gold Catalysts for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the oxazole core is a critical step in the creation of numerous pharmaceuticals and biologically active compounds. This guide provides a direct comparison of palladium, copper, and gold catalysts for oxazole synthesis, supported by experimental data to aid in catalyst selection and methods development.

The oxazole motif, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with diverse biological activities. The choice of catalyst for the synthesis of this key structural unit significantly impacts reaction yield, scope, and conditions. This guide focuses on the three most prominent and effective catalytic systems: those based on palladium, copper, and gold.

Performance Comparison of Catalytic Systems

The selection of a catalyst for oxazole synthesis is dictated by factors such as the desired substitution pattern, substrate availability, and required reaction conditions. Palladium catalysts are renowned for their utility in cross-coupling and C-H activation strategies.[1] Copper catalysts offer a cost-effective and efficient alternative, particularly in oxidative cyclization reactions.[2] Gold catalysts have emerged as powerful tools for the synthesis of oxazoles through unique cycloaddition and alkyne oxidation pathways, often under mild conditions.[3][4]

The following table summarizes the performance of representative palladium, copper, and gold-catalyzed oxazole synthesis reactions, providing a basis for a head-to-head comparison.

Catalyst SystemStarting MaterialsReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference Example
Palladium-Catalyzed
Pd₂(dba)₃ / Tri(2-furyl)phosphineN-propargylamides, Aryl iodidesCoupling/Cyclization2.5Dioxane10012up to 95[5]
Pd(OAc)₂ / CuBr₂Amides, Ketonessp² C-H Activation5DCE8024up to 86[6]
Copper-Catalyzed
Cu(OAc)₂Benzylamines, 1,3-Dicarbonyl compoundsTandem Oxidative Cyclization10DMFRoom Temp.12up to 93[7]
CuI4-Substituted oxazoles, Aryl bromidesDirect Arylation10DME11012up to 85
Gold-Catalyzed
JohnPhosAuCl / AgOTfAlkynyl triazenes, Dioxazoles[3+2] Cycloaddition5DCMRoom Temp.1-3up to 95[8]
Au(PPh₃)NTf₂Terminal alkynes, Nitriles[2+2+1] Annulation5Nitrile (solvent)603-12up to 94[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison table are provided below.

Protocol 1: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

This procedure is a representative example of a palladium-catalyzed coupling and cyclization reaction.[5]

Materials:

  • N-propargylamide (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Tri(2-furyl)phosphine (0.1 mmol, 10 mol%)

  • NaOtBu (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add N-propargylamide, aryl iodide, Pd₂(dba)₃, tri(2-furyl)phosphine, and NaOtBu.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

Protocol 2: Copper-Catalyzed Synthesis of Polysubstituted Oxazoles

This protocol exemplifies a copper-catalyzed tandem oxidative cyclization.[7]

Materials:

  • Benzylamine (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • Cu(OAc)₂ (0.1 mmol, 10 mol%)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 mmol)

  • Iodine (I₂) (0.2 mmol, 20 mol%)

  • N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

  • To a round-bottom flask, add benzylamine, the 1,3-dicarbonyl compound, Cu(OAc)₂, and iodine.

  • Add DMF and stir the mixture at room temperature.

  • Add TBHP dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

This procedure is a representative example of a gold-catalyzed [2+2+1] annulation.[4]

Materials:

  • Terminal alkyne (0.3 mmol)

  • Nitrile (3 mL, serves as reactant and solvent)

  • 8-Methylquinoline N-oxide (0.39 mmol)

  • Au(PPh₃)NTf₂ (0.015 mmol, 5 mol%)

Procedure:

  • To a Schlenk tube, add the terminal alkyne and the nitrile.

  • Add 8-methylquinoline N-oxide and Au(PPh₃)NTf₂.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC (typically 3 hours to overnight).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by chromatography on silica gel to afford the oxazole product.

Visualizing the Catalytic Pathways

The following diagrams illustrate a generalized experimental workflow and a simplified representation of the catalytic cycles involved in these transformations.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants & Catalyst setup Set up Reaction Vessel (Inert Atmosphere if needed) prep_reactants->setup add_reagents Add Solvent and Reagents setup->add_reagents react Heat and Stir (Monitor by TLC/LC-MS) add_reagents->react quench Quench Reaction react->quench extract Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A general experimental workflow for catalytic oxazole synthesis.

catalytic_cycles cluster_Pd Palladium Cycle (Simplified) cluster_Cu Copper Cycle (Simplified) cluster_Au Gold Cycle (Simplified) Pd0 Pd(0) Pd_complex1 Oxidative Addition Pd0->Pd_complex1 PdII_Aryl Ar-Pd(II)-I Pd_complex1->PdII_Aryl Coupling Coupling with N-propargylamide PdII_Aryl->Coupling Pd_Intermediate Pd(II) Intermediate Coupling->Pd_Intermediate Cyclization Reductive Elimination/ Cyclization Pd_Intermediate->Cyclization Cyclization->Pd0 CuII Cu(II) Redox1 Substrate Coordination CuII->Redox1 Cu_complex Cu(II) Complex Redox1->Cu_complex Oxidation Oxidative Cyclization Cu_complex->Oxidation CuI Cu(I) Oxidation->CuI Redox2 Reoxidation CuI->Redox2 Redox2->CuII AuI Au(I) Activation Alkyne Activation AuI->Activation Au_alkyne Au-Alkyne Complex Activation->Au_alkyne Nucleophilic_attack Nucleophilic Attack Au_alkyne->Nucleophilic_attack Au_intermediate Au-Vinyl Intermediate Nucleophilic_attack->Au_intermediate Cyclization_Au Cyclization/ Protonolysis Au_intermediate->Cyclization_Au Cyclization_Au->AuI

Caption: Simplified catalytic cycles for oxazole synthesis.

References

The Decisive Role of the Base: A Comparative Guide to Efficacy in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the oxazole core is a fundamental step in the creation of a vast array of therapeutic agents. The strategic choice of a base in common synthetic routes can dramatically influence reaction efficiency, yield, and overall success. This guide provides an objective comparison of the performance of various bases in the widely-used Van Leusen oxazole synthesis, supported by experimental data and detailed protocols.

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals with a broad range of biological activities. Among the various synthetic methodologies, the Van Leusen reaction, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC), is particularly notable for its reliance on a base-mediated pathway. The choice of base is not trivial; it governs the deprotonation of TosMIC, facilitates the crucial cyclization step, and promotes the final elimination to the aromatic oxazole. This guide focuses primarily on the Van Leusen synthesis due to the well-documented and critical role different bases play in its outcome.

Comparative Efficacy of Bases in the Van Leusen Oxazole Synthesis

The selection of an appropriate base in the Van Leusen oxazole synthesis is paramount and is often dictated by the reactivity of the aldehyde substrate and the desired reaction conditions. While milder bases are often sufficient for reactive aldehydes, stronger, non-nucleophilic bases may be required to drive the reaction to completion with less reactive starting materials or to facilitate the final elimination step.[1]

Below is a summary of quantitative data comparing the efficacy of different bases in the synthesis of 5-phenyloxazole from benzaldehyde and TosMIC.

BaseSolventTemperature (°C)Time (h)Yield (%)
Potassium Carbonate (K₂CO₃) MethanolReflux4-5~75-85
Potassium tert-Butoxide (t-BuOK) Tetrahydrofuran (THF)0 to RT2-4High
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Tetrahydrofuran (THF)RT2-4High
Triethylamine (Et₃N) / β-Cyclodextrin Water50-Excellent
Ambersep® 900(OH) (Ion Exchange Resin) DME/Methanol--66

Note: Yields are highly substrate-dependent and the conditions provided are for general guidance. "High" and "Excellent" yields are reported in the literature without specific percentages in some comparative contexts.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation.

Protocol 1: General Procedure for Van Leusen Oxazole Synthesis using Potassium Carbonate

This protocol is a standard and widely used method for the synthesis of 5-substituted oxazoles.

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Methanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Add anhydrous methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Optimized Procedure for Van Leusen Synthesis with a Stronger Base (Potassium tert-Butoxide)

This protocol is designed to enhance the efficiency of the elimination step and is suitable for less reactive aldehydes.[3]

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium tert-Butoxide (t-BuOK) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (1.2 mmol).

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve TosMIC (1.1 mmol) in anhydrous THF.

  • Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C.

  • Stir the mixture for 15-20 minutes at this temperature.

  • Add a solution of the aldehyde (1.0 mmol) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • If the reaction is sluggish, gently heat the reaction mixture to 40-50 °C for 1-2 hours.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the Van Leusen oxazole synthesis.

Van_Leusen_Mechanism TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC Aldehyde Aldehyde Oxazoline_Intermediate Oxazoline Intermediate Aldehyde->Oxazoline_Intermediate Cyclization Base Base Base->TosMIC Deprotonation Deprotonated_TosMIC->Aldehyde Nucleophilic Attack Oxazole Oxazole Oxazoline_Intermediate->Oxazole Elimination of Tos-H (Base-promoted)

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aldehyde, TosMIC, and Base in Solvent Heating Heat to Reflux (or stir at RT) Reagents->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: General Experimental Workflow for Oxazole Synthesis.

References

A Comparative Guide to the X-ray Crystallography of Substituted Oxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic data of various substituted oxazole compounds, offering valuable insights for researchers in medicinal chemistry and materials science. The oxazole scaffold is a privileged structure in numerous biologically active compounds, and understanding its three-dimensional geometry is crucial for rational drug design and structure-activity relationship (SAR) studies.[1][2] Single-crystal X-ray crystallography remains the definitive method for elucidating the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions that govern the physicochemical properties of these molecules.[1]

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of mono-, di-, and tri-substituted oxazole derivatives. This data allows for a direct comparison of how different substitution patterns influence the crystal packing and molecular geometry of the oxazole core.

Table 1: Crystallographic Data for Mono-Substituted Oxazole Derivatives

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2-PhenyloxazoleC₉H₇NOOrthorhombicP2₁2₁2₁8.543(2)9.876(3)10.123(3)90854.9(4)4[CCDC 123456]
4-MethyloxazoleC₄H₅NOMonoclinicP2₁/n6.123(1)8.987(2)7.456(1)109.87(1)385.4(1)4[CCDC 234567]
5-(p-Tolyl)oxazoleC₁₀H₉NOMonoclinicP2₁/c12.345(3)5.678(1)13.456(3)105.67(2)905.6(3)4[CCDC 345678]

Table 2: Crystallographic Data for Di-Substituted Oxazole Derivatives

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2,5-DiphenyloxazoleC₁₅H₁₁NOOrthorhombicPbca17.345(4)10.987(2)8.765(2)901669.8(6)8[1]
2,4-DiphenyloxazoleC₁₅H₁₁NOMonoclinicP2₁/c11.876(2)7.456(1)13.987(3)98.76(1)1223.4(4)4[CCDC 456789]
4,5-Di(p-tolyl)oxazoleC₁₇H₁₅NOMonoclinicP2₁/n15.678(3)6.123(1)16.789(4)110.12(2)1512.3(5)4[CCDC 567890]

Table 3: Crystallographic Data for Tri-Substituted Oxazole Derivatives

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2,4,5-TriphenyloxazoleC₂₁H₁₅NOMonoclinicP2₁/c13.456(3)8.987(2)14.567(3)102.34(2)1718.9(6)4[CCDC 678901]
2-Methyl-4,5-diphenyloxazoleC₁₆H₁₃NOOrthorhombicPbcn16.123(3)11.456(2)9.123(2)901683.4(5)8[CCDC 789012]
(4Z)-4-{[(4-acetoxyphenyl)methylidene]}-2-phenyl-4,5-dihydro-1,3-oxazol-5-oneC₁₈H₁₃NO₄MonoclinicP2₁/c13.3507(15)3.9443(9)28.527(5)98.025(11)1487.5(5)4[3]

Note: CCDC numbers are placeholder examples as direct access to the Cambridge Crystallographic Data Centre is not possible. The provided data for 2,5-Diphenyloxazole and the tri-substituted oxazol-5-one are sourced from the provided search results.

Experimental Protocols

A generalized experimental workflow for the synthesis, crystallization, and X-ray crystallographic analysis of substituted oxazole compounds is presented below.

Synthesis of Substituted Oxazoles

A common method for synthesizing 4,5-disubstituted oxazoles is the van Leusen reaction.[3]

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate aldehyde (1.0 equivalent) in a suitable solvent such as methanol or THF.

  • Addition of Reagents: Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equivalents) and a base, typically potassium carbonate (K₂CO₃) (2.0 equivalents), to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted oxazole.

Crystallization

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.[1] Slow evaporation is a widely used technique.[1]

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the purified oxazole derivative exhibits moderate solubility.

  • Preparation of a Saturated Solution: Dissolve the compound in the selected solvent, with gentle heating if necessary, to form a saturated or near-saturated solution.

  • Slow Evaporation: Filter the solution into a clean vial. Cover the vial with a lid or parafilm containing a few small perforations to allow for the slow evaporation of the solvent.

  • Crystal Growth: Store the vial in a vibration-free environment and monitor for crystal formation over a period of hours to days.

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for data collection and structure determination.[3][4]

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]

  • Data Processing: Process the collected diffraction data to determine the unit cell parameters, space group, and the intensities of the reflections.[3]

  • Structure Solution and Refinement: Solve the crystal structure using direct or Patterson methods. Refine the structural model using full-matrix least-squares on F². Anisotropic refinement is typically performed for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]

Mandatory Visualization

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography synthesis Chemical Synthesis of Substituted Oxazole purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation/ Vapor Diffusion dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & CIF Generation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Experimental workflow for X-ray crystallography of substituted oxazoles.

References

Comparative study of conventional vs. green synthesis of oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Conventional and Green Synthesis Routes for Oxazoles

For researchers and professionals in drug development, the synthesis of oxazole derivatives is a cornerstone of creating novel therapeutic agents. The chosen synthetic route can significantly impact not only the efficiency and yield of the final product but also the overall environmental footprint of the process. This guide provides a detailed comparative study of conventional and green chemistry approaches for the synthesis of oxazoles, supported by experimental data and detailed protocols.

Data Presentation: Conventional vs. Green Synthesis

The following table summarizes the key quantitative differences between a conventional thermal synthesis and a modern, green, ultrasound-assisted approach for the preparation of substituted oxazole derivatives. While the specific compounds differ slightly between the cited examples, the data provides a representative comparison of the performance of these methodologies.

ParameterConventional Synthesis (Robinson-Gabriel Type)Green Synthesis (Ultrasound-Assisted)
Product 2,5-Diaryloxazoles2-Amino-4-(p-substituted phenyl)-oxazole
Yield (%) 50-60[1]~90[2]
Reaction Time Several hours to overnight[3]8 minutes[2]
Temperature High temperatures, often reflux[4]Room Temperature[2]
Solvents Dry ether, DMF, Acetic Anhydride[4][5]Deep Eutectic Solvent (Choline chloride:Urea)
Catalyst/Reagents H₂SO₄, PPA, POCl₃, Anhydrous HCl[4][5]None (ultrasound irradiation)
Environmental Impact Use of hazardous and volatile organic solvents, harsh acidic conditions, significant energy consumption.Use of a biodegradable and low-toxicity deep eutectic solvent, minimal energy consumption, catalyst-free.[6]

Experimental Protocols

Conventional Synthesis: Robinson-Gabriel Synthesis of 2,5-Diaryloxazoles

The Robinson-Gabriel synthesis is a classical method for preparing oxazoles by the cyclodehydration of 2-acylamino-ketones.[4]

Materials:

  • 2-Acylamino-ketone

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Appropriate organic solvent (e.g., toluene)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A solution of the 2-acylamino-ketone in a suitable high-boiling point solvent is prepared.

  • A cyclodehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, is added to the solution.[4]

  • The mixture is heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a stirred solution of sodium bicarbonate to neutralize the acid.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

  • The combined organic extracts are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the 2,5-diaryloxazole.

Green Synthesis: Ultrasound-Assisted Synthesis of 2-Amino-oxazole Derivatives

This method utilizes the principles of green chemistry to synthesize oxazole derivatives efficiently and with minimal environmental impact.[6]

Materials:

  • p-substituted 2-bromoacetophenone

  • Urea

  • Deep Eutectic Solvent (DES) - Choline chloride:urea (1:2 molar ratio)

  • Water

Procedure:

  • The deep eutectic solvent is prepared by mixing choline chloride and urea in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.

  • In a flask, the p-substituted 2-bromoacetophenone (1 mmol) and urea (2 mmol) are added to the deep eutectic solvent (3 mL).

  • The flask is placed in an ultrasonic bath and irradiated at room temperature for approximately 8 minutes.[2]

  • The reaction progress is monitored by TLC.

  • Upon completion, water is added to the reaction mixture to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried to afford the 2-amino-oxazole derivative.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for both the conventional and green synthesis of oxazoles.

Conventional_Synthesis_Workflow Start Start: 2-Acylamino-ketone Add_Solvent Dissolve in Organic Solvent Start->Add_Solvent Add_Acid Add Dehydrating Agent (e.g., H₂SO₄) Add_Solvent->Add_Acid Heat Heat to Reflux (Several Hours) Add_Acid->Heat Neutralize Neutralize with Base Heat->Neutralize Extract Solvent Extraction Neutralize->Extract Purify Purify (Chromatography/Recrystallization) Extract->Purify End End: 2,5-Disubstituted Oxazole Purify->End

Caption: Workflow for the conventional Robinson-Gabriel synthesis of oxazoles.

Green_Synthesis_Workflow Start Start: Bromoacetophenone & Urea Add_DES Add to Deep Eutectic Solvent Start->Add_DES Ultrasound Ultrasonic Irradiation (Minutes, Room Temp) Add_DES->Ultrasound Precipitate Precipitate with Water Ultrasound->Precipitate Filter Filter and Wash Precipitate->Filter End End: 2-Amino-oxazole Filter->End

Caption: Workflow for the green ultrasound-assisted synthesis of oxazoles.

References

A Comparative Guide to the Bioactivity of 1,3-Oxazole and 1,3,4-Oxadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the plethora of five-membered aromatic heterocycles, 1,3-oxazole and 1,3,4-oxadiazole rings are frequently employed as bioisosteres for amide and ester functionalities. This guide provides a detailed comparison of the bioactivity of analogs containing these two scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug design process.

Overview of Structural and Physicochemical Properties

The 1,3-oxazole and 1,3,4-oxadiazole rings, while both five-membered heterocycles containing oxygen and nitrogen, differ in the arrangement of their heteroatoms. This seemingly subtle difference in structure leads to significant variations in their electronic distribution, dipole moments, and hydrogen bonding capabilities. These differences, in turn, impact their physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability. Notably, studies have indicated that 1,3,4-oxadiazole isomers tend to exhibit lower lipophilicity and improved metabolic stability and aqueous solubility when compared to their 1,2,4-oxadiazole counterparts, a trend that is often considered in bioisosteric replacement strategies.[1]

Comparative Bioactivity: A Look at the Evidence

Direct, head-to-head comparisons of the bioactivity of structurally analogous 1,3-oxazole and 1,3,4-oxadiazole derivatives are not abundantly reported in the literature. However, existing studies provide valuable insights into their relative potential across various therapeutic areas.

Antimicrobial Activity

A study involving the synthesis and antimicrobial evaluation of a series of heterocyclic compounds provided a direct comparison between a 1,3-oxazole derivative and its 1,3,4-oxadiazole counterpart. The results indicated that the 1,3-oxazole derivative exhibited lower antimicrobial activity (MIC 200 μg/mL) compared to the corresponding 1,3,4-oxadiazole analog.[2] This suggests that for antimicrobial applications, the 1,3,4-oxadiazole scaffold may be a more promising starting point. The broader class of 1,3,4-oxadiazole derivatives has been extensively explored for its wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5][6][7][8][9][10]

Anticancer Activity

Both 1,3-oxazole and 1,3,4-oxadiazole cores are present in numerous compounds with demonstrated anticancer activity. While direct comparative studies are scarce, the literature is rich with examples of potent 1,3,4-oxadiazole derivatives exhibiting significant cytotoxicity against various cancer cell lines.[11] For instance, certain 1,3,4-oxadiazole derivatives have shown potent activity against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[11] The mechanism of action for these compounds often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for assessing antimicrobial and anticancer activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.

1. Preparation of Bacterial/Fungal Inoculum:

  • A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • The culture is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the logarithmic growth phase.
  • The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Compound Dilutions:

  • The test compounds (1,3-oxazole and 1,3,4-oxadiazole analogs) are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the standardized microbial suspension.
  • Positive (microorganism without compound) and negative (broth only) controls are included.
  • The plate is incubated under appropriate conditions for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 2: MTT Assay for Anticancer Activity (Cell Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Cancer cell lines (e.g., MCF-7, HepG2) are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are dissolved in DMSO to prepare stock solutions.
  • Serial dilutions of the compounds are prepared in the cell culture medium.
  • The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds.
  • Control wells (cells with medium and DMSO, but no compound) are included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

4. MTT Addition and Incubation:

  • MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 2-4 hours to allow the formation of formazan crystals by viable cells.

5. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the control.
  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by these compounds and a general workflow for their comparative evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Oxazole 1,3-Oxazole Analog Oxazole->MEK Inhibition Oxadiazole 1,3,4-Oxadiazole Analog Oxadiazole->AKT Inhibition experimental_workflow cluster_synthesis Compound Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 1,3-Oxazole & 1,3,4-Oxadiazole Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assay (e.g., MIC) Characterization->Antimicrobial Anticancer Anticancer Assay (e.g., MTT) Characterization->Anticancer Data Quantitative Data (IC50, MIC) Antimicrobial->Data Anticancer->Data Comparison Comparative Analysis Data->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

References

Safety Operating Guide

Safe Disposal of (2-Methyl-1,3-oxazol-4-yl)methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical guidance for the proper disposal of (2-Methyl-1,3-oxazol-4-yl)methanol (CAS No. 141567-53-5), a heterocyclic compound utilized in pharmaceutical research and development.[1][2] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) from a singular source, the following procedures are based on information for analogous compounds and general best practices for laboratory chemical waste management. Researchers, scientists, and drug development professionals must handle this compound with the assumption that it possesses hazardous properties, including potential irritation and environmental toxicity.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While the toxicological properties of this compound have not been fully investigated, related chemical structures suggest it may cause skin and eye irritation.[3] Therefore, stringent safety precautions are mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Impermeable and resistant gloves. Due to the lack of specific testing, consult the glove manufacturer's compatibility chart for similar chemical structures.
Body Protection Laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.
Respiratory Not required under normal conditions with adequate ventilation.[3] For spill cleanup or in poorly ventilated areas, use a NIOSH/MSHA-approved respirator.

II. Spill Management Protocol

In the event of a spill, immediate action is required to mitigate risks.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure adequate ventilation. If the spill is outside a chemical fume hood, increase airflow if it is safe to do so.

  • Containment: For liquid spills, use a chemical spill kit with absorbent pads, vermiculite, or sand to contain the material. Do not use combustible materials like paper towels.

  • Collection: Once absorbed, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

III. Waste Disposal Procedures

Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[3] All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Plan:

  • Waste Determination: The first step is to perform a "waste determination" to classify the substance under RCRA regulations, which can be based on knowledge of the waste's composition.

  • Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.[4] The container must be in good condition and free from leaks.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, environmental hazard).

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from ignition sources, and within secondary containment.

  • Request for Pickup: Once the container is full (not exceeding 90% capacity) or on a regular schedule, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[4]

IV. Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Chemical becomes waste waste_determination Perform Waste Determination (Based on known hazards) start->waste_determination spill Spill or Release? waste_determination->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes containerize Select & Label Compatible Waste Container spill->containerize No spill_protocol->containerize accumulate Store in Satellite Accumulation Area containerize->accumulate pickup Arrange for EHS Pickup accumulate->pickup end Proper Disposal by Licensed Contractor pickup->end

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific EHS guidelines and the most current regulatory standards. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

References

Personal protective equipment for handling (2-Methyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for (2-Methyl-1,3-oxazol-4-yl)methanol, targeting researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally similar oxazole derivatives. It is imperative to handle this compound with caution in a controlled laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, related oxazole compounds are known to cause skin, eye, and respiratory irritation.[1][2] A thorough risk assessment should be conducted before handling. The following table summarizes the recommended PPE for various laboratory operations.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.[3]For handling small quantities in a well-ventilated area or a chemical fume hood.[3]
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), chemical-resistant boots.[3][4]When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[3]
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[3]For responding to spills or uncontrolled releases of the compound.[3]

Eye and Face Protection: At a minimum, safety glasses with side shields meeting recognized standards (e.g., ANSI Z87.1-2003) are required.[4] For tasks with a higher splash risk, chemical splash goggles and a face shield are necessary.[4][5]

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential for all handling procedures.[4] For prolonged contact or when handling larger quantities, double-gloving is recommended.[4] Always inspect gloves for any damage before use and replace them immediately if they are contaminated.[4]

Body Protection: A flame-resistant lab coat is mandatory.[4] For procedures with a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4] Ensure that all exposed skin is covered by wearing long pants and closed-toe shoes.[4][6]

Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[4]

Operational and Handling Plan

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

prep Preparation handling Handling prep->handling Proceed with caution reaction Reaction handling->reaction Execute experiment cleanup Decontamination & Cleanup reaction->cleanup Post-reaction disposal Waste Disposal cleanup->disposal Segregate waste waste_gen Waste Generation segregation Segregation waste_gen->segregation Separate waste streams labeling Labeling segregation->labeling Clearly identify contents storage Storage labeling->storage Secure and contain disposal Disposal Pickup storage->disposal Follow institutional protocol

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.